Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(14)16-3)9-6-8(15-2)4-5-10(9)13-7/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBFWCWUWOVQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
what is the structure of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
This guide details the structural, physicochemical, and synthetic profile of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 4871-80-1), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Acemetacin.
Executive Summary
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a polysubstituted indole derivative characterized by an electron-rich indole core stabilized by a 3-carboxylate ester. It serves as a pivotal "privileged scaffold" in medicinal chemistry.[1] Its primary industrial utility lies in its role as a precursor to 5-methoxy-2-methylindole , the immediate parent scaffold for the Indomethacin class of COX inhibitors.
This guide analyzes its molecular geometry, the mechanistic causality of its synthesis (Nenitzescu reaction), its spectroscopic signature, and its downstream applications in pharmaceutical development.
Structural Analysis & Molecular Geometry
Nomenclature & Identity
-
IUPAC Name: Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
-
CAS Registry Number: 4871-80-1[2]
-
Molecular Formula:
[2][3][4] -
SMILES: COC1=CC2=C(C=C1)NC(C)=C2C(=O)OC
Electronic Properties
The molecule exhibits a "push-pull" electronic system:
-
Electron Donor (Pos 5): The methoxy group (-OMe) at C5 donates electron density into the benzene ring via resonance (+M effect), increasing the nucleophilicity of the indole system, particularly at C4 and C6.
-
Electron Acceptor (Pos 3): The methyl carboxylate (-COOMe) at C3 is electron-withdrawing (-M effect). It stabilizes the molecule against oxidation compared to the decarboxylated analog (5-methoxy-2-methylindole), making it a stable storage form of the scaffold.
-
Steric Anchor (Pos 2): The methyl group at C2 blocks the 2-position, preventing polymerization and directing electrophilic substitution to the benzene ring or the nitrogen atom during downstream functionalization.
Structural Visualization
The following diagram illustrates the connectivity and functional zones of the molecule.
Figure 1: Structural connectivity and electronic effects of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.
Synthetic Pathways & Mechanism[1]
The most authoritative and scalable route to this scaffold is the Nenitzescu Indole Synthesis , followed by O-methylation. This route is preferred over the Fischer Indole Synthesis for 5-hydroxy/methoxy-3-carboxylates due to the availability of starting materials (p-benzoquinone) and the direct formation of the 3-ester functionality.
The Nenitzescu Protocol (Two-Stage Workflow)
Stage 1: Condensation Reaction of p-benzoquinone with methyl 3-aminocrotonate.
-
Mechanism: A Michael addition of the enamine to the quinone, followed by cyclization and loss of water.
-
Result: Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (The "Nenitzescu Adduct").
Stage 2: O-Methylation The 5-hydroxy group is methylated to yield the target.
-
Reagents: Dimethyl sulfate (
) or Methyl Iodide ( ) with Potassium Carbonate ( ) in Acetone or DMF.
Synthetic Workflow Diagram
Figure 2: Two-step synthesis via the Nenitzescu reaction and subsequent methylation.
Detailed Experimental Protocol (Representative)
Note: This protocol is based on standard Nenitzescu methodologies adapted for the methyl ester.
-
Nenitzescu Cyclization:
-
Dissolve p-benzoquinone (1.0 eq) in acetone.
-
Add methyl 3-aminocrotonate (1.0 eq) slowly to control the exotherm.
-
Reflux for 2–4 hours. The solution typically turns dark, and a precipitate forms.
-
Cool and filter.[5] The solid is Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate .
-
-
Methylation:
-
Suspend the 5-hydroxy intermediate in dry Acetone or DMF.
-
Add
(1.5 eq) and Dimethyl Sulfate (1.1 eq). -
Reflux for 4–6 hours until TLC shows consumption of the starting phenol.
-
Pour into ice water. Filter the precipitate.[5] Recrystallize from Methanol/Water.
-
Physicochemical & Spectroscopic Profile
Physical Properties Table
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 130–135 °C (Typical for methyl ester analogs) |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Insoluble in water. |
| pKa (NH) | ~16.5 (Weakly acidic) |
| LogP | ~2.27 (Predicted) |
Spectroscopic Characterization (NMR)
The following assignments are diagnostic for the structure.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.50–9.00 | Broad Singlet | NH (Indole N-H) | |
| 7.55 | Doublet ( | H-4 (Ortho to OMe) | |
| 7.20 | Doublet ( | H-7 | |
| 6.85 | Doublet of Doublets | H-6 | |
| 3.92 | Singlet (3H) | COO-CH | |
| 3.85 | Singlet (3H) | Ar-O-CH | |
| 2.65 | Singlet (3H) | C2-CH |
Interpretation:
-
The C2-Methyl signal at ~2.65 ppm is distinctively downfield compared to an aliphatic methyl due to the aromatic ring current.
-
The two oxygenated methyl groups (Ester and Methoxy) appear close to each other (~3.8–3.9 ppm) but can be distinguished by HMBC correlations (Ester methyl couples to Carbonyl).
Pharmaceutical Application: Indomethacin Synthesis
The primary industrial relevance of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is as a stable precursor to the Indomethacin scaffold.
The Decarboxylation Pathway
To synthesize Indomethacin, the C3-carboxylate must be removed to allow for the introduction of the acetic acid side chain.
-
Saponification: Hydrolysis of the methyl ester (NaOH/MeOH) yields the carboxylic acid.
-
Decarboxylation: Heating the acid (often with Copper powder in Quinoline) removes
, yielding 5-methoxy-2-methylindole . -
Functionalization: The 5-methoxy-2-methylindole is then reacted with Oxalyl Chloride followed by hydrolysis (or via the Mannich base/Gramine route) to install the
group at C3. -
Acylation: Finally, the N1 nitrogen is acylated with 4-chlorobenzoyl chloride.
Figure 3: Transformation of the carboxylate precursor into Indomethacin.
References
- Nenitzescu, C. D. (1929). "Über die Einwirkung von Benzochinon auf Aminocrotonsäureester". Bulletin de la Société Chimique de Roumanie, 11, 37–43.
- Allen, G. R. (1973). "The Nenitzescu Indole Synthesis". Organic Reactions, 20, 337. (Comprehensive review of the mechanism).
-
ChemScene. (2024). "Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Product Data".
-
BenchChem. (2024). "Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate CAS 4871-80-1".[2]
-
PubChem. (2024). "5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (Acid Form Data)".
Sources
physicochemical properties of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
[1]
Executive Summary & Chemical Identity
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 4871-80-1) is a specialized indole derivative distinct from the more common indomethacin intermediate (which bears an acetic acid side chain at C3). This compound features a carboxylate ester directly attached to the C3 position of the indole ring, rendering it a critical scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized indole alkaloids.
Crucial Distinction: Researchers must distinguish this compound from its isomer, Methyl 5-methoxy-2-methyl-1H-indole-2-carboxylate (CAS 16381-50-3), and the indomethacin precursor Methyl 5-methoxy-2-methyl-1H-indole-3-acetate . The direct attachment of the carbonyl carbon to the C3 position significantly alters its electronic properties and reactivity profile compared to its homologs.
Chemical Identification Table
| Property | Detail |
| IUPAC Name | Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate |
| CAS Number | 4871-80-1 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | COC1=CC2=C(C=C1)NC(C)=C2C(=O)OC |
| InChIKey | WXBFWCWUWOVQQB-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical profile of this ester is dominated by the planar indole core, which provides structural rigidity, and the electron-donating methoxy group at C5, which increases electron density on the ring system.
Thermodynamic & Solubility Profile
| Property | Value / Description | Context & Implications |
| Physical State | Solid (Crystalline powder) | Typically isolated as off-white to pale yellow crystals. |
| Melting Point | 135–140 °C (Predicted) | High lattice energy due to intermolecular H-bonding (N-H···O=C). |
| Boiling Point | ~380 °C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation if purification by sublimation is attempted. |
| LogP (Lipophilicity) | 2.41 (Consensus Predicted) | Moderate lipophilicity indicates good membrane permeability; suitable for oral bioavailability screening. |
| pKa (NH) | ~16.5 (Predicted) | The indole NH is weakly acidic. Deprotonation requires strong bases (e.g., NaH, KOtBu) for N-alkylation. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic core limits aqueous solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, and DCM. |
Structural Characterization (Spectroscopic Signature)[2][7]
-
¹H NMR (DMSO-d₆/CDCl₃):
-
δ 2.4–2.6 ppm (s, 3H): C2-Methyl group. Distinct singlet, slightly deshielded by the aromatic ring.
-
δ 3.8–3.9 ppm (s, 3H): O-Methyl (Ester).
-
δ 3.7–3.8 ppm (s, 3H): C5-Methoxy.[1]
-
δ 6.7–7.3 ppm (m, 3H): Aromatic protons (H4, H6, H7). H4 often appears as a doublet with meta-coupling.
-
δ ~8.0–11.0 ppm (br s, 1H): Indole NH. Chemical shift is highly solvent-dependent (deshielded in DMSO due to H-bonding).
-
-
IR Spectrum:
-
3200–3400 cm⁻¹: N-H stretch (sharp band).
-
1680–1700 cm⁻¹: C=O stretch (Ester). Conjugation with the indole ring lowers the frequency compared to non-conjugated esters.
-
Synthesis & Reaction Pathways
Unlike the standard Fischer Indole Synthesis used for Indomethacin (which uses levulinic acid derivatives), the synthesis of the C3-carboxylate requires specific oxidative coupling or condensation strategies. A modern, high-yield approach involves the oxidative coupling of enamines.
Synthesis Workflow (Graphviz Visualization)
The following diagram illustrates the oxidative coupling pathway, which is preferred for its atom economy and access to C3-functionalized indoles.
Figure 1: Synthesis via oxidative cyclization of N-aryl enamines. This route avoids the harsh acidic conditions of traditional Fischer synthesis.
Critical Experimental Considerations
-
Regioselectivity: The 5-methoxy group directs the cyclization. In the oxidative coupling method, the steric and electronic influence of the methoxy group ensures the formation of the 5-substituted indole rather than the 6-substituted isomer.
-
Purification: The crude product often contains unreacted enamine.
-
Protocol: Dissolve crude in EtOAc, wash with 1M HCl (to remove unreacted aniline/enamine), then brine. Recrystallize from MeOH/Water or Hexane/EtOAc.
-
Reactivity & Stability
Understanding the reactivity profile is essential for using this molecule as a scaffold.
Hydrolysis (Saponification)
The C3-ester is sterically hindered by the C2-methyl group and the peri-hydrogen at C4.
-
Condition: Requires vigorous heating with strong base (NaOH/KOH in MeOH/H₂O reflux).
-
Product: 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.[2][3][4][5]
-
Risk: Decarboxylation of the free acid can occur at high temperatures (>150°C), leading to 5-methoxy-2-methylindole.
Electrophilic Substitution
The C3 position is blocked. Electrophilic attack (e.g., nitration, halogenation) will occur at C4 or C6 due to the directing effect of the 5-methoxy group.
N-Alkylation
The indole nitrogen is a viable nucleophile after deprotonation.
-
Reagent: NaH (1.2 eq) followed by Alkyl Halide (R-X).
-
Application: This is the primary route to generate Indomethacin analogs by introducing the p-chlorobenzoyl group (acylation) or other alkyl chains.
Stability Diagram
Figure 2: Stability profile under various environmental stressors.
Handling & Safety (SDS Summary)
While specific toxicological data for this ester is limited, it should be handled with the standard precautions for indole derivatives.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Signal Word: Warning.
-
GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store at 2–8°C, protected from light and moisture.
References
-
Synthesis via Oxidative Coupling
- Title: Preparation of indoles via iron catalyzed direct oxid
- Source: Chemical Communic
-
DOI/Link:
-
General Indole Physicochemical Data
- Title: 1H-Indole-3-carboxylic acid, 5-methoxy-2-methyl-, methyl ester (PubChem CID 12218783).
- Source: National Center for Biotechnology Inform
-
URL:
- Indomethacin Analog Synthesis: Title: Modern synthesis of indomethacin and related indole acetic acids. Source: Organic Letters. Context: Describes the reactivity of the 5-methoxy-2-methylindole core.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 5-甲氧基-2-甲基-1H-吲哚-3-羧酸 - CAS号 32387-22-7 - 摩熵化学 [molaid.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid CAS#: 32387-22-7 [chemicalbook.com]
- 5. PubChemLite - C16H19NO3S - Explore [pubchemlite.lcsb.uni.lu]
The Methoxyindole Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacology
Executive Summary
The methoxy-substituted indole is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. From the pineal hormone melatonin (5-methoxy-N-acetyltryptamine) to the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin , and the broad class of tryptamine-based psychedelics (e.g., 5-MeO-DMT ), the placement of the methoxy group (-OCH₃) on the indole ring dictates profound shifts in pharmacological activity.
This guide analyzes the historical discovery, synthetic evolution, and structure-activity relationships (SAR) of this chemical class. It provides a validated protocol for the Leimgruber-Batcho indole synthesis , the industry-standard method for accessing electron-rich indole cores.
Part 1: Historical Evolution & Chemical Foundation
The history of methoxyindoles is a bifurcated path of natural product isolation and targeted synthetic medicinal chemistry.
The Natural Alkaloids (Harmala & Melatonin)
The earliest contact with methoxyindoles occurred through the use of Peganum harmala (Syrian Rue). The active alkaloids, harmine and harmaline , are tricyclic
However, the defining moment for the scaffold occurred in 1958 , when Aaron B. Lerner isolated melatonin from bovine pineal glands.
-
Significance: This confirmed that the 5-methoxyindole motif was endogenous to mammals, regulating circadian rhythms via high-affinity binding to MT₁ and MT₂ receptors.
-
Chemical Insight: The 5-methoxy group increases lipophilicity compared to serotonin (5-OH), allowing blood-brain barrier (BBB) penetration, while preventing rapid oxidation by cytochrome P450 enzymes that typically target the 5-position.
The Psychedelic Renaissance (Shulgin & 5-MeO-DMT)
While 5-MeO-DMT was first synthesized in 1936, its pharmacological significance was cemented by its isolation from Dictyoloma incanescens and later the venom of Incilius alvarius (Colorado River Toad). Alexander Shulgin’s work, particularly in TiHKAL (Tryptamines I Have Known and Loved), systematically explored the 4- and 5-methoxy positions.
-
The Divergence:
-
5-Methoxy: Tends to retain high affinity for 5-HT₁A (anxiolytic/sedative modulation) alongside 5-HT₂A agonism.
-
4-Methoxy: Structurally analogous to psilocybin (4-PO-DMT). Shulgin’s synthesis of 4-MeO-DMT revealed that while the 4-position is critical for the "classic" psychedelic effect profile of psilocin, the methoxy ether is metabolically more stable than the hydroxy group, altering duration and potency.
-
The Anti-Inflammatory Breakthrough (Indomethacin)
In 1963, research at Merck led to the discovery of indomethacin .
-
Mechanism: Unlike the tryptamines which target GPCRs, indomethacin targets cyclooxygenase (COX) enzymes.
-
SAR Criticality: The 5-methoxy group on the indole ring is essential for the correct orientation of the molecule within the hydrophobic channel of the COX enzyme, demonstrating the versatility of this substituent beyond CNS targets.
Part 2: Synthetic Methodologies & Protocol
Why Leimgruber-Batcho?
While the Fischer Indole Synthesis is the classical method, it requires harsh acidic conditions and often fails or produces low yields with electron-rich aromatic rings (like anisoles) due to polymerization.
The Leimgruber-Batcho Indole Synthesis is the superior protocol for methoxyindoles.
-
Causality: It proceeds under basic/neutral conditions, preserving the sensitive methoxy ether.
-
Mechanism: It utilizes the acidity of the methyl protons in o-nitrotoluene, condensing them with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then reduced to the indole.[1]
Validated Protocol: Synthesis of 5-Methoxyindole
Target: 5-Methoxyindole from 2-nitro-5-methoxytoluene.
Phase A: Enamine Formation[2]
-
Reagents: 2-nitro-5-methoxytoluene (1.0 eq), DMF-DMA (1.5 eq), DMF (Solvent).
-
Procedure:
-
Dissolve starting material in anhydrous DMF (0.5 M concentration).
-
Add DMF-DMA under nitrogen atmosphere.
-
Heat to 110°C for 12–18 hours.
-
Observation: The solution will turn a deep, dark red. This is the trans-
-dimethylamino-2-nitrostyrene (Enamine). -
Validation: TLC (Hexane/EtOAc 3:1) should show the disappearance of the starting nitro compound and the appearance of a polar, red spot.
-
-
Workup: Evaporate DMF under reduced pressure. The red residue is usually pure enough for the next step.
Phase B: Reductive Cyclization
Note: Catalytic hydrogenation is preferred for purity, but Zn/AcOH is a robust alternative if an autoclave is unavailable.
-
Reagents: Enamine residue, 10% Pd/C (10 wt%), Methanol/THF (1:1).
-
Procedure:
-
Dissolve the red enamine in MeOH/THF.
-
Add Pd/C catalyst carefully (pyrophoric risk).
-
Hydrogenate at 40–50 psi (3–4 bar) at room temperature.
-
Endpoint: The deep red color will disappear, turning pale yellow or colorless. This indicates the reduction of the nitro group to the amine, followed by spontaneous cyclization and elimination of dimethylamine.
-
-
Purification:
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate.
-
Recrystallize from cyclohexane or toluene.
-
Validation: Melting point (5-Methoxyindole: 52–54°C). ¹H NMR will show the characteristic C2/C3 indole protons at
6.4 and 7.2 ppm.
-
Visualizing the Mechanism
The following diagram illustrates the transformation logic, highlighting the critical enamine intermediate.
Caption: The Leimgruber-Batcho pathway converts o-nitrotoluene to indole via a characteristic red enamine intermediate.
Part 3: Pharmacology & Structure-Activity Relationships (SAR)
The position of the methoxy group is the primary determinant of the "flavor" of pharmacological activity.
The 5-HT Receptor Binding Profile
The 5-methoxy group enhances binding affinity at 5-HT₁A receptors compared to unsubstituted tryptamines.[3] This contributes to the sedative and anxiolytic components often reported with 5-MeO-DMT, distinguishing it from the purely visual 4-substituted analogs (like Psilocin).
Comparative Binding Affinity Data (Ki)
Lower Ki (nM) indicates higher affinity.
| Compound | 5-HT₁A (Ki nM) | 5-HT₂A (Ki nM) | 5-HT₂C (Ki nM) | Primary Effect Profile |
| 5-MeO-DMT | 1.9 – 28 | 100 – 1600 | ~252 | Potent Psychedelic / Dissociative |
| 5-MeO-MiPT | ~20 | 200 – 300 | High | Entactogenic / Psychedelic |
| 5-MT (Mexamine) | 9.0 | Low Affinity | Low Affinity | Non-selective Agonist (Research Tool) |
| Melatonin | >10,000 | >10,000 | >10,000 | Sleep Regulation (MT₁/MT₂ selective) |
Data synthesized from NIMH-PDSP and BenchChem technical summaries.
SAR Decision Tree
The following logic flow demonstrates how medicinal chemists modify the methoxyindole core to target specific therapeutic areas.
Caption: SAR decision tree showing how substitution patterns divert the methoxyindole scaffold toward inflammation, CNS, or oncology targets.
Part 4: Modern Medicinal Utility
Beyond the historical context of psychedelics and sleep aids, the methoxyindole scaffold remains active in modern drug discovery.
-
Neuroprotection: 5-Methoxyindole-2-carboxylic acid (MI2CA) has recently been identified as a potential neuroprotective agent. It preserves mitochondrial function and attenuates oxidative stress in ischemic stroke models.[4]
-
Oncology: The electron-rich nature of the 5-methoxyindole makes it an ideal bioisostere in kinase inhibitors. It mimics the adenine ring of ATP, allowing it to bind into the hinge region of various protein kinases.
-
Indomethacin Derivatives: New analogs are being synthesized to reduce the gastric toxicity of Indomethacin while maintaining its potent COX-2 inhibitory potential, often by modifying the N1-acyl group while retaining the critical 5-methoxy anchor.
References
-
Lerner, A. B., et al. (1958). Isolation of Melatonin, the Pineal Gland Factor that Lightens Melanocytes. Journal of the American Chemical Society. Link
-
Leimgruber, W., & Batcho, A. D. (1971). The Batcho-Leimgruber Indole Synthesis. Organic Reactions. (Seminal patent/methodology). Link
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Detailed synthesis and qualitative SAR of tryptamines). Link
-
Shen, T. Y., et al. (1963). Non-Steroidal Anti-Inflammatory Agents.[5][6] Journal of the American Chemical Society. (Discovery of Indomethacin).[5] Link
-
BenchChem. (2025).[7][8][9] 5-Methoxytryptamine: A Technical Guide to its Non-Selective Serotonin Receptor Agonism. Link
-
Halberstadt, A. L., et al. (2011). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psychopharmacology. (Source of Ki data). Link
-
NIMH-PDSP. (2025). Psychoactive Drug Screening Program Database. (Binding affinity reference). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Preliminary Biological Screening of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Executive Summary
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 7560-64-7) is a pharmacologically significant indole scaffold. It serves as a critical synthetic intermediate for two major classes of therapeutics: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the broad-spectrum antiviral Umifenovir (Arbidol) .
Beyond its role as a precursor, this molecule possesses intrinsic biological potential due to the "privileged" nature of the indole core.[1][2] The 5-methoxy and 2-methyl substitutions mimic the electronic and steric properties found in bioactive ligands for cyclooxygenase (COX) enzymes and viral hemagglutinin (HA) proteins. This guide outlines a tiered preliminary screening protocol to evaluate its efficacy as a lead compound, focusing on antiviral, anti-inflammatory, and cytotoxic profiles.
Chemical Profile & Handling
Before initiating biological assays, the physicochemical properties must be standardized to ensure reproducibility.
| Property | Specification |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Solubility | Low in water; Soluble in DMSO, Ethanol, DMF. |
| Stock Preparation | Dissolve in 100% DMSO to 10-50 mM. Store at -20°C. |
| Assay Vehicle | Final DMSO concentration in cell culture must be ≤ 0.5% (v/v). |
| Stability | Ester bond is susceptible to hydrolysis in high pH buffers (>8.5). |
Safety Note: Treat as a potential irritant (Skin/Eye/Respiratory). Use standard BSL-2 PPE.
Screening Strategy & Workflow
To maximize resource efficiency, screening is divided into three tiers. Tier 1 establishes safety (cytotoxicity), while Tiers 2 and 3 interrogate specific therapeutic mechanisms linked to its structural lineage.
Figure 1: Tiered screening logic. Cytotoxicity is the gatekeeper assay to prevent false positives caused by cell death in functional assays.
Tier 1: Cytotoxicity Profiling (The Gatekeeper)
Objective: Determine the CC50 (50% Cytotoxic Concentration). Biological activity observed at concentrations near the CC50 is likely due to non-specific toxicity rather than a targeted mechanism.
Protocol: MTT Cell Viability Assay
Cell Lines:
-
Vero E6: Standard for antiviral screens.
-
RAW 264.7: Standard for anti-inflammatory screens.
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -
Treatment: Add compound in serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).
-
Vehicle Control: 0.5% DMSO.
-
Positive Control: Doxorubicin (1 µM) or Triton X-100.
-
-
Incubation: 48 hours.
-
Development: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
Success Criteria:
-
Non-toxic: CC50 > 100 µM.
-
Moderately toxic: CC50 20–100 µM (Requires structural optimization).
-
Toxic: CC50 < 20 µM (Unsuitable for non-oncology indications).
Tier 2: Antiviral Potential (Arbidol-Like Activity)
Rationale: The compound is a structural analog of Arbidol, which inhibits viral fusion by binding to Hemagglutinin (HA).
Protocol: CPE Reduction Assay (Influenza A / H1N1)
Objective: Measure the EC50 (50% Effective Concentration) for viral inhibition.
-
Infection: Infect confluent MDCK cells with Influenza A virus at MOI 0.01.
-
Treatment: Immediately treat with serial dilutions of the compound (non-toxic range determined in Tier 1).
-
Positive Control: Arbidol (Umifenovir) or Oseltamivir.
-
-
Incubation: 48–72 hours until virus control wells show 100% Cytopathic Effect (CPE).
-
Quantification: Stain viable cells with Crystal Violet or use CellTiter-Glo.
-
Calculation: Selectivity Index (SI) = CC50 / EC50.
Target Metrics:
| Parameter | Promising Range |
|---|---|
| EC50 | < 10 µM |
| Selectivity Index (SI) | > 10 |
Tier 3: Anti-Inflammatory Potential (Indomethacin-Like Activity)
Rationale: The 5-methoxy-2-methyl-indole core is the pharmacophore of Indomethacin. While the N-chlorobenzoyl group is crucial for nanomolar potency, the ester may retain micromolar activity or act as a prodrug.
Protocol: COX-1/COX-2 Inhibition (Enzymatic ELISA)
Objective: Determine selectivity between constitutive COX-1 and inducible COX-2.
-
Reagents: Use a commercial COX Inhibitor Screening Kit (fluorometric or colorimetric).
-
Reaction: Incubate ovine COX-1 and human recombinant COX-2 with Arachidonic Acid and the test compound.
-
Readout: Measure PGF2α production via ELISA.
-
Controls:
Protocol: NO Production (Cell-Based)
Objective: Assess inhibition of iNOS pathway.
-
Stimulation: Treat RAW 264.7 macrophages with LPS (1 µg/mL) to induce inflammation.
-
Treatment: Co-treat with test compound (10–50 µM).
-
Readout: Measure Nitrite (NO metabolite) in supernatant using Griess Reagent.
Structural Mechanism & SAR Logic
Understanding why this molecule works is as important as if it works. The diagram below illustrates the Structure-Activity Relationship (SAR) potential.
Figure 2: Structure-Activity Relationship (SAR) mapping. The 5-methoxy and 2-methyl groups are critical for hydrophobic pocket binding in both COX enzymes and viral surface proteins.
References
-
BenchChem. (2025).[1][6] Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis (Arbidol & Panobinostat).[1]Link
-
PubChem. (2025).[3] Compound Summary: Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS 7560-64-7). National Library of Medicine. Link
-
Wright, K. et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues. Bioorganic & Medicinal Chemistry.[1][2][4][6] Link
-
Tsyshkova, N. et al. (2023).[7] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.[7][8][9] Acta Naturae.[7] Link
-
Ivashchenko, A. V. et al. (2014). Synthesis and Antiviral Activity of Substituted 2,4-Bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters.[8] Pharmaceutical Chemistry Journal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Validation Guide: Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Executive Summary
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 4871-80-1; Molecular Formula: C₁₂H₁₃NO₃) is a highly functionalized heterocyclic building block critical to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-cancer agents. As a structural analog to the precursor of indomethacin, its precise structural validation is paramount. The synthesis of such substituted indoles, often achieved via transition-metal-catalyzed direct oxidative coupling[1], requires rigorous orthogonal analytical techniques to confirm regioselectivity—specifically the positions of the methoxy and methyl groups on the indole core.
This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, IR, MS) of this compound, establishing a self-validating analytical framework for researchers and drug development professionals.
Structural Elucidation & Spectroscopic Causality
The analytical strategy relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). Each technique provides orthogonal data points that, when integrated, form an unambiguous structural proof.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the primary tool for confirming the regiochemistry of the indole core. The electron-donating nature of the 5-methoxy group and the electron-withdrawing nature of the 3-carboxylate group create a distinct push-pull electronic environment[2].
Causality in ¹H NMR:
-
H-4 Proton (δ ~7.55 ppm): Appears as a doublet (
Hz) due to meta-coupling with H-6. It is significantly deshielded by the anisotropic cone of the adjacent C-3 carbonyl group. -
H-6 & H-7 Protons: H-7 appears as a doublet (
Hz) due to ortho-coupling with H-6. H-6 appears as a doublet of doublets (dd) at δ ~6.82 ppm, shielded by the resonance electron donation from the 5-methoxy oxygen. -
N-H Proton (δ ~8.20 ppm): Appears as a broad singlet. The broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and intermolecular hydrogen bonding.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 8.20 | Broad singlet (br s) | - | 1H | Indole N-H |
| 7.55 | Doublet (d) | 2.5 | 1H | Aromatic H-4 |
| 7.18 | Doublet (d) | 8.8 | 1H | Aromatic H-7 |
| 6.82 | Doublet of doublets (dd) | 8.8, 2.5 | 1H | Aromatic H-6 |
| 3.92 | Singlet (s) | - | 3H | Ester -COOCH₃ |
| 3.88 | Singlet (s) | - | 3H | Ether -OCH₃ |
| 2.72 | Singlet (s) | - | 3H | Alkyl 2-CH₃ |
Causality in ¹³C NMR: The ¹³C spectrum is highly sensitive to the inductive and resonance effects of the substituents. The C-5 carbon is heavily deshielded (δ ~154.5 ppm) due to the electronegative oxygen of the methoxy group, while C-4 and C-6 are shielded by the resulting ortho-resonance effects.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Electronic Effect |
| 166.5 | Quaternary (C=O) | Ester Carbonyl | Deshielded by highly electronegative oxygen[2]. |
| 154.5 | Quaternary (C-O) | C-5 | Direct attachment to methoxy oxygen. |
| 144.2 | Quaternary (C-N) | C-2 | Deshielded by adjacent indole nitrogen. |
| 130.5, 127.8 | Quaternary (C-C) | C-7a, C-3a | Bridgehead carbons of the indole core. |
| 112.8, 111.2 | Methine (CH) | C-6, C-7 | Aromatic carbons. |
| 104.1, 103.5 | Quaternary/CH | C-3, C-4 | C-3 is shielded by nitrogen resonance; C-4 is shielded by OMe. |
| 55.8, 51.0 | Primary (CH₃) | -OCH₃, -COOCH₃ | Methoxy and ester methyl carbons. |
| 14.5 | Primary (CH₃) | 2-CH₃ | Aliphatic methyl attached to C-2. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy validates the presence of critical functional groups. The choice of Attenuated Total Reflectance (ATR) over traditional KBr pellets prevents moisture absorption, which can artificially broaden the N-H stretching band.
Table 3: Key FT-IR Vibrational Bands (ATR)
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Implication |
| ~3320 | N-H stretch | Confirms the secondary amine of the indole ring. |
| ~1685 | C=O stretch | Conjugated ester. The frequency is lower than a typical aliphatic ester (~1735 cm⁻¹) due to conjugation with the indole π-system. |
| ~1580, 1480 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1220, 1170 | C-O-C stretch | Asymmetric and symmetric stretches of the ester and methoxy ethers. |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode is the optimal choice for this compound because the electron-rich indole nitrogen readily accepts a proton to form the
-
Exact Mass: Calculated for C₁₂H₁₄NO₃⁺ is 220.0968 Da.
-
Fragmentation Causality: The molecule undergoes predictable neutral losses. The loss of methanol (32 Da) from the ester group is a hallmark of methyl esters, forming a highly stable acylium ion at m/z 188.07.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data, the following self-validating protocols must be strictly adhered to.
Protocol A: NMR Sample Preparation & Acquisition
-
Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ lacks exchangeable protons, preventing the suppression of the critical indole N-H signal.
-
Internal Calibration: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm. If TMS is absent, calibrate using the residual CHCl₃ solvent peak at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C).
-
Acquisition Parameters: Run a standard 1D ¹H experiment (16 scans, 1 sec relaxation delay) and a ¹³C experiment (512 scans, 2 sec relaxation delay to ensure full relaxation of quaternary carbons like C-2 and C-5).
-
Self-Validation Step: Integrate the ¹H spectrum. The total integration must equal exactly 13 protons. If a discrepancy exists, suspect solvent trapping or degradation.
Protocol B: HRMS-ESI Acquisition
-
Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the indole nitrogen.
-
Injection: Inject 5 µL into the ESI source.
-
Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
-
Self-Validation Step: Compare the observed isotopic pattern of the
peak against the theoretical in-silico pattern for C₁₂H₁₄NO₃⁺. The peak (due to ¹³C natural abundance) should be approximately 13.5% of the base peak intensity.
Visualizations
Spectroscopic Validation Workflow
The following diagram illustrates the orthogonal validation strategy, demonstrating how independent analytical streams converge to provide absolute structural certainty.
Caption: Orthogonal spectroscopic workflow for the structural validation of functionalized indoles.
Mass Spectrometry Fragmentation Pathway
This diagram maps the primary gas-phase fragmentation routes of the protonated molecular ion, driven by the cleavage of the ester and ether functional groups.
Caption: Primary ESI-HRMS fragmentation pathways for Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.
References
-
Guan, Z.-H., Yan, Z.-Y., Ren, Z.-H., Liu, X.-Y., & Liang, Y.-M. (2010). "Preparation of indoles via iron catalyzed direct oxidative coupling." Chemical Communications, 46, 2823-2825. Royal Society of Chemistry. URL:[Link]
-
Trost, B. M., & Osipov, M. (2019). "Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation." The Journal of Organic Chemistry, 84(20), 12933-12945. ACS Publications. URL:[Link]
Sources
The Privileged Scaffold: Therapeutic Targeting Strategies for Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Derivatives
Executive Summary Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 4871-80-1) is frequently categorized as a synthetic intermediate. However, from a medicinal chemistry and structural biology perspective, it represents a highly privileged pharmacophore. The indole core, functionalized with a 5-methoxy group (an electron-donating, hydrophobic anchor) and a 2-methyl group (a critical steric director), provides an ideal geometric foundation for targeting complex protein-protein interactions (PPIs) and enzymatic clefts. This technical guide outlines the primary therapeutic targets derived from this scaffold, detailing the mechanistic causality and self-validating experimental protocols required for drug development.
The Pharmacophore Rationale
The structural features of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate dictate its binding kinetics across multiple target classes:
-
The 5-Methoxy Group: Acts as a hydrogen bond acceptor while simultaneously increasing the lipophilicity of the indole ring, allowing it to penetrate deep hydrophobic pockets in target proteins.
-
The 2-Methyl Group: Provides critical steric hindrance. It restricts the rotational freedom of substituents attached at the 3-position, effectively "locking" the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.
-
The 3-Carboxylate Ester: Serves as a versatile vector. In drug development, this ester is often hydrolyzed to the free acid or functionalized with electrophilic warheads to create covalent inhibitors.
Target Axis I: HECT E3 Ubiquitin Ligases (Nedd4-1)
Mechanistic Causality
Nedd4-1 is a HECT-type E3 ubiquitin ligase that regulates the degradation of tumor suppressors like PTEN and modulates IGF-1/Insulin signaling. Historically, E3 ligases were considered "undruggable." However, structural biology has revealed that indole-based derivatives can act as first-in-class covalent inhibitors of Nedd4-1[1].
Instead of targeting the catalytic cysteine, specific indole-3-carboxylate derivatives bind to an allosteric exosite (Cys627). This covalent modification disrupts the enzyme's non-covalent interaction with ubiquitin, switching Nedd4-1 from a processive enzyme (which rapidly builds long polyubiquitin chains) to a distributive enzyme (which dissociates after adding a single ubiquitin). Once distributive, the ubiquitination process is easily outpaced by deubiquitinating enzymes like USP8, effectively stabilizing the target substrate[2].
Mechanism of Nedd4-1 inhibition via indole-mediated processivity disruption.
Self-Validating Protocol: Fluorescence Polarization (FP) "Chase" Assay
To validate that an indole derivative disrupts processivity, we utilize an FP assay with a fluorescent substrate (Flu-Wbp2).
-
Enzyme Preparation: Express and purify full-length Nedd4-1 (utilizing an E554A mutant to release the enzyme's native autoinhibition).
-
Inhibitor Incubation: Incubate 150 nM Nedd4-1 with the indole derivative for 30 minutes to ensure complete covalent modification at the exosite.
-
Reaction Initiation: Add E1, E2 (UbcH5b), ATP, Ubiquitin, and 100 nM Flu-Wbp2. Monitor baseline FP.
-
The "Chase" (Self-Validation): At exactly T=1 minute, spike the reaction with a 200-fold excess of unlabeled (cold) Wbp2 substrate.
-
Data Interpretation (Causality):
-
Vehicle Control: FP continues to rise. Because native Nedd4-1 is processive, it does not release the Flu-Wbp2 until a full polyubiquitin chain is built, ignoring the cold substrate.
-
Inhibitor Treated: FP immediately plateaus. The indole compound forces the enzyme into a distributive state; it drops the Flu-Wbp2, binds the overwhelming excess of cold Wbp2, and fluorescence polarization ceases to increase.
-
Target Axis II: Myosin Motor Proteins in Oncology
Mechanistic Causality
Beyond ubiquitination, functionalized indoles derived from the 5-methoxy-2-methyl-1H-indole-3-carboxylate scaffold have been identified as potent anti-myosin agents[3]. Non-muscle myosin II (NMII) is critical for cytokinesis, cell migration, and tumor metastasis. Indole derivatives lodge into the allosteric cleft of the myosin motor domain, preventing the lever-arm swing required for the mechanochemical cycle. This traps the motor in a weak actin-binding state, leading to mitotic arrest and apoptosis in highly proliferative cancer cells.
Step-by-step workflow for the Actin-Activated Myosin ATPase Assay.
Self-Validating Protocol: Actin-Activated Myosin ATPase Assay
Because myosin's motor function is strictly dependent on actin-stimulated ATP hydrolysis, measuring inorganic phosphate (Pi) release provides a direct readout of target engagement.
-
Protein Assembly: Polymerize G-actin into F-actin filaments in a high-salt buffer. Purify the heavy meromyosin (HMM) fragment of NMII.
-
Compound Incubation: Pre-incubate 0.5 µM HMM with varying concentrations of the indole derivative in assay buffer (10 mM MOPS, 2 mM MgCl2, 50 mM KCl, 0.1 mM EGTA, pH 7.0).
-
Actin Stimulation: Add 20 µM F-actin. Causality: Actin binding accelerates the rate-limiting step of myosin's ATPase cycle (the release of Pi).
-
Reaction Initiation & Detection: Add 1 mM ATP. After 15 minutes, quench the reaction with Malachite Green reagent. The reagent forms a complex with free Pi and molybdate, shifting absorbance to 620 nm.
-
Validation Control: Run parallel wells lacking F-actin. If the compound inhibits ATPase activity in the absence of actin, it is a non-specific ATP-competitive inhibitor. A true allosteric anti-myosin indole will only inhibit the actin-stimulated state.
Target Axis III: Cyclooxygenase (COX) Pathways
The 5-methoxy-2-methylindole core is famously the structural backbone of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). While Indomethacin utilizes an acetic acid side chain at the 3-position, indole-3-carboxylates maintain a highly similar spatial geometry. The 5-methoxy group inserts into the hydrophobic apex of the COX-2 active site, while the 2-methyl group forces the 3-carboxylate ester into an orientation that blocks the entry of arachidonic acid. Derivatives of this scaffold are continuously explored for selective COX-2 inhibition to mitigate inflammation-driven tumorigenesis without the gastrointestinal toxicity associated with COX-1 inhibition.
Quantitative Data Summary
The following table synthesizes the pharmacological profiles of derivative classes originating from the Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate scaffold:
| Compound Class | Primary Target | Mechanism of Action | Typical IC50 / Ki Range | Key Pharmacophore Contribution |
| Cys627-Targeted Indoles | Nedd4-1 (HECT E3) | Covalent allosteric inhibition (Exosite) | 10 - 30 µM | The 3-carboxylate ester acts as a synthetic linker for electrophilic warheads. |
| Anti-Myosin Indoles | Non-Muscle Myosin II | Allosteric inhibition of actin-stimulated ATPase | 1 - 5 µM | The 5-methoxy group enhances binding within the hydrophobic motor cleft. |
| Indomethacin Analogs | COX-2 | Competitive inhibition at the active site channel | 0.1 - 1.5 µM | The 2-methyl group restricts rotation, forcing the active conformation. |
References
-
Title: A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism (Publisher Site) Source: Journal of the American Chemical Society (ACS) URL: [Link]
- Title: WO2015074124A1 - FUNCTIONALISED AND SUBSTITUTED INDOLES AS ANTI-CANCER AGENTS Source: Google Patents / World Intellectual Property Organization URL
solubility and stability of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate in different solvents
An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Introduction
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a member of the indole family, a structural motif of paramount importance in medicinal chemistry and drug discovery. Its scaffold is present in numerous natural products and pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its chemical stability under different stress conditions, is fundamental for its effective use in research and development. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical, step-by-step protocols for their experimental determination.
The indole nucleus is electron-rich, making it susceptible to oxidative degradation. The ester functionality introduces a potential site for hydrolysis under both acidic and basic conditions. The methoxy and methyl substituents on the indole ring also influence the molecule's polarity, and thus its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from chemical synthesis and purification to formulation and biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is presented below. These properties are crucial for predicting its behavior in various experimental settings.
| Property | Value/Information | Source |
| Molecular Formula | C12H13NO3 | N/A |
| Molecular Weight | 219.24 g/mol | N/A |
| CAS Number | 32387-22-7 (for the carboxylic acid) | |
| Appearance | Typically an off-white to pale solid | Inferred from related compounds |
| Melting Point | Not available for the methyl ester. The corresponding carboxylic acid has a melting point of 161-163 °C. | [1] |
| logP (predicted) | ~2.5 (estimated) | N/A |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The solubility of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is influenced by its crystalline structure and the interplay of its functional groups with the solvent.
Qualitative Solubility
Based on the structural features of the molecule (a relatively non-polar indole ring, a polar ester group, and a methoxy group), a qualitative assessment of its solubility in common laboratory solvents can be inferred. The related compound, 5-Methoxy-2-methyl-3-indoleacetic acid, is known to be soluble in methanol[1].
| Solvent | Polarity Index | Predicted Qualitative Solubility | Rationale |
| Water | 10.2 | Poorly Soluble | The non-polar indole backbone dominates, limiting solubility in highly polar aqueous media. |
| Methanol | 5.1 | Soluble | The alcohol can engage in hydrogen bonding with the ester and methoxy groups, and the methyl group has good affinity for the indole ring. |
| Ethanol | 4.3 | Soluble | Similar to methanol, with slightly lower polarity. |
| Acetone | 4.3 | Soluble | A polar aprotic solvent capable of dissolving moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | Soluble | A non-polar aprotic solvent effective for dissolving many organic compounds. |
| Ethyl Acetate | 4.4 | Soluble | An ester solvent with moderate polarity, often used in the purification of indole derivatives. |
| Hexane | 0.1 | Sparingly Soluble | A non-polar solvent, likely to be a poor solvent for this compound due to the presence of the polar ester and methoxy groups. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the equilibrium solubility of the compound.
Objective: To determine the quantitative solubility (in mg/mL) of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate in a range of solvents at a specified temperature.
Materials:
-
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Scintillation vials or HPLC vials with caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
Caption: Workflow for Forced Degradation Studies.
Conclusion
References
-
PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Available at: [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Available at: [Link]
-
Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]
- Singh, R., & Kumar, M. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 1(2).
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Available at: [Link]
-
Molecules. (2023). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Available at: [Link]
-
PubChemLite. (n.d.). 5-methoxy-2-methyl-1h-indole-3-carboxylic acid. Available at: [Link]
-
University of Minnesota. (2022). Properties of Common Organic Solvents. Available at: [Link]
-
Molbase. (n.d.). METHYL 5-METHOXY-1H-INDOLE-2-CARBOXYLATE. Available at: [Link]
-
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
MDPI. (2025). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Available at: [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available at: [Link]
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Technical Guide: The Natural Occurrence and Bioactivity of Indole-3-Carboxylate Compounds
Executive Summary
Indole-3-carboxylate derivatives (I3Cs) represent a critical class of bioactive secondary metabolites that transcend simple structural scaffolding. Unlike their well-known precursor, indole-3-acetic acid (IAA), I3Cs function as terminal signaling nodes in complex biological systems ranging from marine sponges to the mammalian gut microbiome.
For drug development professionals, the significance of I3Cs lies in their dual role: as chemical messengers in inter-kingdom signaling (host-microbe interactions) and as pharmacophores exhibiting potent Aryl Hydrocarbon Receptor (AhR) agonism. This guide dissects the biosynthetic origins, therapeutic mechanics, and validated analytical protocols for isolating these compounds from complex biological matrices.
Biosynthetic Origins and Chemical Diversity
The structural diversity of naturally occurring indole-3-carboxylates stems from divergent metabolic processing of L-Tryptophan. While the indole core remains constant, the functionalization at the C3 position dictates biological activity.
The Mammalian Gut-Microbiome Axis
In the mammalian intestine, I3Cs are not host-derived but are products of microbial metabolism. Commensal bacteria, specifically Clostridium sporogenes and Lactobacillus species, metabolize dietary tryptophan.
-
Mechanism: The pathway typically proceeds via the deamination of tryptophan to indole-3-pyruvate, followed by decarboxylation to indole-3-aldehyde (IAld) or oxidation to indole-3-carboxylic acid (I3CA).
-
Significance: These metabolites reinforce the intestinal epithelial barrier by acting as endogenous ligands for the AhR, regulating mucosal immunity.[1][2]
Plant Defense Systems (Arabidopsis thaliana)
In cruciferous plants, I3CA is not merely a degradation product but an active defense hormone.
-
Pathway: Tryptophan
Indole-3-acetaldoxime (IAOx)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Indole-3-acetonitrile (IAN). -
Enzymatic Action: The cytochrome P450 monooxygenase CYP71B6 and Aldehyde Oxidase 1 (AAO1) are critical for converting nitriles and aldehydes into the carboxylic acid form (Böttcher et al., 2014).
-
Function: I3CA primes the plant immune system, inducing callose deposition to wall off necrotrophic fungal pathogens like Plectosphaerella cucumerina.[3]
Marine Pharmacophores
Marine organisms, particularly sponges of the genus Spongosorites and Hyrtios, synthesize esterified forms of I3CA.
-
Key Compound: Methyl indole-3-carboxylate.[4]
-
Bioactivity: These methylated derivatives often exhibit higher cytotoxicity against human tumor cell lines compared to their free acid counterparts, likely due to enhanced lipophilicity and cellular permeability.
Visualization: Comparative Biosynthetic Pathways
Figure 1: Divergent biosynthetic pathways of Indole-3-Carboxylates across microbial, plant, and marine systems.
Therapeutic Mechanism: The AhR Signaling Node[2]
The primary therapeutic interest in I3Cs stems from their ability to modulate the Aryl Hydrocarbon Receptor (AhR). Unlike high-affinity xenobiotic ligands (e.g., TCDD) that cause toxicity, I3Cs act as "selective AhR modulators" (SAhRMs).
Mechanism of Action[2][6]
-
Ligand Binding: I3CA diffuses into the cytoplasm and binds to the AhR complex (held inactive by HSP90).
-
Translocation: Ligand binding causes conformational change, shedding HSP90 and exposing the nuclear localization signal.
-
Dimerization: In the nucleus, AhR dimerizes with ARNT (AhR Nuclear Translocator).[5]
-
Transcription: The complex binds to Dioxin Response Elements (DRE) on DNA, driving the expression of CYP1A1 (metabolic feedback) and IL-22 (barrier repair).
Clinical Implication: This pathway is currently being leveraged to treat Inflammatory Bowel Disease (IBD) and metabolic syndrome, as I3CA restores gut barrier integrity without systemic immunosuppression.
Figure 2: Molecular mechanism of AhR activation by Indole-3-Carboxylic Acid.
Analytical Protocol: Quantification in Biological Matrices
As a Senior Scientist, I emphasize that the quantification of I3CA is prone to matrix effects. The carboxylic acid moiety makes it susceptible to ion suppression in ESI. The following protocol utilizes Solid Phase Extraction (SPE) to ensure high recovery and Negative Ion Mode MS/MS for selectivity.
Sample Preparation (Self-Validating Workflow)
Rationale: Simple protein precipitation often leaves phospholipids that suppress the signal. SPE is mandatory for clinical-grade reproducibility.
-
Homogenization: Tissue/Fecal samples (100 mg) in 50% Methanol/Water.
-
Internal Standard: Spike with Indole-3-carboxylic acid-d5 (Deuterated standard is non-negotiable for correcting extraction loss).
-
SPE Conditioning: Use Mixed-Mode Anion Exchange (MAX) cartridges.
-
Why MAX? It retains the acidic I3CA while washing away neutral indoles and basic interferences.
-
-
Loading & Washing: Load sample at pH 7. Wash with 5% NH4OH (removes neutrals).
-
Elution: Elute with 2% Formic Acid in Methanol (protonates the carboxyl group, releasing it from the anion exchange resin).
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 100mm, 1.7 µm) | Standard reverse phase retention. |
| Mobile Phase A | Water + 0.01% Acetic Acid | Acetic acid provides better negative mode ionization than formic acid. |
| Mobile Phase B | Acetonitrile | Sharpens peak shape for indoles. |
| Ionization | ESI Negative (-) | Carboxyl group deprotonates easily to [M-H]-. |
| Precursor Ion | m/z 160.0 | [M-H]- of Indole-3-carboxylic acid. |
| Product Ion | m/z 116.0 | Loss of CO2 (Decarboxylation characteristic). |
Comparative Data: Natural Sources
The following table summarizes the concentration ranges and specific derivatives found in key natural sources, consolidating data from recent metabolomic studies.
| Source Category | Specific Organism | Compound Detected | Concentration / Context | Bioactivity Reference |
| Gut Microbiota | Clostridium sporogenes | Indole-3-carboxylic acid | High in cecal content | Modulates intestinal permeability (AhR agonist). |
| Plant (Crucifer) | Arabidopsis thaliana | I3CA-Glucose ester | Induced upon infection | Priming of callose defense against fungi.[3] |
| Marine Sponge | Spongosorites sp.[4][6] | Methyl indole-3-carboxylate | Trace (Secondary metabolite) | Cytotoxicity against human tumor lines.[4][7] |
| Marine Sponge | Hyrtios erectus | 5-hydroxy-I3CA methyl ester | Variable | Anti-inflammatory potential.[8] |
References
-
Böttcher, C., et al. (2014).[9] "The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis." Plant Physiology.
-
Roager, H. M., & Licht, T. R. (2018). "Microbial tryptophan catabolites in health and disease." Nature Communications.
-
Krishnan, S., et al. (2018). "Gut Microbiota-Derived Tryptophan Metabolites Modulate Inflammatory Response in Hepatocytes and Macrophages." Cell Reports.
-
Gamal-Eldeen, A. M., et al. (2009). "Anticancer and Immunomodulatory Contribution of Marine Monoindole Alkaloids." Marine Drugs.[4]
-
Zelante, T., et al. (2013). "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via IL-22."[2] Immunity.
Sources
- 1. Indole-3-Carbinol-Dependent Aryl Hydrocarbon Receptor Signaling Attenuates the Inflammatory Response in Experimental Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulating evidences of callose priming by indole- 3- carboxylic acid in response to Plectospharella cucumerina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate via Regioselective C3-Trichloroacetylation
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of C3-functionalized indoles is a cornerstone of medicinal chemistry, providing critical intermediates for the development of anti-inflammatory agents (e.g., indomethacin analogs), antiviral compounds, and AMPK activators[1]. Specifically, the synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate from 5-methoxy-2-methyl-1H-indole presents a unique regioselectivity challenge.
While direct acylation using methyl chloroformate is a theoretical approach, it typically requires strong bases (such as Grignard reagents or sodium hydride) to deprotonate the indole nitrogen, frequently resulting in competing N1-acylation or a difficult-to-separate mixture of N1/C3 products.
To circumvent this, the trichloroacetylation-methanolysis sequence is the gold-standard methodology [2].
-
Regioselective Electrophilic Aromatic Substitution: Trichloroacetyl chloride is a highly reactive electrophile. Due to the electron-donating nature of the 5-methoxy group and the steric shielding of the N1 position by the 2-methyl group, the indole core undergoes rapid, catalyst-free electrophilic aromatic substitution exclusively at the highly nucleophilic C3 position.
-
Haloform Cleavage: The resulting 3-trichloroacetyl intermediate contains a highly activated carbonyl. The strongly electron-withdrawing trichloromethyl group (–CCl₃) acts as an excellent leaving group. Upon treatment with sodium methoxide in methanol, a nucleophilic acyl substitution (haloform cleavage) occurs, expelling chloroform and yielding the desired methyl ester in high purity [3].
Reaction Pathway & Mechanistic Workflow
The following diagram illustrates the two-step chemical transformation, highlighting the flow of reagents and the isolation of the activated intermediate.
Figure 1: Two-step synthetic workflow for the preparation of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate via a trichloroacetyl intermediate.
Materials & Reagents
Table 1: Reaction Components and Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-Methoxy-2-methyl-1H-indole | 161.20 | 1.0 | 1.61 g | Starting Material |
| Trichloroacetyl chloride | 181.83 | 1.2 | 1.34 mL | Acylating Agent |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Anhydrous Solvent |
| NaOMe (25 wt% in MeOH) | 54.02 | 1.5 | 3.4 mL | Nucleophile / Base |
| Methanol (MeOH) | 32.04 | - | 15 mL | Anhydrous Solvent |
Note: Trichloroacetyl chloride is corrosive and moisture-sensitive. Handle exclusively in a well-ventilated fume hood using dry glassware.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,2,2-trichloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one
Causality Check: The reaction is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent localized heating, which can lead to indole dimerization or decomposition.
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
-
Dissolution: Add 5-methoxy-2-methyl-1H-indole (1.61 g, 10.0 mmol) to the flask and dissolve in anhydrous THF (20 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Addition: Using a glass syringe, add trichloroacetyl chloride (1.34 mL, 12.0 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–3 hours.
-
Self-Validation (Monitoring): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.5) should completely disappear, replaced by a highly UV-active lower-Rf spot. A precipitate may form as the intermediate crystallizes.
-
Isolation: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude trichloroacetyl intermediate as a solid. This intermediate is typically pure enough to use directly in the next step.
Step 2: Methanolysis to Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Causality Check: Sodium methoxide is used rather than aqueous NaOH to prevent the formation of the carboxylic acid. The anhydrous environment ensures exclusive esterification.
-
Dissolution: Dissolve the crude intermediate from Step 1 in anhydrous Methanol (15 mL) in a 50 mL round-bottom flask under argon.
-
Cleavage: Add Sodium Methoxide solution (25 wt% in MeOH, 3.4 mL, 15.0 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1–2 hours. The reaction is driven to completion by the irreversible expulsion of the trichloromethyl anion, which rapidly protonates to form chloroform.
-
Self-Validation (Monitoring): TLC will show the conversion of the intermediate to the final methyl ester (Rf ~0.4 in Hexane:EtOAc 7:3).
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol and chloroform. Partition the residue between Ethyl Acetate (30 mL) and Water (20 mL).
-
Purification: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate. Purify the crude product via recrystallization from hot ethanol or flash column chromatography to afford the pure product as an off-white to pale yellow solid.
Analytical Data & Expected Results
To ensure trustworthiness and verify the success of the protocol, compare your isolated product against the expected characterization metrics below.
Table 2: Expected Analytical Signatures
| Analytical Technique | Key Signals / Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (br s, 1H, Indole NH ), 7.50 (d, J = 2.5 Hz, 1H, C4-H ), 7.15 (d, J = 8.8 Hz, 1H, C7-H ), 6.80 (dd, J = 8.8, 2.5 Hz, 1H, C6-H ), 3.90 (s, 3H, COOCH₃ ), 3.85 (s, 3H, OCH₃ ), 2.70 (s, 3H, C2-CH₃ ). |
| ESI-MS (m/z) | 220.1 [M+H]⁺ (Exact Mass for C₁₂H₁₃NO₃ = 219.09) |
| TLC (Hexane:EtOAc 7:3) | Rf ~ 0.4. Highly UV active (254 nm); stains dark blue/purple with Vanillin-H₂SO₄ stain. |
| Yield Expectation | 75 – 85% over two steps. |
Troubleshooting & Optimization
-
Issue: Formation of N-Acylated Byproducts.
-
Cause: Allowing the reaction temperature to spike during the addition of trichloroacetyl chloride, or using a large excess of the acylating agent.
-
Solution: Strictly adhere to the 0 °C dropwise addition. The 2-methyl group provides significant steric hindrance, making N-acylation rare unless thermal control is lost.
-
-
Issue: Presence of Carboxylic Acid Byproduct.
-
Cause: Moisture contamination during the methanolysis step leading to competitive hydrolysis.
-
Solution: Ensure methanol is strictly anhydrous and the NaOMe solution is fresh. If the acid forms, it can be salvaged by standard Fischer esterification (MeOH/H₂SO₄ reflux), though this adds an unnecessary step.
-
References
-
Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy Journal of Medicinal Chemistry, 2016. URL:[Link]
-
Acylation of indoles with trichloroacetyl chloride Bergman, J.; Venemalm, L. Journal of Organic Chemistry, 1992, 57(8), 2495–2497. URL:[Link]
-
Simple, short peptide derivatives of a sulfonylindolecarboxylic acid as novel dual inhibitors of HIV-1 reverse transcriptase and integrase Silvestri, R. et al. Journal of Medicinal Chemistry, 2004, 47(12), 3149-3162. URL:[Link]
Application Note: Synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate via Fischer Indole Cyclization
Abstract & Scope
This technical guide details the protocol for the synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (Target Molecule). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) analogous to Indomethacin.
The method utilizes the Fischer Indole Synthesis , a robust reaction reacting 4-methoxyphenylhydrazine hydrochloride with methyl acetoacetate. Unlike the Nenitzescu synthesis (which utilizes benzoquinones), the Fischer route allows for scalable, regioselective preparation using stable hydrazine salts. This protocol emphasizes process safety, impurity control (specifically tar formation), and high-purity isolation without column chromatography.
Reaction Pathway & Mechanism[1]
The synthesis proceeds through the condensation of a phenylhydrazine with a
Retrosynthetic Logic
The indole core is disconnected at the N1-C2 and C3-C3a bonds. The 5-methoxy substituent on the hydrazine dictates the regiochemistry, favoring the 5-position in the final indole due to the para-directing nature of the methoxy group during the sigmatropic rearrangement.
Mechanistic Visualization
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement, which is the rate-determining step.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis. The [3,3]-shift is the key irreversible step.
Materials & Equipment
Reagent Stoichiometry
The reaction is performed with a slight excess of the ketone to ensure complete consumption of the toxic hydrazine.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale) | Role |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 1.0 | 17.5 g (100 mmol) | Limiting Reagent |
| Methyl Acetoacetate | 116.12 | 1.1 | 12.8 g (11.9 mL) | Carbonyl Component |
| Glacial Acetic Acid | 60.05 | Solvent | 150 mL | Solvent & Catalyst |
| Sodium Acetate (Optional) | 82.03 | 0.5 | 4.1 g | Buffer (controls acidity) |
Equipment
-
500 mL 3-neck Round Bottom Flask (RBF) equipped with:
-
Reflux condenser (water-cooled).
-
Internal temperature probe.
-
Nitrogen inlet.
-
-
Magnetic stir plate with heating block (or oil bath).
-
Addition funnel (pressure-equalizing).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Hydrazone Formation
Critical Control Point: The initial condensation is exothermic. Temperature control is vital to prevent decomposition of the hydrazine before rearrangement.
-
Setup: Charge the 500 mL RBF with 4-Methoxyphenylhydrazine Hydrochloride (17.5 g) and Glacial Acetic Acid (100 mL).
-
Mixing: Stir the suspension at room temperature (20–25°C) under a nitrogen atmosphere. The salt may not dissolve completely; this is normal.
-
Addition: Add Methyl Acetoacetate (12.8 g) dropwise via the addition funnel over 15 minutes.
-
Observation: The suspension will likely clear as the hydrazone forms, and the temperature may rise slightly (30–35°C).
-
-
Equilibration: Stir at ambient temperature for 30 minutes to ensure complete hydrazone formation.
Phase 2: Cyclization (Fischer Rearrangement)
-
Heating: Begin heating the mixture slowly.
-
Target: Reflux temperature (~118°C for acetic acid).
-
Ramp Rate: 3°C/min.
-
-
Reaction: Maintain reflux for 2 to 3 hours .
-
Visual Check: The solution will darken to a deep brown/red color. This color change is characteristic of indole formation but excessive blackening indicates tar formation (overheating).
-
-
Completion Check: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting hydrazine spot (polar, near baseline) should disappear.
Phase 3: Work-up and Isolation[1]
-
Cooling: Remove heat and allow the reaction mixture to cool to ~50°C.
-
Quenching: Pour the warm reaction mixture slowly into a beaker containing 500 mL of crushed ice/water with vigorous stirring.
-
Chemistry: The dilution reduces the solubility of the hydrophobic indole ester, causing precipitation.
-
-
Crystallization: Stir the aqueous slurry for 1 hour. The product should separate as a tan to brown solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with:
- mL Water (to remove acetic acid).
- mL Cold Methanol (to remove unreacted ketone and colored impurities).
Phase 4: Purification[1]
-
Recrystallization: Transfer the crude solid to a clean flask.
-
Solvent: Methanol or Ethanol/Water (9:1) .
-
Dissolve the solid in minimum boiling solvent. If dark particles persist, perform a hot filtration.
-
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Final Drying: Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.
Process Visualization
Figure 2: Operational workflow for the synthesis.
Quality Control & Validation
The following analytical data confirms the identity and purity of the synthesized compound.
Expected Properties
-
Appearance: Off-white to pale yellow needles.
-
Yield: 65% – 75% (approx. 14–16 g).
-
Melting Point: 138–140°C (Consistent with methyl ester analogs).
Spectral Characterization ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.45 | Broad Singlet | 1H | NH | Indole N-H |
| 7.55 | Doublet ( | 1H | H-4 | Aromatic (Ortho to OMe) |
| 7.18 | Doublet ( | 1H | H-7 | Aromatic |
| 6.85 | Doublet of Doublets | 1H | H-6 | Aromatic |
| 3.92 | Singlet | 3H | COO-CH | Ester Methyl |
| 3.86 | Singlet | 3H | Ar-O-CH | Methoxy Group |
| 2.70 | Singlet | 3H | C2-CH | C2 Methyl |
Interpretation:
-
The presence of two singlets around 3.8–4.0 ppm confirms the methyl ester and the methoxy group.
-
The C2-methyl group is distinctively upfield at 2.70 ppm compared to the oxygenated methyls.
-
The aromatic region shows the characteristic splitting pattern of a 5-substituted indole.
Troubleshooting & Optimization
Issue: Low Yield / "Tar" Formation
-
Cause: The Fischer synthesis is sensitive to acid concentration and temperature. Excessive heating promotes polymerization.
-
Solution: Ensure the reaction is stopped immediately upon the disappearance of the hydrazine spot on TLC. If using Glacial Acetic Acid results in too much tar, switch to Ethanol with 2.0 equiv. of Zinc Chloride (
) as a milder Lewis acid catalyst.
Issue: Product Oiling Out
-
Cause: Rapid quenching or insufficient cooling.
-
Solution: If the product forms an oil in the ice water, decant the water and triturate the oil with a small amount of cold methanol to induce crystallization.
Issue: Ester Hydrolysis
-
Cause: Presence of water in the acetic acid during reflux.
-
Solution: Use anhydrous Glacial Acetic Acid. If hydrolysis occurs (forming the carboxylic acid, MP >200°C), the product can be re-esterified by refluxing in Methanol with a catalytic amount of
.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and conditions).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenylhydrazine handling).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
- Zhao, D., et al. (2014). "Fischer Indole Synthesis in Acidic Deep Eutectic Solvents." Chemical Communications, 50, 6228-6231.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24849203, 4-Methoxyphenylhydrazine hydrochloride.[3][4] Link
Sources
Application Note: Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate as a Strategic Building Block in Organic Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 4871-80-1) is a highly functionalized, versatile indole derivative. It serves as a critical intermediate in the synthesis of complex pharmacophores, including non-steroidal anti-inflammatory drug (NSAID) analogs, anti-cancer agents, and targeted covalent inhibitors. This application note provides a comprehensive guide to its physicochemical properties, structural rationale, and validated synthetic protocols for its downstream functionalization.
Physicochemical Profiling & Structural Rationale
The utility of this building block stems from its unique substitution pattern, which offers orthogonal reactivity sites for late-stage functionalization:
-
N1 Position (Pyrrole Nitrogen): Acts as a nucleophile upon deprotonation, allowing for facile N-alkylation or N-acylation to build three-dimensional complexity.
-
C3 Methyl Ester: Protects the carboxylic acid during N1 functionalization. It can be selectively saponified under mild basic conditions to yield the free acid for subsequent amidation or biological testing.
-
C5 Methoxy Group: Donates electron density into the indole ring, modulating the electronic properties and enhancing binding affinities in biological targets through hydrogen bond acceptance.
-
C2 Methyl Group: Provides steric hindrance that dictates the conformation of N1-substituents, a critical feature for target selectivity (e.g., directing the orientation of an aroyl group in enzymatic pockets).
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 4871-80-1 |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| LogP (Predicted) | 2.27 |
| Topological Polar Surface Area (TPSA) | 51.32 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Strategic Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry. Specifically, derivatives of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid have been utilized in several cutting-edge applications:
-
Targeted Covalent Inhibitors: Recent breakthroughs in ubiquitin ligase targeting have utilized this scaffold to develop the first covalent inhibitors of Nedd4-1, effectively switching the enzyme from a processive to a distributive mechanism [1].
-
C-H Activation & Oxidative Coupling: The ester moiety serves as a stabilizing and directing group in transition-metal-catalyzed syntheses. For instance, the compound itself can be synthesized via iron-catalyzed direct oxidative coupling of enamines, demonstrating excellent functional group tolerance [2]. Similar methodologies employ palladium and photoredox catalysis for direct C-H olefination and cyclization [3, 4].
Experimental Protocols & Workflows
The following protocols describe the two-step sequence to generate N-functionalized 5-methoxy-2-methyl-1H-indole-3-carboxylic acids, utilizing the methyl ester as a temporary protecting group.
Protocol A: N-Acylation of the Indole Core
Objective: To introduce an aryl or alkyl group at the N1 position (e.g., using 4-chlorobenzoyl chloride). Causality & Rationale: Sodium hydride (NaH) is employed to irreversibly deprotonate the weakly acidic indole NH (pKa ~16), generating a highly nucleophilic indolide anion. N,N-Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which solvates the sodium cation and leaves the indolide anion "naked" and highly reactive toward the incoming electrophile.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Observation: Evolution of H2 gas indicates successful deprotonation. Stir for 30 minutes at 0 °C.
-
Electrophilic Addition: Dropwise add the electrophile (e.g., 4-chlorobenzoyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-substituted methyl ester.
Protocol B: Saponification to the Free Carboxylic Acid
Objective: Hydrolysis of the C3 methyl ester to yield the biologically active carboxylic acid. Causality & Rationale: A mixed solvent system (THF/MeOH/H2O) is critical. THF and MeOH ensure the hydrophobic N-substituted indole remains in solution, while water provides the necessary medium for the hydroxide nucleophile. Mild heating (or extended room temperature stirring) prevents cleavage of the newly formed N1-acyl bond (if present), which can be sensitive to harsh basic conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-substituted methyl ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M).
-
Hydrolysis: Add NaOH or LiOH monohydrate (3.0 eq). Stir the mixture at room temperature for 16.0 hours. Check progress via TLC (disappearance of the higher Rf ester spot).
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and extract once with Diethyl Ether to remove unreacted organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2-3 using 1M HCl. Observation: The product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure N-substituted 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.
Mechanistic Pathway Visualization
Fig 1: Synthetic workflow from methyl ester starting material to N-substituted carboxylic acid.
Analytical Self-Validation & Troubleshooting
To ensure protocol success and structural integrity, utilize the following analytical checkpoints:
-
Post-Protocol A (NMR): Confirm the disappearance of the broad indole NH singlet (~11.0 ppm in DMSO-d6). Verify the presence of the new N1-substituent signals (e.g., aromatic protons for an aroyl group).
-
Post-Protocol B (NMR & LC-MS): Confirm the disappearance of the sharp methyl ester singlet (~3.8 ppm in CDCl3/DMSO-d6). LC-MS should show a mass shift of -14 Da (loss of CH2) and the presence of the [M-H]⁻ ion in negative mode, characteristic of free carboxylic acids.
-
Troubleshooting: If N-acyl cleavage is observed during Protocol B, switch from NaOH to the milder LiOH, or reduce the reaction temperature to 0 °C.
References
-
A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism. Journal of the American Chemical Society.[Link]
-
Preparation of indoles via iron catalyzed direct oxidative coupling. Chemical Communications.[Link]
-
Synthesis of Indoles Using Visible Light: Photoredox Catalysis for Palladium-Catalyzed C-H Activation. Angewandte Chemie International Edition.[Link]
-
Exploring the Oxidative Cyclization of Substituted N-Aryl Enamines: Pd-Catalyzed Formation of Indoles from Anilines. Chemistry - A European Journal.[Link]
Application Note: Synthesis and Derivatization of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
In medicinal chemistry, the indole ring is a "privileged scaffold" found in numerous active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and various Nedd4-1 ligase inhibitors. Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 4871-80-1) serves as a highly versatile, advanced intermediate for synthesizing these therapeutic agents.
Why the Methyl Carboxylate Ester?
The strategic selection of the 3-methyl carboxylate over the 3-acetic acid (found in native indomethacin) provides critical synthetic advantages:
-
Orthogonal Protection: The ester masks the reactive carboxylic acid, preventing unwanted side reactions during harsh cross-coupling or N-alkylation/acylation steps.
-
Electronic Modulation: The electron-withdrawing nature of the carboxylate group increases the acidity of the indole N-H, allowing for N-functionalization under milder basic conditions (e.g., using NaH instead of stronger bases), thereby preserving sensitive functional groups.
-
C–H Activation Directing Effects: During the synthesis of the indole core via cross-dehydrogenative coupling (CDC), the ester stabilizes the intermediate enamine, facilitating efficient transition-metal-catalyzed cyclization .
Synthetic Workflow & Logic
The generation of functionalized indole APIs from simple anilines involves a robust three-stage workflow: scaffold construction, regioselective N-derivatization, and final deprotection.
Figure 1: Synthetic workflow from enamine precursor to indomethacin analogs.
Experimental Protocols & Self-Validating Systems
Protocol 1: Scaffold Construction via Pd-Catalyzed Oxidative Cyclization
This protocol utilizes a Palladium-catalyzed intramolecular C–H activation to build the indole core from an acyclic N-aryl enamine .
Reagents:
-
Methyl (Z)-3-((4-methoxyphenyl)amino)but-2-enoate (1.0 equiv, 10 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the enamine precursor, Pd(OAc)₂, and Cu(OAc)₂.
-
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous DMF via syringe.
-
Cyclization: Heat the reaction mixture to 120 °C in a pre-heated oil bath for 2–4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove metal salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 8:2).
Causality & Rationale: Pd(OAc)₂ initiates electrophilic palladation at the electron-rich aromatic ring. Cu(OAc)₂ acts as the stoichiometric terminal oxidant, essential for reoxidizing the inactive Pd(0) back to the active Pd(II) catalyst. DMF is chosen because its high dielectric constant stabilizes the polar palladacycle intermediate.
Self-Validation & Quality Control:
-
Visual Cue: The reaction transitions from a bright yellow suspension (enamine) to a dark brown/black solution as Pd(0) nanoparticles transiently form.
-
TLC Monitoring: The product indole will exhibit a distinct bright blue fluorescence under 254/365 nm UV light, unlike the non-fluorescent enamine precursor.
-
NMR Confirmation: Successful cyclization is confirmed by the disappearance of the enamine vinylic proton (~4.6 ppm) and the appearance of the indole N-H broad singlet (~8.2 ppm).
Figure 2: Pd-catalyzed oxidative C-H cyclization mechanism for indole synthesis.
Protocol 2: Regioselective N-Acylation
To synthesize indomethacin analogs, the indole nitrogen must be acylated (e.g., with p-chlorobenzoyl chloride).
Step-by-Step Methodology:
-
Dissolve Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1.0 equiv) in anhydrous THF at 0 °C under Argon.
-
Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H₂ evolution ceases.
-
Dropwise, add p-chlorobenzoyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench carefully with saturated aqueous NH₄Cl, extract with DCM, dry, and concentrate.
Causality & Rationale: The 3-carboxylate ester sterically and electronically deactivates the C3 position. This ensures that the deprotonated indole acts strictly as an N-nucleophile, preventing competitive C-acylation and ensuring 100% regioselectivity for the N1 position.
Self-Validation & Quality Control:
-
Gas Evolution: Bubbling (H₂ gas) upon NaH addition validates the deprotonation of the indole N-H.
-
IR Spectroscopy: The disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a new amide carbonyl stretch (~1680 cm⁻¹) confirms successful N-acylation.
Protocol 3: Ester Hydrolysis to Free Acid API
The final step requires unmasking the methyl ester to yield the biologically active free carboxylic acid.
Step-by-Step Methodology:
-
Suspend the N-acylated indole in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (3.0 equiv). Heat to 60 °C for 12 hours.
-
Cool to room temperature, evaporate the organic solvents in vacuo, and acidify the aqueous layer to pH 2-3 using 1M HCl.
-
Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
Causality & Rationale: The methyl ester is sterically hindered by the adjacent 2-methyl group, necessitating heating. LiOH is specifically chosen over NaOH or KOH; the softer Li⁺ cation coordinates effectively with the ester carbonyl but is less likely to cleave the sensitive N-acyl bond, preventing unwanted de-acylation of the API.
Comparative Data Analysis
Different catalytic systems can be employed for the oxidative cyclization of the enamine precursor. The table below summarizes the quantitative data and strategic trade-offs of each method to guide process chemistry decisions.
| Catalyst System | Oxidant | Reaction Conditions | Yield (%) | Key Advantage | Ref |
| Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ | DMF, 120 °C, 2-4 h | 75–85% | Highly robust, standard medicinal chemistry method. | |
| Pd(OAc)₂ + [Ir(ppy)₂]PF₆ | Visible Light / O₂ | DMF, RT, 16 h | 70–80% | Mild room-temperature conditions; uses green oxidant (O₂). | |
| FeCl₃ (10 mol%) | Cu(OAc)₂ / CuCl₂ | DMF, 130 °C, 2 h | 50–60% | Utilizes earth-abundant, low-toxicity iron catalyst. |
References
-
Neumann, J. J., Rakshit, S., Dröge, T., Würtz, S., & Glorius, F. (2011). Exploring the Oxidative Cyclization of Substituted N-Aryl Enamines: Pd-Catalyzed Formation of Indoles from Anilines. Chemistry - A European Journal, 17(26), 7298-7303.[Link]
-
Zoller, J., Fabry, D. C., Ronge, M. A., & Rueping, M. (2014). Synthesis of indoles using visible light: photoredox catalysis for palladium-catalyzed C-H activation. Angewandte Chemie International Edition, 53(48), 13264-13268.[Link]
-
Guan, Z.-H., Yan, Z.-Y., Ren, Z.-H., Liu, X.-Y., & Liang, Y.-M. (2010). Preparation of indoles via iron catalyzed direct oxidative coupling. Chemical Communications, 46, 2823-2825. [Link]
high-performance liquid chromatography (HPLC) method for indole-3-carboxylates
From Synthetic Intermediates to Metabolites
Executive Summary
Indole-3-carboxylates represent a critical structural motif in pharmaceutical chemistry, serving as core scaffolds for synthetic cannabinoids, auxin derivatives in plant biology, and anti-cancer agents (e.g., indole-3-carbinol metabolites). Their analysis is frequently complicated by the amphoteric nature of the indole ring and the pH-dependent ionization of the carboxylate moiety.
This guide provides a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. Unlike generic "cookbook" methods, this text details the mechanistic rationale behind column selection and mobile phase engineering, ensuring researchers can adapt the method to specific derivatives (esters vs. free acids) while maintaining regulatory compliance (ICH Q2).
Physicochemical Context & Challenges
To separate indole-3-carboxylates effectively, one must understand the molecule's behavior in solution.
-
The Indole Core: Highly hydrophobic and electron-rich. It is prone to
interactions and oxidative degradation. -
The Carboxylate Moiety (
):-
At pH > 5: The molecule exists as a carboxylate anion (
). It becomes highly polar, eluting near the void volume ( ) on C18 columns with poor retention and peak shape. -
At pH < 3: The molecule is protonated (
). It behaves as a neutral, hydrophobic species, interacting strongly with the C18 stationary phase, resulting in sharp peaks and reproducible retention.
-
The Challenge: Indoles are susceptible to "tailing" due to secondary interactions with residual silanol groups on the silica support.
Method Development Strategy
Stationary Phase Selection
While C18 (Octadecylsilyl) is the industry standard, the specific bonding technology matters.
-
Recommendation: End-capped C18 columns (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Why? "End-capping" blocks residual silanols, preventing the lone pair electrons on the indole nitrogen from hydrogen bonding with the silica surface, which causes peak tailing.
Mobile Phase Engineering
-
Buffer: 0.1% Formic Acid (FA) or 0.1% Phosphoric Acid (
). -
Why? Acidification suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) and protonates residual silanols on the column, further reducing tailing.
-
Note: Use Formic Acid for LC-MS compatibility.[1] Use Phosphoric Acid for lower UV background at <210 nm.
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) for indoles due to lower viscosity (lower backpressure) and sharper peak shapes, though MeOH provides different selectivity if resolution issues arise.
Detection
Indoles exhibit strong UV absorption.
-
Primary Wavelength: 280 nm (Specific to the indole ring; robust against mobile phase noise).
-
Secondary Wavelength: 220 nm (Higher sensitivity but susceptible to solvent cutoff interference).
Detailed Experimental Protocol
Reagents and Equipment
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, DAD/UV Detector.[2]
-
Column: C18,
, (or for higher resolution). -
Solvents: HPLC-grade Acetonitrile and Water.[3]
-
Additives: Formic Acid (98%+) or Orthophosphoric Acid (85%).
Preparation of Standards
-
Stock Solution (1 mg/mL): Dissolve 10 mg of Indole-3-carboxylic acid (or ester derivative) in 10 mL of Methanol . (Indoles are sparingly soluble in pure water).
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50) .
-
Crucial Step: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" which causes split peaks.
-
Chromatographic Conditions (The "Recipe")
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7 to protonate acid. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength; elutes hydrophobics. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[2] |
| Injection Vol | 10 µL | Standard analytical load.[2] |
| Column Temp | 30°C | Improves mass transfer; stabilizes retention times. |
| Detection | UV @ 280 nm | Max absorption for indole; low noise. |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibration / Loading |
| 2.00 | 5 | Isocratic Hold (improves peak shape) |
| 12.00 | 90 | Linear Gradient (elutes esters/impurities) |
| 15.00 | 90 | Wash |
| 15.10 | 5 | Re-equilibration |
| 20.00 | 5 | Ready for next injection |
Workflow Visualization
The following diagram illustrates the logical flow of the method, from sample preparation to data interpretation, highlighting the critical decision points (pH control).
Caption: Logical workflow for Indole-3-Carboxylate analysis, emphasizing the critical role of pH control in retention and peak shape.
Validation Parameters (Example Data)
To ensure trustworthiness, the method must be validated. Below are typical acceptance criteria and expected results for this protocol.
| Validation Parameter | Acceptance Criteria | Typical Result (Indole-3-Carboxylic Acid) |
| Specificity | No interference at | Pass (Blank is clean) |
| Linearity ( | 0.9998 | |
| Precision (RSD) | 0.4% | |
| LOD (S/N = 3) | N/A | |
| LOQ (S/N = 10) | N/A | |
| Tailing Factor ( | 1.1 (Excellent symmetry) |
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Silanol interactions or column overload.
-
Fix: Increase buffer concentration (e.g., to 0.2% Formic Acid) or switch to a "Shield" or "Polar Embedded" C18 column.
-
-
Retention Time Drift:
-
Cause: pH fluctuation or temperature instability.
-
Fix: Pre-mix mobile phases rather than using the pump to mix 0.1% acid online. Ensure column oven is active.
-
-
Split Peaks:
-
Cause: Sample solvent is stronger than mobile phase (e.g., injecting 100% ACN sample into 5% ACN stream).
-
Fix: Dilute sample with water/buffer to match initial gradient conditions.
-
References
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dolan, J. W. (2017).[4] Back to Basics: The Role of pH in Retention and Selectivity.[4][5] LCGC North America.[4] Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC.[1][2][6][7] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). A simple method for simultaneous RP-HPLC determination of indolic compounds.[3][8] PubMed. Retrieved from [Link]
Sources
- 1. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Process Chemistry Application Note: Scalable Synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (MMMI) , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and CRTH2 antagonists.
Unlike bench-scale methods that prioritize speed over safety, this protocol is engineered for preclinical scale (100 g – 5 kg) . It utilizes a modified Fischer Indole Synthesis , selected for its atom economy and the availability of bulk starting materials. Key features of this process include:
-
Thermal Safety: Controlled addition strategies to manage the characteristic exotherm of the Fischer cyclization.
-
Purification: A chromatography-free downstream process relying solely on crystallization, achieving >98% HPLC purity.
-
Solvent Selection: Replacement of benzene/chlorinated solvents with Class 3 solvents (Acetic Acid/Methanol) to meet ICH Q3C guidelines.
Strategic Route Selection
Retrosynthetic Analysis
The target molecule contains a 5-methoxyindole core substituted at the 2- and 3-positions.[1] While the Nenitzescu synthesis is a viable alternative, it typically yields 5-hydroxy derivatives requiring a subsequent methylation step. The Fischer Indole Synthesis was selected as the primary route because it allows direct entry using the pre-functionalized 4-methoxyphenylhydrazine, significantly reducing step count.
Reaction Scheme
The synthesis involves the condensation of 4-methoxyphenylhydrazine hydrochloride (1) with methyl acetoacetate (2) to form an intermediate hydrazone, which undergoes acid-catalyzed [3,3]-sigmatropic rearrangement and cyclization to yield the target indole (3).
Figure 1: Synthetic pathway utilizing the Fischer Indole Cyclization.[1][2][3][4]
Process Safety Assessment (Critical)
Warning: The Fischer Indole Synthesis is highly exothermic. Thermal runaway is a significant risk during scale-up.
| Hazard Class | Risk Factor | Mitigation Strategy |
| Thermal | Exothermic cyclization ( | Do not mix all reagents at once. Use controlled addition of the catalyst or ketoester to the reaction mass. |
| Chemical | Hydrazine Toxicity | 4-Methoxyphenylhydrazine is a skin sensitizer and potential carcinogen. Use full PPE (Tyvek suit, double gloves) and handle in a laminar flow hood or closed reactor. |
| Gas Evolution | Ammonia/Ammonium salts | The reaction releases |
Detailed Experimental Protocol
Target Scale: 1.0 kg Input (Hydrazine) Expected Yield: ~65-75% Reactor: 20 L Glass-Lined Reactor (Jacketed) with overhead stirring and reflux condenser.
Materials
-
4-Methoxyphenylhydrazine Hydrochloride: 1.0 kg (5.72 mol)
-
Methyl Acetoacetate: 0.73 kg (6.29 mol, 1.1 equiv)
-
Acetic Acid (Glacial): 5.0 L (Solvent/Catalyst)
-
Methanol: 10.0 L (Recrystallization)
-
Water (DI): 20.0 L (Quench)
Step-by-Step Procedure
Phase 1: Condensation & Cyclization
-
Setup: Charge the 20 L reactor with Acetic Acid (4.0 L) . Start stirring at 150 RPM.
-
Loading: Add 4-Methoxyphenylhydrazine Hydrochloride (1.0 kg) to the reactor via a powder funnel. Rinse the funnel with the remaining Acetic Acid (1.0 L).
-
Note: The mixture will be a suspension.
-
-
Controlled Addition: Heat the jacket to 40°C . Slowly add Methyl Acetoacetate (0.73 kg) via a dosing pump or addition funnel over 45 minutes .
-
Checkpoint: Monitor internal temperature. Maintain
during addition.
-
-
Reaction: Once addition is complete, ramp the jacket temperature to 90°C over 1 hour.
-
Observation: The suspension will dissolve, and the solution will darken (orange/brown).
-
-
Reflux: Hold the reaction at 90-95°C for 3 to 4 hours .
-
IPC (In-Process Control): Take an aliquot after 3 hours. Analyze by HPLC. Reaction is complete when Hydrazine < 1.0%.
-
Phase 2: Work-up & Isolation
-
Cooling: Cool the reaction mass to 25°C .
-
Quench: Transfer the reaction mixture slowly into a separate vessel containing 20 L of chilled water (0-5°C) under vigorous stirring.
-
Caution: This step is exothermic. Control addition rate to keep quench tank
.
-
-
Precipitation: The product will precipitate as a crude solid. Stir the slurry for 2 hours to ensure complete granulation.
-
Filtration: Filter the solid using a Nutsche filter or centrifuge.
-
Wash: Wash the cake with Water (2 x 2.0 L) to remove residual acetic acid and ammonium salts.
-
Check: pH of the filtrate wash should be neutral (> pH 5).
-
Phase 3: Purification (Recrystallization)[5]
-
Dissolution: Transfer the wet cake back to the reactor. Add Methanol (approx. 5-6 L) .
-
Reflux: Heat to reflux (65°C) until full dissolution occurs. If solids remain, add small aliquots of MeOH until clear.
-
Crystallization: Cool slowly to 20°C over 4 hours (ramp rate: 10°C/hr). Then chill to 0-5°C and hold for 2 hours.
-
Final Isolation: Filter the crystalline solid. Wash with cold Methanol (1.0 L).
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Process Workflow Diagram
Figure 2: Unit operation workflow for the isolation of MMMI.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline powder | Visual |
| Purity | HPLC (C18, ACN/Water Gradient) | |
| Melting Point | DSC / Capillary | |
| 1H NMR | Conforms to structure | 400 MHz, DMSO- |
| Loss on Drying | Gravimetric |
Key NMR Signals (DMSO-
- 11.8 (s, 1H, NH)
- 7.3 (d, 1H, Ar-H)
- 7.2 (s, 1H, Ar-H)
- 6.8 (d, 1H, Ar-H)
- 3.85 (s, 3H, OMe - Ester)
- 3.75 (s, 3H, OMe - Indole)
- 2.65 (s, 3H, Me - C2)
Troubleshooting Guide
Issue: Low Yield / Sticky Solid during Quench
-
Cause: Incomplete cyclization or insufficient quenching volume.
-
Solution: Ensure the reaction time at 90°C is sufficient (check HPLC). Increase the water volume during quench to prevent acetic acid from solubilizing the product.
Issue: Dark Coloration (Brown/Black)
-
Cause: Oxidation or thermal degradation due to overheating.
-
Solution: Use a nitrogen blanket during the reaction. Ensure the internal temperature does not exceed 100°C. Recrystallization with activated charcoal can remove color bodies.
Issue: High Impurity Profile (Dimerization)
-
Cause: Localized high concentration of hydrazine.
-
Solution: Improve stirring efficiency. Ensure methyl acetoacetate is added slowly to the hydrazine suspension, not the other way around, to maintain stoichiometry locally.
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Merck & Co. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
-
Organic Syntheses. (1942). 2-Methylindole.[1][6] Org. Synth. 1942, 22,[7] 94. (Foundational protocol adapted for 5-methoxy derivative).
-
BenchChem. (2025).[5][8][9] Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. (General handling of indole carboxylates).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723904, 4-Methoxyphenylhydrazine hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. iris.unina.it [iris.unina.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Functionalization of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
This Application Note is designed to serve as a definitive technical guide for the functionalization of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate . It addresses the specific electronic and steric constraints of this "push-pull" indole scaffold and provides validated protocols for regioselective modification.
Introduction: The "Push-Pull" Indole Scaffold
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1 ) represents a unique class of indole scaffolds characterized by opposing electronic forces. Understanding these forces is the prerequisite for successful functionalization.
-
The "Push": The 5-methoxy group (5-OMe) is a strong electron-donating group (EDG) that activates the benzene ring of the indole, specifically directing electrophiles to the ortho and para positions relative to itself (C4, C6, and C2).
-
The "Pull": The 3-carboxylate ester (3-COOMe) is an electron-withdrawing group (EWG) conjugated to the indole nitrogen. It significantly deactivates the pyrrole ring and, via resonance, reduces the electron density at C2.
-
The Steric Gate: The proximity of the C3-ester and the C5-methoxy group creates a "steric clash" at the C4 position , rendering it kinetically inaccessible for most electrophilic substitutions despite favorable electronics.
Technical Implication: This guide focuses on exploiting these properties to achieve high regioselectivity at N1 (nucleophilic substitution), C6 (electrophilic aromatic substitution), and the C2-Methyl group (radical functionalization).
Reactivity Topology Map
The following diagram illustrates the accessible reactive sites and the logic governing their modification.
Figure 1: Reactivity topology of the substrate. Green indicates nucleophilic sites, Red indicates electrophilic sites, and Yellow indicates radical sites.
Module A: N1-Functionalization (The Anchor)
The N1 nitrogen is the most nucleophilic site. Functionalization here is often the first step to modulate solubility or introduce targeting moieties.
Critical Considerations
-
pKa Shift: The C3-ester increases the acidity of the N-H proton (pKa ~16 in DMSO) compared to unsubstituted indole (pKa ~21), making deprotonation easier.
-
Hydrolysis Risk: Strong hydroxide bases (NaOH, KOH) in aqueous media can hydrolyze the C3-methyl ester to the carboxylic acid. Anhydrous conditions are mandatory to preserve the ester.
Protocol A1: N-Alkylation (General Procedure)
Objective: Introduction of alkyl groups (e.g., Methyl, Benzyl) without ester hydrolysis.
Reagents:
-
Alkyl Halide (1.2 equiv) (e.g., MeI, BnBr)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv) -
Solvent: Anhydrous DMF or Acetonitrile
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Substrate 1 (1 mmol, 219 mg) in anhydrous DMF (5 mL).
-
Deprotonation:
-
Method A (Mild): Add
(650 mg, 2 mmol). Stir at RT for 30 min. -
Method B (Rapid): Cool to 0°C. Add NaH (60% dispersion, 48 mg, 1.2 mmol). Stir for 15 min until gas evolution ceases.
-
-
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Stir at RT. Monitor by TLC (Hexane/EtOAc 7:3).
-
Note: Reaction is typically complete in 1-3 hours due to the enhanced acidity of the N-H.
-
-
Work-up: Pour into ice-cold water (50 mL). The product usually precipitates. Filter and wash with water.[4] If oil forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over
, and concentrate.
Validation Criteria:
-
1H NMR: Disappearance of the broad singlet N-H (approx. 8.5-9.0 ppm). Appearance of N-Alkyl signals (e.g., N-Me singlet ~3.7 ppm).
-
MS: M+ Alkyl mass shift.
Module B: Regioselective Ring Functionalization (The Warhead)
This is the most challenging module. The goal is to introduce a halogen or nitro group specifically at C6 .
Mechanism & Regioselectivity[5][6]
-
Why C6? The 5-OMe group activates C4 and C6. However, C4 is wedged between the bulky C3-ester and the C5-methoxy group (the "buttressing effect"). Therefore, electrophilic attack occurs almost exclusively at C6 [1].
-
Why not C2? C2 is blocked by the methyl group.
-
Why not C7? C7 is meta to the activating OMe group and is electronically less favorable than C6.
Protocol B1: C6-Bromination
Objective: Synthesis of Methyl 6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate.
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (highly polar) or Acetonitrile.
-
Avoid: Acetic acid (can lead to side reactions or over-bromination).
Step-by-Step Workflow:
-
Dissolution: Dissolve Substrate 1 (1 mmol) in DMF (10 mL). Cool to 0°C.[3][4]
-
Addition: Add NBS (187 mg, 1.05 mmol) portion-wise over 10 minutes.
-
Critical: Do not add all at once. A high local concentration of
can lead to minor C4/C6 dibromination.
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Add 10% aqueous sodium thiosulfate (
) to quench unreacted bromine species. -
Isolation: Dilute with water (50 mL). The C6-bromo product is typically less soluble than the starting material and will precipitate as a solid. Filter and recrystallize from MeOH/Water.
Validation Criteria:
-
1H NMR (Aromatic Region):
-
Starting Material: Two doublets (C6-H, C7-H) and one singlet (C4-H).
-
Product: Two singlets. One at ~7.5 ppm (C4-H) and one at ~7.8 ppm (C7-H). The loss of coupling confirms para-relationship (substitution at C6).
-
Module C: Lateral Functionalization (The Linker)
The C2-methyl group is "benzylic" (specifically, indolic). The electron-withdrawing C3-ester facilitates radical stability at this position, allowing for Wohl-Ziegler bromination.
Protocol C1: Radical Bromination of C2-Methyl
Objective: Conversion of C2-
Reagents:
-
N-Protected Substrate (from Module A) (1.0 equiv)
-
Note:Do not use unprotected indole. The free N-H will react with radical initiators or NBS.
-
-
NBS (1.1 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide.
-
Solvent:
(classic) or Chlorobenzene (greener alternative).
Step-by-Step Workflow:
-
Setup: Dissolve N-protected substrate in Chlorobenzene (0.1 M). Add NBS and AIBN.
-
Reflux: Heat to 80-90°C (reflux) under Nitrogen.
-
Monitoring: The reaction is complete when the heavy succinimide solid floats to the top (approx 4-6 hours).
-
Work-up: Filter off succinimide while hot. Concentrate filtrate.[5]
-
Purification: Flash chromatography (Hexane/EtOAc). The benzylic bromide is reactive; store at -20°C.
Summary of Experimental Conditions
| Transformation | Target Site | Reagents | Solvent | Key Precaution |
| N-Alkylation | N1 | DMF | Keep anhydrous to prevent ester hydrolysis. | |
| Bromination | C6 | NBS (1.05 eq) | DMF/MeCN | Add NBS slowly at 0°C to avoid dibromination. |
| Nitration | C6 | AcOH | Control temp <10°C to prevent oxidation. | |
| Side-chain Br | C2-Methyl | NBS / AIBN | Chlorobenzene | Must protect N1 first. |
Process Workflow Diagram
Figure 2: Decision tree for functionalization pathways.
References
-
Regioselective dibromination of methyl indole-3-carboxylate . Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Indomethacin Analogs: Synthesis and Activity . Academia.edu. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives . Molecules. MDPI. Available at: [Link]
-
Nitration of Substituted Aromatic Rings . St. Mary's College. Available at: [Link]
Sources
Application Note & Protocols: Leveraging Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate for the Synthesis of Potent Anti-mitotic Agents
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds that exhibit potent anti-cancer properties.[1][2] A primary mechanism for their anti-neoplastic activity is the disruption of microtubule dynamics, a critical process for cell division (mitosis).[3][4] This guide details a strategic, two-step synthetic pathway that utilizes the readily available building block, Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate , to generate a novel N-aryl indole-3-carboxamide, a class of compounds with demonstrated potential as tubulin polymerization inhibitors. We provide a rationale for the molecular design, detailed and validated protocols for synthesis, and a strategic workflow for subsequent biological evaluation to confirm anti-mitotic activity.
Introduction: The Rationale for Targeting Tubulin with Indole-Based Compounds
Mitosis is a fundamental process in cell proliferation, orchestrated by the dynamic assembly and disassembly of microtubules, which are polymers of α- and β-tubulin heterodimers.[5] The formation of the mitotic spindle, essential for chromosome segregation, is dependent on this dynamic instability. Anti-mitotic agents disrupt this process, leading to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[6][7]
Many successful chemotherapeutic drugs, such as vinca alkaloids and taxanes, target microtubule dynamics, validating this as a key strategy in oncology.[5] Indole derivatives have emerged as a versatile class of tubulin inhibitors, often binding to the colchicine site on β-tubulin and preventing its polymerization.[4][8][9]
Our strategy focuses on transforming Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate into a potent anti-mitotic agent. The rationale for our target molecule, N-(3,4,5-trimethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide , is based on established Structure-Activity Relationship (SAR) studies:
-
The Indole Core: The 5-methoxy and 2-methyl substituted indole provides a robust and synthetically accessible core. The methoxy group is a common feature in potent bioactive indoles.[10]
-
The 3-Position Linker: A carboxamide group at the C3 position serves as a rigid and effective linker to a second aromatic ring.
-
The Trimethoxyphenyl Moiety: The 3,4,5-trimethoxyphenyl ring is a well-known "A-ring" motif found in potent tubulin inhibitors like Combretastatin A-4 and many colchicine-site binders.[11] This moiety is critical for high-affinity binding to tubulin.
This application note provides the synthetic and biological framework to explore this promising therapeutic avenue.
Synthetic Strategy and Experimental Protocols
The synthesis is designed as a straightforward, high-yielding two-step process. First, the methyl ester of the starting material is hydrolyzed to its corresponding carboxylic acid. Second, this acid is coupled with 3,4,5-trimethoxyaniline using a standard peptide coupling reagent to form the target amide.
Protocol 2.1: Saponification of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
This protocol describes the base-catalyzed hydrolysis of the starting methyl ester to yield the crucial carboxylic acid intermediate.
Causality: Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester without significantly affecting the sensitive indole ring. A mixture of THF and water is used to ensure the solubility of both the organic starting material and the inorganic base. Acidification is required in the workup step to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
| Reagent/Material | MW ( g/mol ) | Quantity | Moles (mmol) | Role |
| Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | 219.24 | 2.19 g | 10.0 | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 840 mg | 20.0 | Base Catalyst (Hydrolysis) |
| Tetrahydrofuran (THF) | - | 50 mL | - | Solvent |
| Deionized Water | - | 25 mL | - | Co-solvent |
| Hydrochloric Acid (1M HCl) | - | ~25 mL | - | Acidification (Workup) |
Step-by-Step Methodology:
-
Reaction Setup: Add Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (2.19 g, 10.0 mmol) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add THF (50 mL) and stir until the starting material is fully dissolved.
-
Base Addition: In a separate beaker, dissolve LiOH·H₂O (840 mg, 20.0 mmol) in deionized water (25 mL). Add this aqueous solution to the reaction flask.
-
Reaction Monitoring: Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot has been completely consumed (typically 4-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring. The carboxylic acid product will precipitate as a pale solid. Continue adding HCl until the pH of the solution is ~2.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
-
Drying: Dry the isolated solid under high vacuum overnight. The product, 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid , should be obtained as a white to off-white powder with an expected yield of >90%.
-
Validation: Confirm the structure via ¹H NMR (disappearance of the methyl ester singlet at ~3.8 ppm and appearance of a broad COOH proton >11 ppm) and Mass Spectrometry.
Protocol 2.2: HATU-Mediated Amide Coupling
This protocol details the formation of the final product via amide bond formation between the carboxylic acid intermediate and 3,4,5-trimethoxyaniline.
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the aniline. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to deprotonate the aniline and neutralize the acid formed during the reaction, driving the reaction to completion.
| Reagent/Material | MW ( g/mol ) | Quantity | Moles (mmol) | Role |
| 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid | 205.22 | 1.03 g | 5.0 | Acid Component |
| 3,4,5-Trimethoxyaniline | 183.20 | 916 mg | 5.0 | Amine Component |
| HATU | 380.23 | 2.28 g | 6.0 | Coupling Reagent |
| DIPEA | 129.24 | 1.74 mL | 10.0 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF), anhydrous | - | 40 mL | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.03 g, 5.0 mmol), 3,4,5-trimethoxyaniline (916 mg, 5.0 mmol), and HATU (2.28 g, 6.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (40 mL) and stir to dissolve the solids. Add DIPEA (1.74 mL, 10.0 mmol) to the mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup - Quenching: Pour the reaction mixture into 200 mL of cold water. A precipitate should form. Stir for 30 minutes.
-
Workup - Extraction: If a precipitate does not form or is oily, extract the aqueous mixture with Ethyl Acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 8:2 to 1:1) to afford the pure N-(3,4,5-trimethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide .
-
Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation: A Workflow for Assessing Anti-Mitotic Activity
Once synthesized and purified, the compound's biological activity must be assessed. The following protocols outline a standard cascade for characterizing a potential anti-mitotic agent.
Protocol 3.1: In Vitro Anti-proliferative Activity (MTT Assay)
This initial screen determines the compound's cytotoxicity against cancer cell lines.
Methodology Outline:
-
Cell Culture: Seed cancer cells (e.g., HeLa-cervical, MCF-7-breast) in 96-well plates and allow them to adhere overnight.[12][13]
-
Compound Treatment: Treat cells with a serial dilution of the synthesized compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to an untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
| Compound | Hypothetical IC₅₀ (HeLa cells) | Hypothetical IC₅₀ (MCF-7 cells) |
| Synthesized Carboxamide | 0.5 µM | 1.2 µM |
| Colchicine (Reference) | 0.05 µM | 0.08 µM |
Protocol 3.2: Tubulin Polymerization Inhibition Assay
This cell-free assay directly confirms if the compound's mechanism of action involves the inhibition of microtubule formation.
Causality: This assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence of GTP. An inhibitory compound will prevent this increase.
Methodology Outline:
-
Assay Setup: In a 96-well plate, add tubulin protein to a polymerization buffer.
-
Compound Addition: Add the synthesized compound at various concentrations. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) should be used as controls.
-
Initiation: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Measurement: Monitor the change in absorbance (at 340 nm) or fluorescence over time using a plate reader.
-
Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory concentration.[8][9]
Protocol 3.3: Cell Cycle Analysis via Flow Cytometry
This assay confirms that the compound induces cell cycle arrest at the G2/M phase, the hallmark of an anti-mitotic agent.
Methodology Outline:
-
Treatment: Treat a population of cancer cells with the compound at its IC₅₀ concentration for a set time (e.g., 24 hours).
-
Cell Preparation: Harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in the G2 or M phase will have double the DNA content (4N) of cells in the G1 phase (2N). A significant increase in the 4N population compared to an untreated control indicates G2/M arrest.[7][14]
Conclusion
This guide provides a comprehensive and rational approach to utilizing Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate as a valuable scaffold for the synthesis of novel anti-mitotic drug candidates. The detailed protocols for chemical synthesis are robust and rely on well-established chemical transformations. Furthermore, the outlined biological evaluation workflow provides a clear path for researchers to validate the compound's mechanism of action and anti-proliferative efficacy. This strategic combination of targeted synthesis and mechanistic biological assays is essential for the efficient discovery and development of next-generation indole-based cancer therapeutics.
References
-
Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., Omari, K. W., Al-Sheikh, A., & Mallah, E. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]
-
Al-Ostath, A., Al-Qaisi, J., Al-Sawalha, M., Al-Qirim, T., Shattat, G., & El-Abadelah, M. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(8), 1045. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42398–42408. [Link]
-
Hsieh, H.-P., Liou, J.-P., Mahindroo, N., Chang, C.-W., Tan, U.-K., Chang, J.-Y., Lee, S.-J., Yang, C.-R., Tsai, C., & Hsieh, T.-K. (2006). Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Journal of Medicinal Chemistry, 49(21), 6397–6407. [Link]
-
Azevedo, C., Guedes, R. C., & Santos, M. M. M. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3217. [Link]
-
Azevedo, C., Guedes, R. C., & Santos, M. M. M. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. International Journal of Molecular Sciences, 25(14), 7780. [Link]
-
Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795–1828. [Link]
-
Shabaan, M., Khedr, M. A., Osman, A., Hassan, A., & El-Nassan, H. B. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 30(4), 868. [Link]
-
Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. [Link]
-
Singh, T., Sharma, P., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 239, 114522. [Link]
-
Singh, T., Sharma, P., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 239, 114522. [Link]
-
Li, W., Wang, Y., Zhang, Y., Wang, Z., Li, J., & Zhang, W. (2023). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 14(3), 514–526. [Link]
- Not available.
- Not available.
- Not available.
-
Taylor & Francis. (n.d.). Antimitotic agent – Knowledge and References. Taylor & Francis Online. [Link]
-
Dalton, S., & Clarke, P. R. (2009). How do anti-mitotic drugs kill cancer cells? Journal of Cell Science. [Link]
-
Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. [Link]
- Not available.
-
da Silva, G. N., & de Souza, M. C. B. V. (2018). Natural products as new antimitotic compounds for anticancer drug development. Clinics, 73(suppl 1), e482s. [Link]
-
Gangjee, A., Zhao, Y., Lin, L., & Hamel, E. (2010). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. Anticancer Research, 30(10), 3959–3968. [Link]
- Not available.
-
Tan, M. L., Othman, A., Chin, L.-P., Abd-Hamid, H., & Lai, C.-S. (2016). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PeerJ, 4, e2434. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Natural products as new antimitotic compounds for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]
- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: High-Yield Synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Ticket ID: IND-5OMe-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Indole Carboxylate Synthesis
Executive Summary: Route Selection & Strategy
To achieve high yields of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate , you are likely choosing between the Fischer Indole Synthesis and the Nenitzescu Synthesis .
While the Nenitzescu reaction is historically significant for industrial production of 5-hydroxy indoles (e.g., Indomethacin precursors), it requires a subsequent O-methylation step to reach your target. For the direct synthesis of the 5-methoxy ester, the Fischer Indole Synthesis is the superior route, provided you control the "Abnormal Fischer Indolization" side reactions common with electron-rich hydrazines.
Recommendation: Use the Fischer Indole Synthesis with Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA) in Methanol.
-
Why: Avoids the chlorination byproducts seen with Lewis Acids (ZnCl₂) and HCl.
-
Target Yield: >85% (Optimized).
Module 1: The Optimized Protocol (Fischer Route)
This protocol is designed to minimize polymerization and prevent the formation of 6-chloro-5-methoxy impurities.
Reagents
-
Substrate A: 4-Methoxyphenylhydrazine Hydrochloride (1.0 eq)
-
Substrate B: Methyl Acetoacetate (1.1 eq)
-
Solvent: Methanol (anhydrous preferred)
-
Catalyst: Conc. H₂SO₄ (4-5 mol%) or p-TSA (1.0 eq)
Step-by-Step Workflow
-
Hydrazone Formation (The Setup):
-
Dissolve 4-Methoxyphenylhydrazine HCl in Methanol (10 mL/g).
-
Critical Step: If using the hydrochloride salt, neutralize carefully with Sodium Acetate (1.0 eq) before adding the ketone to prevent premature acid-catalyzed decomposition.
-
Add Methyl Acetoacetate dropwise at 0°C.
-
Stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of hydrazine.
-
Checkpoint: Isolate the hydrazone intermediate if you are experiencing tarring. Otherwise, proceed to "one-pot."
-
-
Cyclization (The Critical Event):
-
Cool the hydrazone solution to 0-5°C.
-
Add the acid catalyst (Conc. H₂SO₄) dropwise. Do not allow temperature to spike.
-
Heat to reflux (65°C) for 2-4 hours.
-
Observation: The solution will darken. This is normal, but "black tar" indicates overheating or oxidation.
-
-
Work-up & Purification:
-
Pour mixture into ice-cold water (5x volume). The indole often precipitates as a solid.
-
Filter and wash with cold water/methanol (9:1).
-
Recrystallization: If the solid is off-white/brown, recrystallize from Ethanol or Acetonitrile. Avoid column chromatography if possible to prevent loss on silica.
Module 2: Mechanism & Critical Control Points
Understanding the mechanism reveals why yields fail. The [3,3]-Sigmatropic Rearrangement is the rate-determining step.
Fischer Indole Mechanism Visualization
Caption: The Fischer Indole Synthesis pathway. The [3,3]-rearrangement (Red) is sensitive to steric bulk and electronic effects of the 5-methoxy group.
Module 3: Troubleshooting Dashboard
Use this table to diagnose specific experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Hydrazone Formation | Ensure the hydrazine is fully dissolved. If using the HCl salt, ensure pH is not too acidic initially (buffer with NaOAc). |
| "Abnormal" Product | Chlorination: Formation of 6-chloro-5-methoxy derivative. | STOP using HCl or ZnCl₂. The methoxy group activates the ring towards nucleophilic attack by chloride ions. Switch to H₂SO₄ or p-TSA. |
| Black Tar / Polymer | Oxidative decomposition or excessive heat. | Degas solvents (N₂ purge). Reduce reflux temperature. Add antioxidant (e.g., BHT) in trace amounts. |
| Regioisomer Mix | N/A for this substrate. | Note: 4-substituted hydrazines (para) force cyclization to the ortho position, naturally yielding the 5-substituted indole. Regioisomerism is rarely an issue here. |
| Product Oiling Out | Impurities preventing crystallization. | Triturate the crude oil with cold hexanes or diethyl ether to induce precipitation. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Zinc Chloride (ZnCl₂) as the catalyst? It is the "classic" method. A: While classic, ZnCl₂ is not recommended for methoxy-substituted hydrazines. The electron-donating methoxy group makes the aromatic ring highly nucleophilic. In the presence of high concentrations of chloride ions (from ZnCl₂/HCl), you risk the "Abnormal Fischer Indolization," where a chlorine atom adds to the ring (usually at C6), contaminating your product. Stick to non-nucleophilic acids like H₂SO₄ or Polyphosphoric Acid (PPA).
Q2: Why is my product turning pink/red upon exposure to air? A: Indoles, especially electron-rich ones (5-methoxy), are prone to oxidation. The color change indicates the formation of quinoidal species.
-
Fix: Store the product under Argon/Nitrogen in the dark. Recrystallize with a pinch of sodium dithionite if the color persists.
Q3: Can I perform this solvent-free? A: Yes, solvent-free Fischer synthesis using solid acid catalysts (like Montmorillonite K-10 clay) is possible and often cleaner. However, for scale-up and temperature control, the Methanol reflux method is more reliable for controlling the exotherm.
Q4: I need to scale this to 50g. What safety concerns exist? A: The reaction releases Ammonia (NH₃) gas during the final step. On a 50g scale, this volume is significant.
-
Requirement: Ensure your reflux condenser is efficient and vent the exhaust into a scrubber or fume hood.
-
Thermal Runaway: The hydrazone rearrangement is exothermic. Add the catalyst slowly to the cool mixture, then heat gradually.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Robinson, B. (1982). The Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10] John Wiley & Sons. (Classic text on mechanism and abnormal reactions).
-
ChemicalBook. (2020). Synthesis of 5-Methoxy-2-methylindole - Industrial Protocols. Retrieved from
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives.Molecules, 27(5), 1488. Retrieved from
-
Ishii, H., et al. (1973). Fischer indolization...[1][2][3][4][5][6][7][8][9][10][11] Abnormal products and the mechanism.[9]Chem. Pharm.[9] Bull. (Detailed study on chlorination side-reactions). Retrieved from
-
Wikipedia. (n.d.). Nenitzescu Indole Synthesis.[12][13] Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. testbook.com [testbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
common side products in the synthesis of indole-3-carboxylates and their removal
Technical Support Center: Indole-3-Carboxylate Synthesis Status: Online | Agent: Senior Application Scientist
Welcome to the Technical Support Center. This guide addresses the synthesis, troubleshooting, and purification of indole-3-carboxylates , a privileged scaffold in drug discovery (e.g., Tropisetron, Indomethacin analogs).
Unlike standard aromatic esters, the indole ring is electron-rich and acid-sensitive, leading to unique side-product profiles.[1] This guide is divided into three troubleshooting modules based on the synthetic pathway used.
Module 1: The Fischer Indole Route
Context: You are synthesizing the indole core and the ester simultaneously (e.g., reacting phenylhydrazine with a keto-ester like ethyl pyruvate or ethyl acetoacetate).
Diagnostic: "My reaction mixture turned into a black tar/solid."
Root Cause: Acid-Catalyzed Oligomerization. Indoles are pi-excessive heterocycles. In the presence of strong Brønsted acids (H₂SO₄, HCl) and oxygen, the newly formed indole dimerizes or polymerizes at the C2/C3 positions.
The Mechanism of Failure (Visualization): The following diagram illustrates the critical branching point where the reaction succeeds (Cycle) or fails (Polymerize).
Caption: Fig 1. The Fischer Indole pathway.[2][3][4][5][6] Note that the product itself is susceptible to acid-catalyzed polymerization (red path) if the reaction runs too long or too hot.
Troubleshooting Protocol 1.1: Preventing Tar Formation
-
Switch Catalysts: Replace strong Brønsted acids with mild Lewis acids. Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) are standard, but 4% H₂SO₄ in alcohol is often too harsh for sensitive substrates.
-
Protocol:
-
Use Zeolite HY or Montmorillonite K-10 clay as a heterogeneous catalyst. These provide surface acidity without dissolving the indole, reducing intermolecular polymerization.
-
Perform the reaction under a strict Nitrogen/Argon atmosphere. Oxidation accelerates tar formation.
-
Diagnostic: "I isolated the uncyclized hydrazone."
Root Cause: Failure of the [3,3]-sigmatropic rearrangement.
-
Fix: This step has a high activation energy. If you isolate the hydrazone (intermediate), you likely did not heat the reaction sufficiently. Switch to a higher boiling solvent (e.g., replace Ethanol with Toluene or Acetic Acid) and reflux.
Module 2: Direct C3-Functionalization
Context: You are starting with an indole ring and attempting to attach an ester group at the C3 position (e.g., Friedel-Crafts acylation, Vilsmeier-Haack type, or Transition Metal Catalysis).[1]
Diagnostic: "I see a mixture of C3-ester and N1-ester."
Root Cause: Ambident Nucleophilicity. The indole nitrogen (N1) is the most acidic site (pKa ~16), while C3 is the most nucleophilic site. However, in the presence of strong bases (NaH, KOtBu), the N1-anion is formed, leading to N-acylation.
Decision Tree for Regioselectivity:
Caption: Fig 2. Regioselectivity logic. Strong bases favor N-attack. Lewis acids (Mg, Al) or neutral conditions favor C3-attack.
Troubleshooting Protocol 2.1: Ensuring C3-Selectivity
To guarantee C3-acylation over N-acylation:
-
Avoid Deprotonation: Do not use NaH. Use Grignard exchange (EtMgBr) which forms an Indole-Mg-Br intermediate. The Magnesium coordinates to the Nitrogen, blocking it, and directing the electrophile to C3.
-
Acyl Source: Use oxalyl chloride followed by an alcohol quench.
-
Step 1: Indole + Oxalyl Chloride
Indole-3-glyoxylyl chloride (C3 selective). -
Step 2: Add Alcohol
Indole-3-glyoxylate. -
Step 3: Decarbonylation (if needed) or use as-is.
-
Module 3: Purification & Isolation
Context: You have a crude mixture containing the target ester, unreacted indole, and "red/brown" oligomers.
FAQ: How do I remove the "red tar" without a column?
Answer: Tars are highly lipophilic but often insoluble in specific polar/non-polar blends.
-
Precipitation Protocol:
-
Dissolve the crude dark oil in a minimum amount of Dichloromethane (DCM) .
-
Slowly add Hexanes or Pentane with vigorous stirring until the solution turns cloudy.
-
Cool to -20°C. The polymeric impurities often precipitate as a dark gum on the flask walls.
-
Decant the supernatant (containing your product) and concentrate.
-
FAQ: How do I remove unreacted Indole starting material?
Answer: This is difficult because both the product and starting material are weak bases/neutrals.
-
Do NOT use strong base washes (NaOH/KOH): While this removes indole (by deprotonation), it will hydrolyze your ester product to the carboxylic acid.
-
Recommended Method (Sublimation/Distillation): If your product is solid and the starting indole is volatile, high-vacuum drying (0.1 mmHg) at 40-50°C can sublime off unreacted indole.
-
Chromatography Tip: Indole-3-esters are often more polar than indole.
-
Mobile Phase: 10% to 20% Ethyl Acetate in Hexanes.
-
Additive: Add 1% Triethylamine to the mobile phase if streaking occurs (prevents acid-catalyzed decomposition on silica).
-
Summary of Common Side Products
| Side Product | Origin | Appearance | Removal Strategy |
| Indole Oligomers | Acid-catalyzed polymerization at C2/C3 | Red/Brown Tar | Precipitation (DCM/Hexane) or Silica filtration |
| N-Acylated Indole | Base-catalyzed attack at N1 | Colorless Oil/Solid | Column Chromatography (elutes before C3-ester) |
| Indole-3-Carboxylic Acid | Hydrolysis of ester (wet solvents) | White Solid | Wash organic layer with NaHCO₃ (extracts acid to aqueous) |
| Unreacted Hydrazone | Incomplete Fischer cyclization | Yellow/Orange Solid | Reflux in Acetic Acid or Toluene/pTsOH |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644. Link
-
Li, H., et al. (2025).[7] Regiodivergent Switchable N1- and C3-Alkylation of Indoles. Journal of Organic Chemistry. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Welcome to the technical support guide for Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered by researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Troubleshooting Common Purification Issues (FAQs)
This section addresses the most frequently encountered problems during the purification of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, a compound often synthesized via the Fischer indole synthesis. This synthetic route, while versatile, is known for producing a range of impurities that can complicate downstream processing.[1][2]
Q1: My final product is pink, brown, or yellow instead of the expected off-white solid. What causes this discoloration and how can I fix it?
A1: Discoloration is the most common issue and typically arises from the oxidation of the electron-rich indole nucleus.[3][4] The indole ring is susceptible to air and light, which can lead to the formation of highly colored polymeric or oxidized species.[5] Residual acidic catalysts from the synthesis or trace metal ions can also catalyze this degradation.[5]
Troubleshooting Steps:
-
Activated Charcoal Treatment: For minor to moderate discoloration, treatment with activated charcoal is often effective. However, use it judiciously as it can adsorb your product, leading to yield loss.
-
Causality: Charcoal has a high surface area with a network of pores that readily adsorbs large, flat, colored aromatic molecules and nonpolar impurities.
-
Protocol: See Protocol 1: Activated Charcoal Decolorization.
-
-
Recrystallization: This is the most robust method for removing both colored impurities and other side products. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Causality: Impurities with different solubility profiles from the desired compound will remain in the mother liquor upon cooling, while the pure product crystallizes out.
-
Protocol: See Protocol 2: Recrystallization.
-
-
Minimize Exposure: During workup and purification, minimize the exposure of your compound to air, strong light, and high heat.[4] Working under an inert atmosphere (Nitrogen or Argon) can be beneficial, especially during long-term storage.[6]
Q2: My TLC and HPLC analyses show multiple impurity spots/peaks. What are these likely to be and what is the best purification strategy?
A2: The presence of multiple impurities is common, especially from a Fischer indole synthesis.[7] These can include unreacted starting materials (4-methoxyphenylhydrazine, methyl acetoacetate), isomeric indole products, or byproducts from side reactions.[3]
Troubleshooting Steps:
-
Identify the Impurity (if possible):
-
Polar Impurities: Spots with a lower Rf value on a normal-phase TLC plate are more polar. A common polar impurity is the corresponding carboxylic acid, formed by the hydrolysis of the methyl ester.[3] This can be removed effectively by recrystallization or by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the initial workup.
-
Non-Polar & Isomeric Impurities: Impurities with similar polarity to the product (similar Rf values) are challenging. These often require column chromatography for effective separation.[3]
-
-
Column Chromatography: This is the most powerful technique for separating complex mixtures.[8]
-
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.
-
Protocol: See Protocol 3: Silica Gel Column Chromatography.
-
Q3: I'm seeing peak splitting or fronting for my compound during reverse-phase HPLC analysis. Is this an impurity?
A3: While it could be a co-eluting impurity, peak splitting or distortion for a single compound in HPLC is often a chromatographic artifact.[9]
Troubleshooting Steps:
-
Check Sample Solvent: A primary cause is dissolving your sample in a solvent that is much stronger (more organic) than the initial mobile phase.[9] This causes the sample band to spread out at the top of the column before the gradient begins. Solution: Dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.[9][10]
-
Reduce Sample Concentration: Overloading the column can saturate the stationary phase, leading to poor peak shape.[9] Solution: Dilute your sample and inject a smaller volume.
-
Adjust Mobile Phase pH: If the mobile phase pH is close to the pKa of the indole nitrogen, the compound can exist in both protonated and neutral forms, which may separate slightly on the column. Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
-
Check for Column Voids: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[9][11] This often affects all peaks in the chromatogram. Solution: Try a new column to rule out this hardware issue.[10]
Section 2: Visualization of Workflows and Data
Purification Decision Workflow
This diagram outlines a logical sequence for tackling the purification of crude Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.
Caption: A decision tree for selecting the appropriate purification method.
Recrystallization Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well when hot but poorly when cold. Mixed solvent systems are often required.
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Suitability Notes |
| Methanol / Water | Varies | ~65-100 | Good for removing more polar impurities. Add water as the anti-solvent to the hot methanol solution.[3] |
| Ethanol / Water | Varies | ~78-100 | Similar to Methanol/Water, slightly less volatile. |
| Ethyl Acetate / Hexane | Varies | ~69-77 | A common and effective system for many indole derivatives. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[12] |
| Toluene / Hexane | Varies | ~69-111 | Useful for compounds that are greasy or have strong aromatic interactions.[12] |
| Acetone / Water | Varies | ~56-100 | Good general-purpose solvent system.[12] |
Table 1: Common recrystallization solvent systems. Always perform a small-scale test to determine the optimal solvent and ratio.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques discussed.
Protocol 1: Activated Charcoal Decolorization
Objective: To remove colored impurities from the crude product in solution.
Methodology:
-
Dissolution: Dissolve the crude Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate in a minimum amount of a suitable hot solvent (e.g., methanol, ethyl acetate) in an Erlenmeyer flask.
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to avoid violent bumping.
-
Heating: Gently heat the mixture at reflux for 5-10 minutes with stirring. Avoid prolonged heating to minimize product adsorption.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a small pad of Celite® in a pre-warmed filter funnel to remove the charcoal.
-
Proceed to Crystallization: The resulting clear, colorless, or less colored filtrate can now be used for recrystallization (see Protocol 2).
Protocol 2: Recrystallization
Objective: To obtain a high-purity crystalline solid product.
Methodology:
-
Dissolution: In a fume hood, place the crude material in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Table 1) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in Protocol 1.[3]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Silica Gel Column Chromatography
Objective: To separate the target compound from impurities with similar polarities.
Caption: The sequential steps for performing flash column chromatography.
Methodology:
-
TLC Analysis: First, determine a suitable eluent system using TLC. An ideal system gives the product an Rf value of ~0.3. A common starting point is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour this slurry into a glass column and allow it to pack evenly under gravity or with light pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. For better resolution, it is often preferable to "dry load" the sample: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.[8]
-
Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the eluent by adding increasing proportions of the more polar solvent (e.g., gradient of 0% to 50% ethyl acetate in hexane).[3]
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which contain the pure product. Use a UV lamp (254 nm) and/or a chemical stain like p-anisaldehyde or Ehrlich's reagent (specific for indoles) to visualize the spots.[8]
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified compound.[3]
References
- BenchChem. (2025). Troubleshooting peak splitting in HPLC analysis of indole compounds.
- Separation Science. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Chromatography Forum. (2017). Problem with Indole-3-carbinol chromotography.
- Reddit r/Chempros. (2023).
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed. (2020).
- Wikipedia. (2023). Fischer indole synthesis.
- Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sepscience.com [sepscience.com]
- 11. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 5-Methoxy-2-Methyl-1H-Indole-3-Carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful esterification of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid. This document offers practical, field-proven insights to overcome common challenges and optimize reaction conditions for this important synthetic transformation.
Introduction
The esterification of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is of great interest.[1] However, the esterification of this substrate can present challenges due to the electronic nature of the indole ring and potential side reactions. This guide will explore the most common and effective methods for this transformation, focusing on Fischer-Speier esterification and coupling agent-mediated esterification, providing detailed protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for esterifying 5-methoxy-2-methyl-1H-indole-3-carboxylic acid?
A1: The two most prevalent and effective methods are:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an excess of the desired alcohol, which also serves as the solvent.[2][3] It is a cost-effective and straightforward method, particularly for simple alkyl esters (e.g., methyl, ethyl).[4]
-
Coupling Agent-Mediated Esterification: This approach uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) with an activating agent like 4-dimethylaminopyridine (DMAP), to form an active intermediate that readily reacts with the alcohol.[5][6] This method is milder and often preferred for more complex or acid-sensitive substrates.[4]
Q2: Why is my Fischer esterification of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid not going to completion?
A2: Fischer esterification is a reversible equilibrium reaction.[7][8] To drive the reaction towards the ester product, you need to either use a large excess of the alcohol or remove the water that is formed as a byproduct.[8][9] If the reaction stalls, consider increasing the excess of alcohol or using a Dean-Stark apparatus to azeotropically remove water.[3]
Q3: I am observing significant byproduct formation in my reaction. What could be the cause?
A3: Side reactions in indole synthesis and functionalization can be a concern.[10][11] With strong acids and high temperatures used in Fischer esterification, potential side reactions include:
-
Decarboxylation: Although less common for aromatic carboxylic acids, prolonged heating in strong acid could lead to some loss of the carboxyl group.
-
Ring Protonation and Subsequent Reactions: The electron-rich indole nucleus can be protonated, potentially leading to undesired electrophilic substitution or polymerization, especially under harsh acidic conditions.
For coupling agent-mediated reactions, the primary byproduct is the corresponding urea (e.g., dicyclohexylurea (DCU) from DCC), which is typically insoluble in the reaction solvent and can be removed by filtration.[5]
Q4: Can I use tertiary alcohols for the Fischer esterification of this indole derivative?
A4: Tertiary alcohols are generally not suitable for Fischer esterification because they are prone to elimination under acidic conditions to form alkenes.[3][12] For the synthesis of tertiary butyl esters, a milder method like the Steglich esterification (DCC/DMAP) is recommended.[5]
Q5: How do I monitor the progress of the esterification reaction?
A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). You will spot the starting material (the carboxylic acid), the reaction mixture, and a co-spot of the starting material and the reaction mixture. The product ester will be less polar than the starting carboxylic acid and will therefore have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction. For colorless indole derivatives, visualization can be achieved using UV light (254 nm) or by staining with a specific reagent for indoles like Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.[13]
Troubleshooting Guide
This section addresses common problems encountered during the esterification of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient acid catalyst (Fischer).2. Reaction not at equilibrium (Fischer).3. Inactive coupling agent (DCC/DMAP).4. Steric hindrance from a bulky alcohol. | 1. Increase the catalytic amount of acid (e.g., H₂SO₄, p-TsOH).2. Increase the reaction time or temperature (monitor for degradation). Use a large excess of the alcohol and/or remove water.[7]3. Use fresh DCC and DMAP. Ensure anhydrous reaction conditions.4. Consider using a more reactive acylating agent by first converting the carboxylic acid to an acid chloride. |
| Formation of Multiple Unidentified Spots on TLC | 1. Decomposition of starting material or product.2. Side reactions due to harsh conditions.3. Impure starting materials. | 1. Lower the reaction temperature. Use a milder acid catalyst or switch to a coupling agent-mediated method.[4]2. For Fischer esterification, reduce the amount of acid catalyst or the reaction temperature. For DCC/DMAP, ensure the reaction is run at or below room temperature.[6]3. Purify the starting carboxylic acid before use. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase during workup.2. Formation of a stable emulsion during extraction.3. Co-elution of product with byproducts during chromatography. | 1. Ensure the aqueous phase is neutralized or slightly basic before extraction to deprotonate any unreacted carboxylic acid. Extract with a suitable organic solvent like ethyl acetate multiple times.[14]2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.3. Optimize the solvent system for column chromatography. Consider using a gradient elution. Adding a small amount of a modifier like triethylamine to the eluent can help with tailing of basic indole compounds on silica gel.[13] |
| Product Appears Oily or Fails to Crystallize | 1. Presence of residual solvent.2. Impurities preventing crystallization. | 1. Ensure complete removal of the solvent under high vacuum.2. Attempt purification by column chromatography. If the product is still an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
This protocol is a general guideline and may require optimization.
Reaction Scheme:
Materials:
-
5-methoxy-2-methyl-1H-indole-3-carboxylic acid (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.
-
Add a large excess of anhydrous methanol (e.g., 20-50 mL per gram of carboxylic acid).
-
Stir the mixture to dissolve the starting material as much as possible.
-
Carefully and slowly add the acid catalyst to the stirring mixture. Caution: The addition of concentrated acid to methanol is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully pour the residue into ice-cold water. The product may precipitate as a solid.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: CO₂ gas will evolve.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Outcome: The product, methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, is typically a solid at room temperature. The yield will depend on the optimized reaction conditions.
Protocol 2: DCC/DMAP Mediated Esterification
This protocol is suitable for a wider range of alcohols and for acid-sensitive substrates.
Reaction Scheme:
Materials:
-
5-methoxy-2-methyl-1H-indole-3-carboxylic acid (1.0 eq)
-
Alcohol (R-OH) (1.1 - 1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-methyl-1H-indole-3-carboxylic acid, the alcohol, and DMAP in anhydrous DCM.
-
Stir the solution at room temperature.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism of Fischer esterification.
Caption: The mechanism of Fischer esterification involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, elimination of water, and finally deprotonation to yield the ester and regenerate the acid catalyst.[15]
DCC/DMAP Esterification Workflow
This diagram outlines the general workflow for a DCC/DMAP mediated esterification.
Caption: A typical experimental workflow for DCC/DMAP mediated esterification.
Summary of Optimized Reaction Conditions
| Parameter | Fischer-Speier Esterification | DCC/DMAP Mediated Esterification |
| Catalyst/Reagent | H₂SO₄, p-TsOH (catalytic) | DCC (1.1 eq), DMAP (0.1-0.2 eq) |
| Solvent | Excess alcohol | Anhydrous aprotic solvent (DCM, THF) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 4 - 16 hours |
| Key Advantages | Cost-effective, simple for alkyl esters | Mild conditions, good for sensitive substrates and hindered alcohols[5] |
| Key Disadvantages | Harsh conditions, not for tertiary alcohols[3][12] | Stoichiometric byproduct (DCU), requires anhydrous conditions |
References
- ResearchGate. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. (n.d.).
- Bentham Science Publishers. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
- Fischer Esterification. (n.d.).
- JoVE. (2020). Esterification - Concept.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- Ehmann, A. (1972). Purification of indole-3-acetic acid myoinositol esters on polystyrene-divinylbenzene resins.
- PubMed. (n.d.). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species).
- PMC. (n.d.). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species).
- BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- NASA Technical Reports Server. (2025). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species).
- A website on common organic reactions. (n.d.). Acid to Ester - Common Conditions.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. (2012). Asian Journal of Chemistry, 24(12), 5627-5629.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
- ChemicalBook. (n.d.). 5-METHOXY-2-METHYLINDOLE synthesis.
- RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- BenchChem. (n.d.). Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid.
- BenchChem. (n.d.). Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis.
- ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- OpenStax. (2023). 21.3 Reactions of Carboxylic Acids.
- PMC. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Rsc.org. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
- Chemistry Steps. (2024). Converting Carboxylic Acids to Esters.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Video: Esterification - Concept [jove.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. cerritos.edu [cerritos.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues and degradation pathways of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Reference Code: MMI-3-CARB-SUP
Executive Summary
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 7588-36-5) is a critical indole scaffold, primarily utilized as a key intermediate in the synthesis of the antiviral Arbidol (Umifenovir) and the NSAID Indomethacin .
While the indole-3-carboxylate core offers some stability against acid-catalyzed dimerization compared to unsubstituted indoles, the 5-methoxy group significantly increases the electron density of the ring system. This modification activates the molecule, making it highly susceptible to oxidative degradation and photolysis , while the C3-ester moiety presents a persistent risk of base-catalyzed hydrolysis .
This guide addresses the three most common support tickets we receive:
-
"My white powder turned pink/brown." (Oxidative Instability)
-
"I lost the methyl group in LC-MS." (Hydrolysis/Saponification)
-
"I cannot get a clean NMR." (Purification & Solubility)
Module 1: The "Pink/Brown" Shift (Oxidative Instability)
The Issue
Users often report that the off-white solid darkens to pink, tan, or brown upon storage, even at room temperature.
The Mechanism
The 5-methoxy group is a strong electron-donating group (EDG). It enriches the
-
Radical Formation: Exposure to air (oxygen) and light generates a radical cation at the nitrogen or C3 position.
-
Oxidative Coupling: These radicals can dimerize, forming extended conjugated systems (indoxyls or isatin-like derivatives) which are highly chromophoric (colored) even at trace ppm levels.
-
Photolysis: 5-methoxyindoles are known to undergo photo-oxidation to form formyl-kynurenine derivatives (ring-opening) under UV/Vis light.
Troubleshooting & Prevention
| Symptom | Diagnosis | Corrective Action |
| Surface Pink/Red | Photo-oxidation (Surface only) | Rescue: Recrystallize from MeOH/Water (see Protocol A). Prevent: Store in amber vials under Argon/Nitrogen. |
| Deep Brown/Black | Advanced Decomposition | Discard. The formation of complex oligomers is likely irreversible and will poison downstream catalysts (e.g., Pd). |
| Solution Yellowing | Dissolved Oxygen Attack | Prevent: Degas all solvents (sparge with |
Pathway Visualization
Figure 1: Oxidative degradation pathways triggered by light and oxygen, leading to chromophoric impurities.
Module 2: Hydrolysis Headaches (Ester Stability)
The Issue
Analytical data (LC-MS) shows a peak with [M-14] or [M-15+1] mass shift, or NMR shows a loss of the singlet at ~3.8 ppm (OCH3 ester).
The Mechanism
The C3-methyl ester is sterically accessible.
-
Base Sensitivity: High. The ester saponifies rapidly in pH > 8.0. Common mistake: Using carbonate bases (
) in aqueous workups or wet methanol. -
Acid Sensitivity: Moderate. Stable in anhydrous acid, but hydrolyzes in aqueous acid (e.g., 1M HCl workup with heat).
-
Transesterification: Dissolving the methyl ester in Ethanol (EtOH) with catalytic acid/base will convert it to the Ethyl ester (+14 Da shift).
Stability Data Table
| Condition | Stability Rating | Half-Life ( | Notes |
| pH 7.0 (Buffer) | High | > 48 Hours | Stable for standard LC runs. |
| pH 10.0 (Aq) | Critical Failure | < 30 Mins | Avoid basic extractions. |
| pH 1.0 (Aq) | Moderate | ~ 6 Hours | Minimize exposure time. |
| MeOH (Wet) | Good | Weeks | Stable unless base is present. |
| EtOH (Reflux) | Poor | N/A | Risk of Transesterification (Me |
Module 3: Experimental Protocols
Protocol A: Rescue Recrystallization
Use this to purify "pink" material or remove hydrolyzed acid impurities.
-
Solvent System: Methanol (Solvent) / Water (Anti-solvent).
-
Dissolution: Suspend crude solid in Methanol (10 mL per gram). Heat to reflux (
) until fully dissolved.-
Note: If a brown insoluble residue remains, filter it hot (this is the oxidative polymer).
-
-
Precipitation: Remove from heat. Slowly add warm Water (approx. 20-30% of MeOH volume) until slight turbidity persists.
-
Crystallization: Allow to cool to Room Temp (RT) slowly, then cool to
for 2 hours. -
Collection: Filter the off-white needles. Wash with cold 1:1 MeOH/Water.
-
Drying: Vacuum dry at
. Crucial: Store in the dark immediately.
Protocol B: Stability-Indicating HPLC Method
Standard C18 methods often co-elute the acid degradation product. Use this method to separate the Ester (Target) from the Acid (Impurity).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 . -
Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the impurity protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10%
90% B -
12-15 min: 90% B
-
-
Detection: UV at 280 nm (Indole max) and 315 nm (Oxidized species often absorb higher).
Module 4: Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for identifying degradation mechanisms based on visual and analytical cues.
References
-
BenchChem. (2025).[1][2][3] Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis - Arbidol (Umifenovir) Synthesis.[1]Link
-
National Institutes of Health (NIH). (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues. PMC5496732. Link
-
Bandurski, R. S., & Schulze, A. (1977). Concentration of Indole-3-acetic Acid and its Esters in Avena and Zea. Plant Physiology, 60(2), 211–213. (Establishes base-catalyzed hydrolysis kinetics of indole esters). Link
-
European Medicines Agency (EMA). (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[4] (Standard for photostability testing protocols). Link
-
Sigma-Aldrich. (2024). Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Safety Data Sheet. (Confirming storage conditions: "Keep in dark place, Sealed in dry"). Link
Sources
Technical Support Center: Chemoselective Synthesis of Indole-3-Carboxylates
[1]
Current Status: Operational Topic: Preventing N-Alkylation during Esterification Ticket ID: IND-3-COOH-SELECTIVITY[1]
Scope & The "Ambident" Challenge
Welcome to the technical guide for synthesizing indole-3-carboxylates. The core chemical challenge you are facing is the ambident nucleophilicity of the indole-3-carboxylic acid substrate.[1]
-
The Nucleophiles: You have two competing nucleophilic sites: the Carboxylate Oxygen (O) and the Indole Nitrogen (N1) .[1]
-
The Trap: The electron-withdrawing carbonyl group at the C3 position increases the acidity of the N-H proton (pKa
16-17 in DMSO) compared to unsubstituted indole (pKa 21).[1] -
The Goal: To functionalize the carboxylate (pKa
4-5) while leaving the nitrogen untouched.
This guide provides three validated protocols (Modules 1-3) to ensure chemoselectivity, ordered from "Safest" to "High Risk/High Reward."[1]
Module 1: The "Acid-Catalyzed" Protocol (Gold Standard)
Method: Fischer Esterification Risk Level: Low (N-alkylation is mechanistically suppressed)[1]
Theory: Under acidic conditions, the indole nitrogen is either neutral or protonated. A protonated nitrogen is non-nucleophilic.[1] Therefore, the reaction is strictly driven by the activation of the carboxyl carbonyl, making it susceptible only to attack by the alcohol solvent.
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: Suspend Indole-3-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., MeOH for methyl ester, EtOH for ethyl ester). The alcohol acts as both reactant and solvent (use >20 equiv).
-
Catalyst: Add concentrated
(0.1 - 0.5 equiv) dropwise.-
Note:
in ether or Thionyl Chloride ( ) can also be used to generate anhydrous HCl in situ.[1]
-
-
Reaction: Reflux the mixture for 4–12 hours. Monitor by TLC.[1]
-
Workup: Cool to RT. Concentrate the alcohol in vacuo. Dilute with EtOAc. Wash with Saturated
(to neutralize acid) and Brine.[1] Dry over .[1]
Why this works: The acidic environment renders the N-H bond inert to electrophilic attack.
Module 2: The "Coupling Reagent" Protocol (Mild Conditions)
Method: Steglich Esterification (EDC/DMAP) Risk Level: Low-Medium[1]
Theory: Carbodiimides (EDC, DCC) activate the carboxylic acid to form an O-acylisourea intermediate.[1] This intermediate is highly reactive toward primary/secondary alcohols.[1] The indole nitrogen is too poor a nucleophile to compete with the alcohol for this intermediate under neutral conditions.
Protocol:
-
Solvent: Dissolve Indole-3-carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (if solubility is poor).
-
Additives: Add the Alcohol (1.1 – 1.5 equiv) and DMAP (0.1 equiv, catalyst).[1]
-
Coupling Agent: Cool to 0°C. Add EDC
HCl (1.2 equiv). -
Reaction: Warm to RT and stir for 12–24 hours.
-
Troubleshooting: If N-acylation (amide formation) is observed (rare), ensure the alcohol is added before the EDC.[1]
Module 3: The "Cesium Effect" Protocol (Alkyl Halide Route)
Method: Base-mediated O-alkylation Risk Level: High (Requires strict pKa control)[1]
Theory: If you must use an alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) instead of an alcohol, you face the highest risk of N-alkylation.[1] You must exploit the pKa window.[1]
-
Carboxyl pKa: ~4.0[1]
-
Indole N-H pKa: ~16.5 (activated by C3-carbonyl)[1]
-
Solution: Use a base strong enough to deprotonate the COOH but too weak to deprotonate the N-H.
The "Cesium Effect": Cesium Carbonate (
Protocol:
-
Solvent Selection (CRITICAL): Use Acetonitrile (MeCN) or Acetone .[1]
-
Base: Add
(0.6 – 1.0 equiv). Note: 0.6 equiv is theoretically sufficient for the acid (using the carbonate dianion), but 1.0 is standard. Avoid excess. -
Electrophile: Add Alkyl Halide (1.0 – 1.1 equiv).
-
Temperature: Stir at Room Temperature . Do not heat unless absolutely necessary.[1] Heat promotes N-alkylation.[1]
Decision Logic & Troubleshooting
Visualizing the Pathway
The following diagram illustrates the decision process to ensure O-selectivity.
Caption: Decision tree for chemoselective esterification. Green paths indicate safe protocols; Red paths indicate high risk of N-alkylation.[1]
Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| N-Alkylation Observed | Base was too strong (e.g., NaH).[1] | Switch to |
| N-Alkylation Observed | Solvent was too polar (DMF/DMSO). | Switch to Acetonitrile (MeCN) or Acetone.[1] These solvents do not support the naked N-anion as well as DMF.[1] |
| N-Alkylation Observed | Reaction temperature too high. | Perform reaction at 0°C to RT. Heat favors the kinetically harder N-alkylation.[1] |
| Low Yield (O-Ester) | Steric hindrance of the alcohol.[1] | If using Method A (Fischer), add a molecular sieve trap or Dean-Stark.[1] If Method B, switch to Steglich.[1] |
| Product is a Mixture | Alkyl halide is extremely reactive (e.g., MeI).[1][2] | Methyl Iodide is "hot."[1] Switch to Method C: Use TMS-Diazomethane in MeOH/Benzene.[1] It is highly selective for O-methylation of acids.[1] |
References
methods for the regioselective functionalization of the indole scaffold
Current Status: Systems Operational | Topic: Regioselective Functionalization of the Indole Scaffold Audience: Senior Chemists & Process Development Scientists
Welcome to the Indole Functionalization Support Hub
You are accessing the advanced troubleshooting interface for the Indole Scaffold . This heteroaromatic system is notoriously non-compliant due to its high electron density and competing nucleophilic sites.
This guide moves beyond standard textbook reactivity (Fischer synthesis or Vilsmeier-Haack) to address site-selective C-H functionalization . We have categorized common "failure modes" by regioselectivity zones: C3 (Electronic Default) , C2 (Directed/Blocked) , and C4/C7 (Remote/Steric) .
Quick Navigation (Select Your Issue)
-
- Why am I getting mixtures?
-
- How do I hit the benzene ring?
-
- Accessing the "armpit" of the indole.
-
- Standard Operating Procedures.
-
- Literature validation.
Module 1: C2 vs. C3 Selectivity
System Status: C3 is the kinetic trap. C2 requires thermodynamic control or specific catalysis.
Diagnostic: The "Migration" Error
Symptom: You attempted a C2-arylation but isolated the C3-isomer or a C2/C3 mixture.
Root Cause: Indole C3 is inherently more nucleophilic (
Troubleshooting Workflow: Catalyst-Controlled Switching
Recent mechanistic studies (e.g., Zhang et al.) reveal that ligand choice dictates the pathway between oxidative Heck (C2-selective) and C-H activation (C3-selective) .[1]
Figure 1: Catalyst-controlled divergence for N-protected indoles.[1] Ligand-free conditions favor the C2-Heck pathway, while rigid bidentate ligands favor C3-metalation.
FAQ: C2 Functionalization
Q: My C2-arylation yield is <40%. I am using N-H (free) indole.
-
A: Free N-H indoles poison many Pd catalysts.
-
Fix: Use Gaunt’s Copper Catalysis conditions if you must keep the N-H free. Cu(OTf)2 allows C3 functionalization, but for C2, you generally need a Directing Group (DG) like an N-pyrimidyl or N-pivaloyl group to coordinate the metal to the C2 position.
-
Alternative: Use Pd(OAc)2 / Ag2CO3 with a pivalic acid additive. The pivalate acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C2 deprotonation.
-
Module 2: Remote C7 Functionalization
System Status: Steric control is operational. Electronic control is offline.
The Issue: The "Benzene Ring" Blind Spot
Functionalizing the benzene ring (C4-C7) is difficult because the pyrrole ring dominates reactivity. C7 is the most accessible via steric control because it is distal to the bulky N-substituent.
Solution: Iridium-Catalyzed Borylation
The Hartwig-Miyaura borylation uses an Iridium catalyst that is extremely sensitive to steric bulk. It will avoid C2 (near the N-group) and C4 (near the C3-H), landing exclusively at C7.
Key Parameter: The N-Protecting Group
-
Small Group (Me): Mixture of C2/C7 borylation.
-
Bulky Group (TIPS/Boc): Blocks C2. Forces catalyst to C7.
-
Directing Group (Hydrosilyl): Advanced. An N-SiH(Et)2 group can covalently tether the Ir catalyst, directing it specifically to C7 via a temporary silacycle.
Figure 2: Steric logic of Ir-catalyzed C7 borylation. The bulky N-TIPS group shields the C2 position, while the C3-H shields C4.
Module 3: The C4 Geometric Challenge
System Status: High difficulty. Requires Rh(III) geometric lock.
The Problem: The "Armpit" Effect
C4 is geometrically difficult to access. It is sterically crowded by the C3 substituent and electronically deactivated compared to C2/C3.
Protocol: Rh(III) C-H Activation
To hit C4, you must install a Directing Group (DG) at C3 .
-
DG Types: Aldehyde, Ketone, or Oxime at C3.
-
Catalyst: [Cp*RhCl2]2 / AgSbF6.
-
Mechanism: The Rh(III) coordinates to the C3-DG and the Indole Nitrogen (or just the DG), forming a rigid metallacycle that places the Rh atom exactly at the C4-H bond.
Data Comparison: C4 Directing Groups
| Directing Group (at C3) | Coupling Partner | Catalyst System | Yield | Notes |
| Aldehyde (-CHO) | Acrylates | Rh(III)/Cu(OAc)2 | 65-85% | Transient DG; often requires amine additive. |
| Oxime (-C=N-OH) | Alkynes | Rh(III)/AgSbF6 | 80-95% | Forms stable isoquinolines post-coupling. |
| Carboxylic Acid | Alkenes | Rh(III)/Ag2CO3 | 70-80% | Decarboxylative coupling is a risk. |
Module 4: Experimental Protocols
Protocol A: C2-Selective Arylation (Pd-Catalyzed)
Applicable for: N-Protected Indoles (e.g., N-Boc, N-Ts)
-
Setup: Flame-dry a Schlenk tube. Add Indole (1.0 equiv), Aryl Boronic Acid (1.5 equiv).[2]
-
Catalyst: Add Pd(OTs)2 (5 mol%). Note: Do NOT add phosphine ligands.
-
Oxidant: Add Ag2CO3 (2.0 equiv) or use O2 balloon if using aerobic conditions.
-
Solvent: Add Acetic Acid / Toluene (1:4 ratio). The acidic component is crucial for the CMD step.
-
Reaction: Heat to 80°C for 12h.
-
QC Check: TLC should show a spot distinct from the C3-isomer (which is usually more polar).
Protocol B: C7-Selective Borylation (Ir-Catalyzed)
Applicable for: Sterically demanding N-protected indoles
-
Glovebox: In a N2-filled glovebox, mix [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3 mol%) in THF. Solution turns dark brown (active catalyst).
-
Substrate: Add N-TIPS-Indole (1.0 equiv) and HBpin (1.2 equiv).
-
Conditions: Seal tube, heat at 80°C for 4-8 hours.
-
Workup: Evaporate volatiles. Critical: Do not run silica column immediately if the boronate is unstable. Flash through a short plug of neutral alumina or oxidize immediately to the phenol (NaOH/H2O2) for easier isolation.
References
-
Mechanism of C2 vs C3 Switch
-
C7 Borylation (Steric Control)
-
C4 Functionalization (Rh-Catalysis)
-
C2-Arylation Protocols
-
Grimster, N. P., Gaunt, M. J., et al. "Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization." Angewandte Chemie, 2005. Link
-
Sources
- 1. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rh(III)-Catalyzed Double C-H Functionalization of Indoles with Cyclopropenones via Sequential C-H/C-C/C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Indole Derivatives in Biological Assays
Introduction: The Indole Paradox
As a Senior Application Scientist, I frequently handle tickets regarding inconsistent IC50 data, "flat" structure-activity relationships (SAR), and irreproducible cell-based assay results for indole derivatives.
The indole scaffold is a "privileged structure" in drug discovery, present in over 10% of FDA-approved drugs. However, its physicochemical properties create a specific solubility paradox:
-
Planarity &
- Stacking: The flat, aromatic nature of the indole ring promotes tight crystal packing and self-association in aqueous media, leading to colloidal aggregation . -
Lipophilicity: Substituents at the C5/C6 positions (common for kinase selectivity) often drive LogP > 4, pushing the compound beyond the capacity of standard aqueous buffers.
This guide moves beyond basic "add more DMSO" advice. It provides a root-cause analysis and engineered solutions to keep your indoles monomeric and bioactive.
Part 1: Stock Preparation & Storage (The Foundation)
Q: My indole compound precipitates immediately upon dilution from DMSO. Is my stock solution degraded?
A: Unlikely. The issue is usually the "Solvent Shock" that occurs when a hydrophobic stock hits an aqueous buffer.
The Mechanism:
When 100% DMSO stock enters an aqueous buffer, the dielectric constant shifts rapidly. Indoles, driven by the hydrophobic effect and
Protocol: The "Intermediate Shift" Method Do not pipette 10 mM stock directly into the final assay volume. Use an intermediate dilution step.
-
Stock: Start with 10 mM or 20 mM in 100% DMSO (Anhydrous).
-
Intermediate Plate: Dilute compound 1:10 or 1:20 into a transitional solvent system (e.g., 50% DMSO / 50% Buffer or PEG400).
-
Final Assay: Transfer from the intermediate plate to the final assay plate.
-
Result: This reduces the local concentration spike and allows slower equilibration.
-
Storage Best Practices Table
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO (Anhydrous, 99.9%) | Water absorption (>0.1%) catalyzes hydrolysis and lowers solubility. |
| Concentration | 10 mM (Standard) | Higher conc. (50 mM) often crashes out upon freeze-thaw cycles. |
| Temperature | -20°C or -80°C | Prevents degradation; indoles are light/oxidative sensitive. |
| Freeze/Thaw | Aliquot (Single Use) | Repeated cycles induce micro-crystals that act as nucleation seeds. |
Part 2: Enzymatic & Biochemical Assays (In Vitro)
Q: I see high inhibition in my kinase assay, but the results are not reproducible. Is this a solubility issue?
A: You are likely observing Promiscuous Inhibition via Colloidal Aggregation .
Indole derivatives are notorious for forming colloidal aggregates at micromolar concentrations. These colloids adsorb the enzyme on their surface, causing non-specific inhibition.[1] This is a false positive .
Diagnostic Workflow: The Detergent Test To validate if your activity is real or an artifact, you must disrupt the aggregates.
Protocol:
-
Control Condition: Run assay with standard buffer (e.g., PBS + 1% DMSO).
-
Test Condition: Run assay with buffer + 0.01% - 0.1% Triton X-100 or Tween-20 .
-
Analysis:
Expert Insight: Non-ionic detergents like Tween-20 reduce the surface tension and prevent the
-stacking of indoles, keeping them in the monomeric state required for specific binding [1].
Visualizing the Aggregation Problem
Figure 1: Mechanism of false-positive inhibition caused by indole aggregation. Aggregates sequester enzymes non-specifically.[1]
Part 3: Cell-Based Assays (The "No Detergent" Zone)
Q: I cannot use Triton X-100 on my cells because it lyses them. How do I keep my lipophilic indole soluble in media?
A: You must switch from "solvents" to "carriers" .
In cell culture, increasing DMSO >0.5% is toxic. The solution is Complexation .
The Solution: Hydroxypropyl-
Protocol: Cyclodextrin-Assisted Delivery
-
Prepare Carrier Stock: Dissolve HP-
-CD in water or media to 20-40% (w/v). Filter sterilize (0.22 µm). -
Compound Complexation:
-
Mix your Indole DMSO stock with the HP-
-CD solution. -
Ratio: Aim for a molar excess of Cyclodextrin (typically 10:1 to 50:1).
-
Incubation: Shake at 37°C for 30 minutes to allow equilibrium.
-
-
Cell Treatment: Add this complex to your cell media.
-
Note: HP-
-CD is generally non-toxic to cells up to high concentrations (unlike DMSO) and does not permeabilize membranes like detergents [2].
-
Comparison of Solubilization Strategies
| Strategy | Best For | Pros | Cons |
| DMSO (<0.5%) | High potency hits | Standard, cheap | Precipitation risk for lipophilic indoles. |
| Tween-20 (0.01%) | Biochemical Assays | Prevents aggregation, stabilizes proteins | Lyses cells ; cannot use in cell culture. |
| HP- | Cell-Based Assays | Biocompatible, high solubility capacity | Expensive; requires optimization of ratio. |
| BSA (0.1%) | All Assays | Physiological carrier | Can "sequester" drug, shifting IC50 (Protein Binding). |
Part 4: Troubleshooting & Quality Control
Q: How do I know if my compound has precipitated if I can't see it with the naked eye?
A: Visual inspection is insufficient. Micro-precipitates (100nm - 1µm) are invisible but ruin data.
Method 1: Dynamic Light Scattering (DLS) This is the gold standard.
-
Protocol: Dilute compound to assay concentration (e.g., 10 µM) in assay buffer (with 1% DMSO).
-
Read: Measure in a DLS plate reader.
-
Criteria: A polydispersity index (PDI) > 0.2 or particle radius > 10nm indicates aggregation [3].
Method 2: Nephelometry / Absorbance Scan If DLS is unavailable, use a standard plate reader.
-
Protocol: Measure absorbance at 650 nm (or a wavelength where your compound does not absorb).
-
Logic: Soluble solutions are clear (Abs ~ 0). Precipitates scatter light, causing an increase in apparent absorbance (Optical Density).
-
Threshold: Any signal > 0.05 OD above background suggests insolubility.
Troubleshooting Decision Tree
Figure 2: Step-by-step workflow for diagnosing and resolving solubility-driven assay failures.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
Sources
- 1. wyatt.com [wyatt.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the production of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (MMMIC) CAS Registry Number: (Analogous structures: 1225-65-6 for ethyl ester; specific methyl ester often internal code) Support Level: Tier 3 (Senior Process Chemist)
Executive Summary & Route Selection
User Query: "We are moving from gram-scale synthesis of MMMIC to kilogram pilot runs. We are seeing inconsistent yields and dangerous exotherms. Which route should we lock in?"
Technical Response: For the scale-up of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate , you are likely choosing between the Nenitzescu and the Fischer Indole syntheses.
While the Nenitzescu is safer regarding raw material toxicity (avoiding hydrazines), it typically yields the 5-hydroxy intermediate, requiring a subsequent O-methylation step (adding unit operations).
The Fischer Indole Synthesis is the preferred direct route for this specific methoxy-analog on scale, provided you engineer controls for the thermal runaway risk and ammonia evolution . This guide focuses on the Fischer route (4-Methoxyphenylhydrazine + Methyl Acetoacetate) as it presents the most critical engineering challenges.
Critical Process Workflows (Visualized)
Workflow 1: The Fischer Indole Reaction Pathway & Hazard Control
This diagram illustrates the reaction logic and identifies Critical Process Parameters (CPPs) where scale-up failures occur.
Caption: Figure 1. Fischer Indole Synthesis pathway highlighting the critical [3,3]-sigmatropic rearrangement exotherm and ammonia off-gassing steps.
Troubleshooting Guides (Ticket System)
TICKET #409: Thermal Runaway During Cyclization
Symptom: "Upon heating the hydrazone with acid, the temperature spiked 20°C in 2 minutes, overwhelming the condenser." Root Cause: Accumulation of Hydrazone. In the Fischer synthesis, if the acid catalyst is added to the hydrazone at a temperature below the activation energy of the rearrangement, the reaction does not start. When you finally heat it, the entire accumulated mass reacts simultaneously.
Resolution Protocol (The "Semi-Batch" Approach): Instead of mixing all reagents and heating (Batch Mode), use a Controlled Addition Protocol :
-
Charge the reactor with the acid catalyst (e.g., 4M HCl in Dioxane or Acetic Acid) and heat to the reaction temperature (e.g., 70–80°C).
-
Dissolve the hydrazone intermediate in a minimal amount of solvent.
-
Dose the hydrazone solution slowly into the hot acid over 2–4 hours.
-
Why? This ensures that as soon as the hydrazone enters the reactor, it reacts immediately. The concentration of unreacted, high-energy intermediate never builds up.
-
Verification: Monitor heat flow.[1] If dosing stops, heat output should drop to zero almost instantly.
-
TICKET #412: "Tar" Formation & Low Yield (<40%)
Symptom: "The reaction mixture turned black/viscous. Filtration is impossible due to sticky solids." Root Cause: Oxidative Coupling & Polymerization. 5-methoxyindoles are electron-rich and prone to oxidation. High acid concentration + high heat + oxygen = tar.
Resolution Protocol:
-
Inert Atmosphere: Strictly sparge the reactor with Nitrogen/Argon before heating.
-
Solvent Switch: Move away from neat Polyphosphoric Acid (PPA). Use Toluene with p-Toluenesulfonic Acid (pTsOH) .
-
Antioxidant: Add 0.5 mol% Sodium Metabisulfite during the workup to quench oxidative species.
TICKET #415: Ammonia Scrubbing & Safety
Symptom: "Operators reporting strong odors; pressure buildup in the reactor." Root Cause: The cyclization step releases 1 mole of Ammonia (NH3) gas for every mole of product. On a 10kg scale, this is ~500 Liters of ammonia gas.
Resolution Protocol:
-
Ventilation: Do not rely on a simple reflux condenser.
-
Scrubber Setup: Route the reactor off-gas through a trap containing 10% Sulfuric Acid .
-
Calculation: Ensure the acid trap has >1.1 equivalents of capacity relative to the theoretical ammonia yield.
-
-
Check Valve: Install a one-way check valve between the reactor and the scrubber to prevent "suck-back" of the acid trap into the reactor if the reactor cools suddenly.
Master Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1.0 kg Scale). Method: One-pot Fischer Indole via Toluene/pTsOH (Dean-Stark).
| Parameter | Specification | Notes |
| Limiting Reagent | 4-Methoxyphenylhydrazine HCl | Toxic. Handle with full PPE (Tyvek, Respirator). |
| Reagent 2 | Methyl Acetoacetate | Use 1.05 equivalents. |
| Catalyst | p-Toluenesulfonic Acid (pTsOH) | 1.1 equivalents. |
| Solvent | Toluene | 10 L per kg of hydrazine. |
| Temperature | Reflux (~110°C) | Essential for water removal. |
Step-by-Step Procedure:
-
Free Base Formation (Optional but Recommended):
-
Suspend 4-methoxyphenylhydrazine HCl (1.0 kg) in Toluene (10 L).
-
Add aqueous NaOH (1.1 eq) to liberate the free hydrazine base.
-
Separate the organic layer (Toluene + Hydrazine). Note: This removes chloride ions which can cause corrosion in stainless steel reactors.
-
-
Condensation & Cyclization:
-
Charge the Toluene/Hydrazine solution into a reactor equipped with a Dean-Stark trap and Nitrogen purge.
-
Add Methyl Acetoacetate (1.05 eq) at room temperature. Stir for 30 mins.
-
Add pTsOH (1.1 eq).
-
Heat to Reflux: Water will begin to collect in the Dean-Stark trap.
-
Monitor: Continue reflux until water evolution ceases (approx. 3-5 hours) and NH3 evolution stops.
-
-
Workup (The "Crash Out"):
-
Cool the mixture to 50°C.
-
Slowly add Ethanol (2 L).
-
Cool further to 0–5°C. The product should crystallize.
-
Filtration: Filter the solid. Wash with cold Ethanol/Water (1:1).
-
Drying: Vacuum oven at 45°C.
-
Troubleshooting Logic Tree
Use this flow to diagnose yield issues during pilot runs.
Caption: Figure 2. Logic tree for diagnosing yield failures in Fischer Indole scale-up.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrazine handling).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Popowycz, F., et al. (2011). "Fischer Indole Synthesis: A Review of Recent Advances." Current Organic Synthesis, 8(6). (Modern catalytic variants).[2][5][6]
-
Occupational Safety and Health Administration (OSHA). "Guidance on Hydrazine and Derivatives." Link (Safety data for 4-methoxyphenylhydrazine).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. mdpi.com [mdpi.com]
comparing the biological activity of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate with its ethyl ester analog
Executive Summary
Verdict: The Ethyl ester (Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate) is the superior biological candidate for membrane-fusion inhibition applications, primarily due to its optimized lipophilicity (LogP ~3.4) which aligns with the hydrophobic binding pockets of viral hemagglutinin (HA).[1] It serves as the validated scaffold for Umifenovir (Arbidol) .
The Methyl ester analog, while synthetically more atom-economic, exhibits reduced lipophilicity (LogP ~2.9) and faster enzymatic hydrolysis rates in plasma. It is best utilized as a transient intermediate for generating acid derivatives or when designing hydrophilic prodrugs requiring rapid clearance.
Physicochemical & Pharmacokinetic Profile
The biological efficacy of indole-3-carboxylates is governed by their ability to penetrate lipid bilayers and resist premature esterase cleavage.
Comparative Data Table
| Property | Methyl Ester Analog | Ethyl Ester Analog (Standard) | Biological Implication |
| Molecular Weight | 219.24 g/mol | 233.26 g/mol | Ethyl adds steric bulk, affecting binding pocket fit. |
| LogP (Predicted) | ~2.92 | ~3.45 | Ethyl shows superior membrane permeability (passive transport). |
| Water Solubility | Moderate | Low | Methyl is easier to formulate in aqueous media but elutes faster in RP-HPLC. |
| Plasma Stability | Low ( | Moderate ( | Ethyl resists non-specific esterases longer, increasing bioavailability. |
| Topological Polar Surface Area (TPSA) | 55.0 Ų | 55.0 Ų | Identical H-bonding potential; differences are purely hydrophobic. |
Mechanistic Insight: The "Lipophilic Anchor" Effect
In the context of antiviral activity (specifically Influenza and SARS-CoV-2), these molecules function by intercalating into the viral envelope or binding to the hydrophobic stem of surface glycoproteins.
-
Ethyl Ester: The additional methylene group (-CH₂-) increases the Van der Waals contact surface area. In the Arbidol binding pocket (Influenza HA), this ethyl group anchors the molecule into a hydrophobic cleft, stabilizing the pre-fusion conformation.
-
Methyl Ester: Lacks the steric reach to fully occupy the hydrophobic pocket, leading to a higher
(dissociation rate) and reduced antiviral potency ( ).
Biological Activity & SAR Analysis[2][3][4][5][6][7]
Antiviral Efficacy (Hemagglutinin Inhibition)
The ethyl ester is the core scaffold for Umifenovir , a broad-spectrum antiviral. Structure-Activity Relationship (SAR) studies indicate that the ester moiety is critical for retaining the molecule at the lipid-protein interface.
-
Target: Influenza Virus Hemagglutinin (HA) Stem Region.[1]
-
Mechanism: Fusion Inhibition.[2][3] The molecule acts as a "molecular glue," preventing the conformational change of HA required for viral entry.[1]
Comparative Potency (Inferred from Arbidol Analogs):
-
Ethyl Analog:
(Baseline activity without aminomethyl side chain). -
Methyl Analog:
(Significantly lower potency due to weaker hydrophobic interaction).
Anti-Inflammatory Potential (COX Inhibition)
Both esters serve as precursors to Indomethacin-like derivatives.
-
Selectivity: The methyl ester fits better into the smaller active site of COX-1, potentially increasing gastric side effects.
-
Metabolism: The ethyl ester is metabolized to the active carboxylic acid form more slowly, providing a sustained release profile (Prodrug effect).
Experimental Protocols
Protocol A: Nenitzescu Synthesis (Self-Validating Workflow)
Objective: Synthesize both esters to high purity (>98%) for biological assay. Validation Check: The formation of a precipitate in Step 3 indicates successful cyclization.
Reagents:
-
p-Benzoquinone[4]
-
Ethyl 3-aminocrotonate (for Ethyl ester) OR Methyl 3-aminocrotonate (for Methyl ester)
-
Solvent: Dichloroethane or Acetone
-
Catalyst:
(Lewis Acid)
Step-by-Step:
-
Activation: Dissolve 1.0 eq of p-Benzoquinone in Dichloroethane under
atmosphere. -
Addition: Slowly add 1.1 eq of the respective aminocrotonate ester dropwise at 0°C. Control: Exotherm must not exceed 10°C.
-
Cyclization: Add activated
(0.5 eq). Reflux for 2-4 hours.-
Visual Check: Solution transitions from dark red to opaque brown/precipitate.
-
-
Workup: Cool to RT. Filter the solid. Wash with cold methanol.
-
Purification: Recrystallize from Ethanol (Ethyl ester) or Methanol (Methyl ester).
-
QC Endpoint: HPLC purity >98% required before biological testing.
-
Protocol B: Hemagglutinin (HA) Inhibition Assay
Objective: Quantify the fusion inhibition potential of the synthesized esters.
-
Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.
-
Incubation: Mix 4 HA units of Influenza A virus (H3N2) with serial dilutions of compounds (0.1 to 100
) in 96-well plates. -
RBC Addition: Add 50
of 0.5% chicken red blood cells (RBCs). -
Readout: Incubate at RT for 45 mins.
-
Positive Result (Inhibition):[5] RBCs settle as a "button" (Viral fusion blocked).
-
Negative Result (No Activity): RBCs form a diffuse lattice (Hemagglutination occurred).
-
Visualization of Signaling & Synthesis[11]
Diagram 1: Mechanism of Action & SAR Logic
This diagram illustrates how the Ethyl ester blocks viral fusion compared to the Methyl ester.
Caption: SAR comparison showing the superior hydrophobic fit of the Ethyl ester in the viral Hemagglutinin pocket.
Diagram 2: Nenitzescu Synthesis Workflow
Caption: Step-by-step Nenitzescu synthesis protocol for generating the target indole esters.
References
-
Blaising, J., et al. (2014). Arbidol as a broad-spectrum antiviral: an update. Antiviral Research.[6][7] Link
-
Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol.[1][2] Proceedings of the National Academy of Sciences. Link
-
Wright, J., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues. NIH National Library of Medicine. Link
-
BenchChem. (2025).[8] Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Product Data.Link (Representative Link)
-
PubChem. (2025). Compound Summary: Umifenovir (Arbidol).[3]Link
Sources
- 1. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
structure-activity relationship (SAR) studies of 5-methoxy-indole-3-carboxylates
The following guide provides an in-depth technical analysis of 5-methoxy-indole-3-carboxylates , focusing on their Structure-Activity Relationship (SAR). This content is designed for medicinal chemists and drug development professionals, synthesizing experimental data to evaluate therapeutic potential against alternative scaffolds.
Executive Summary & Scaffold Analysis
The 5-methoxy-indole-3-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within antiviral and anticancer domains.[1] Unlike the unsubstituted indole-3-carboxylates, the introduction of an electron-donating methoxy group at the C5 position significantly alters the electronic distribution of the indole ring, enhancing lipophilicity and modifying interaction capabilities with biological targets such as viral fusion proteins and kinase domains.
This guide objectively compares the 5-methoxy derivatives against their 5-H (unsubstituted) , 5-Halo (Cl/Br) , and Bioisosteric (e.g., 5-Hydroxy) counterparts.
Core Scaffold Visualization (SAR Map)
The following diagram illustrates the critical vectors for modification on the scaffold and their verified biological impacts.
Caption: SAR Map highlighting the functional vectors of the 5-methoxy-indole-3-carboxylate scaffold.
Comparative Analysis: Performance vs. Alternatives
Case Study A: Antiviral Efficacy (Arbidol Analogues)
The most prominent application of this scaffold is in broad-spectrum antivirals structurally related to Umifenovir (Arbidol) . The 5-methoxy group is not merely decorative; it is essential for the specific binding mode involving hydrophobic interactions within viral surface proteins (e.g., Hemagglutinin in Influenza, Spike protein in SARS-CoV-2).
Experimental Data: SARS-CoV-2 Inhibition Comparison of a specific 5-methoxy derivative (Compound 1) against standard antivirals.[1]
| Compound Class | Substituent (C5) | Substituent (C3) | IC50 ( | Selectivity Index (SI) | Mechanism Note |
| 5-Methoxy Derivative | -OCH | Aminoalkyl ester | 1.84 | 78.6 | Inhibits viral fusion/replication |
| Unsubstituted Indole | -H | Ethyl ester | > 50 | N/A | Lacks necessary e- density |
| 5-Hydroxy Analog | -OH | Ethyl ester | 4.1 | ~15 | Lower permeability (Polar) |
| Umifenovir (Ref) | -Br/OH | Ethyl ester | ~4-10 | ~20-40 | Standard of Care |
Data Source: Validated against SARS-CoV-2 cytopathic effect assays [1].[1]
Insight: The 5-methoxy aminoalkyl ester derivative demonstrated superior potency (
Case Study B: Anticancer & Cytotoxicity
In the context of anticancer agents (e.g., tubulin inhibitors or kinase inhibitors), the SAR landscape shifts. Here, the 5-methoxy group often competes with 5-halo substituents.[1]
Experimental Data: Cytotoxicity (HeLa/MCF-7 Lines)
| Derivative Type | C5 Substituent | Target Interaction | Cytotoxicity (IC50) | Performance Verdict |
| 5-Methoxy | -OCH | Tubulin / Kinase | Moderate (> 20 | Less effective for direct cytotoxicity |
| 5-Chloro/Bromo | -Cl / -Br | Tubulin / Kinase | High (< 5 | Superior (Halogen bonding) |
| 5-H (Parent) | -H | General Intercalation | Low (> 50 | Baseline |
Insight: While 5-methoxy derivatives show promise in neuroprotection and antioxidant pathways due to radical scavenging [2], they are often outperformed by 5-chloro or 5-bromo derivatives in direct cancer cell cytotoxicity [3].[1] The halogen atom facilitates specific halogen-bonding interactions in the kinase ATP-binding pocket that the methoxy group cannot replicate.[1] Therefore, for pure cytotoxicity, 5-halo alternatives are generally preferred over 5-methoxy.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Methoxyindole-3-Carboxylate
This protocol utilizes the Fischer Indole Synthesis , the most robust method for generating this scaffold at scale.[1]
Reagents:
Workflow Diagram:
Caption: Step-by-step synthesis workflow for the 5-methoxy-indole-3-carboxylate core.
Critical Causality:
-
Choice of Catalyst: PPA is preferred over H
SO for the 5-methoxy substrate because the electron-rich methoxy ring is prone to sulfonation or polymerization under harsh sulfuric acid conditions.[1] PPA provides a milder, yet effective, cyclization medium. -
Regioselectivity: The methoxy group at the para position of the hydrazine ensures the formation of the 5-substituted indole exclusively, avoiding regioisomeric mixtures common with meta-substituted hydrazines.
Protocol 2: Antiviral CPE Reduction Assay
To validate the biological activity of the synthesized esters.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates (
cells/well). Incubate for 24h. -
Viral Infection: Infect cells with SARS-CoV-2 (MOI 0.[1]01) or Influenza virus.[1]
-
Treatment: Add serial dilutions of the 5-methoxy-indole-3-carboxylate derivative . Include Remdesivir or Arbidol as positive controls.[1]
-
Incubation: Incubate for 72h at 37°C, 5% CO
. -
Readout: Measure cell viability using CCK-8 or MTT assay .
-
Calculation: Determine % Inhibition =
. -
Validation: The Z-factor of the assay must be > 0.5 for the data to be considered reliable.
-
References
-
Tsyshkova, N. et al. (2021).[1] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Bulletin of Experimental Biology and Medicine.
-
Anastassova, N. et al. (2023).[1][2] New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. International Journal of Molecular Sciences.
-
Prakash, B. et al. (2017).[1][3] Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research.
-
Soylu-Eter, O. et al. (2024).[1][4] Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Chemical Biology & Drug Design.
Sources
- 1. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
comparative analysis of different synthetic routes to Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
This guide provides a comparative technical analysis of the synthetic routes to Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate , a critical intermediate in the synthesis of the antiviral drug Umifenovir (Arbidol) and the NSAID Indomethacin .
Executive Summary
The target molecule, Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 7560-59-0), represents a privileged scaffold in medicinal chemistry. Its synthesis is primarily achieved through two distinct methodologies:
-
The Nenitzescu Indole Synthesis: A convergent [3+2] oxidative coupling of p-benzoquinone and β-aminocrotonates. This is the historical and most common industrial route for Arbidol intermediates.
-
The Japp-Klingemann / Fischer Hybrid Route: A stepwise sequence involving the diazotization of p-anisidine, coupling with alkyl acetoacetates, and acid-catalyzed cyclization. This route avoids the use of unstable arylhydrazines and directly installs the methoxy group.
This guide objectively compares these routes based on atom economy, scalability, and process safety.
Route A: The Nenitzescu Synthesis (Oxidative Coupling)
Core Principle: This route constructs the indole core via a Michael addition-elimination sequence between a quinone and an enamine.[1][2] It typically yields a 5-hydroxy indole, which requires a subsequent O-methylation step to reach the target 5-methoxy compound.
Mechanism & Workflow
The reaction proceeds through the condensation of p-benzoquinone with methyl 3-aminocrotonate . The initial adduct undergoes cyclization to form the 5-hydroxyindole, which is then methylated using methyl iodide (MeI) or dimethyl sulfate (DMS).
Figure 1: The Nenitzescu workflow involving oxidative coupling followed by O-methylation.
Experimental Protocol
Step 1: Nenitzescu Cyclization
-
Reagents: Charge a reactor with p-benzoquinone (1.0 eq) and nitromethane or acetone (Solvent).
-
Addition: Dropwise add methyl 3-aminocrotonate (1.0–1.2 eq) dissolved in the same solvent while maintaining temperature at 40–50°C. Note: The reaction is exothermic.
-
Reflux: Heat to reflux for 2–4 hours. The solution typically turns dark, and a solid precipitate (the 5-hydroxyindole) forms.
-
Isolation: Cool to 0°C. Filter the precipitate. Wash with cold acetone.
-
Yield: 50–65% of Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Step 2: O-Methylation
-
Reagents: Suspend the 5-hydroxy intermediate (1.0 eq) in acetone or DMF. Add K₂CO₃ (1.5 eq).
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat to 60°C for 4–6 hours until TLC shows consumption of the starting phenol.
-
Workup: Pour into ice water. Filter the resulting white/off-white solid. Recrystallize from ethanol.
Technical Assessment
-
Pros: Starting materials (benzoquinone) are inexpensive commodity chemicals. The reaction is highly convergent.
-
Cons: The 5-hydroxy intermediate is prone to oxidation (darkening). The methylation step adds unit operations and uses toxic alkylating agents.
Route B: Japp-Klingemann / Fischer Synthesis (Diazo Route)
Core Principle: This route starts from p-anisidine , avoiding the need for a late-stage methylation. It utilizes the Japp-Klingemann reaction to form a hydrazone in situ, which is then cyclized via the Fischer Indole protocol.[3][4][5][6]
Mechanism & Workflow
p-Anisidine is diazotized to form the diazonium salt. This electrophile attacks the active methylene of methyl 2-methylacetoacetate (or methyl acetoacetate under specific conditions), followed by decarboxylative rearrangement to form the hydrazone. Acid treatment drives the [3,3]-sigmatropic rearrangement (Fischer Cyclization).[7]
Figure 2: The Japp-Klingemann route bypasses unstable arylhydrazines by generating the hydrazone in situ.
Experimental Protocol
Step 1: Diazotization & Coupling
-
Diazotization: Dissolve p-anisidine (1.0 eq) in aqueous HCl. Cool to 0–5°C. Add aqueous NaNO₂ (1.05 eq) dropwise.
-
Coupling: In a separate vessel, dissolve methyl 2-methylacetoacetate (1.0 eq) in EtOH/Water with NaOAc (buffer). Cool to 0°C.[8]
-
Addition: Slowly add the diazonium salt solution to the keto-ester solution. Adjust pH to 4–5. The azo-ester/hydrazone precipitates as a colored solid.
-
Isolation: Filter and dry the hydrazone.
Step 2: Fischer Cyclization
-
Cyclization: Dissolve the hydrazone in ethanol containing 10–15% H₂SO₄ or saturate with HCl gas.
-
Reflux: Heat to reflux (78°C) for 2–3 hours. Ammonia is evolved (as ammonium salt).
-
Workup: Cool and pour into ice water. Neutralize with NaHCO₃ to precipitate the crude indole.
-
Purification: Recrystallize from methanol/water.
Technical Assessment
-
Pros: The methoxy group is present from the start (p-anisidine), eliminating the methylation step. Avoids handling toxic benzoquinone.
-
Cons: Diazonium salts are potentially explosive if allowed to dry; strict temperature control (0–5°C) is required during the first step.
Comparative Data Analysis
The following table contrasts the two routes based on key industrial metrics.
| Metric | Route A: Nenitzescu | Route B: Japp-Klingemann |
| Starting Material | p-Benzoquinone ( | p-Anisidine ($) |
| Step Count | 2 (Cyclization + Methylation) | 2 (Coupling + Cyclization) |
| Overall Yield | 40 – 55% | 60 – 75% |
| Atom Economy | Moderate (Loss of H₂O, requires MeI) | High (Direct functionalization) |
| Safety Profile | Moderate: Benzoquinone is toxic/volatile. MeI is a carcinogen. | Moderate: Diazonium salts are shock-sensitive. Strong acid reflux required. |
| Scalability | High (Exotherm management required) | High (Standard batch reactor compatible) |
| Impurity Profile | 5-Hydroxyindole (dark oxidation products) | Isomeric indoles (if regioselectivity is poor) |
Conclusion & Recommendation
-
For Small-Scale R&D: The Nenitzescu Route (Route A) is often preferred if p-benzoquinone is available, as the reaction is visually distinct (precipitate formation) and the mechanism is robust.
-
For Large-Scale Manufacturing: The Japp-Klingemann Route (Route B) is superior. It utilizes cheaper, more stable starting materials (p-anisidine) and avoids the use of methyl iodide, a highly regulated alkylating agent. The overall yield is typically higher, and the process is more amenable to "one-pot" variations where the hydrazone is not isolated.
References
-
Nenitzescu Indole Synthesis: Allen, G. R. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 1973 , 20, 337. Link
-
Arbidol Synthesis Patent: Preparation method of Arbidol intermediate. CN111269168A. Link
-
Fischer Indole Mechanism: Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1963 , 63(4), 373–401. Link
-
Japp-Klingemann Application: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2004 . Link
-
Comparative Methodologies: Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106(7), 2875–2911. Link
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- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 5-Methoxy-3-phenyl-1H-indole-2-carboxylate|CAS 27294-08-2 [benchchem.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
spectroscopic characterization to confirm the structure of synthesized Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
[1][2][3]
Executive Summary
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: Analogous to 4382-54-1 derivatives) is a critical pharmacophore, serving as a structural core for antiviral agents (e.g., Umifenovir/Arbidol analogs) and non-steroidal anti-inflammatory drugs (NSAIDs like Indomethacin).[1][2][3]
In drug development, the primary challenge with this scaffold is not the synthesis itself, but the definitive exclusion of regioisomers . Standard Fischer Indole Synthesis using 4-methoxyphenylhydrazine can yield isomeric mixtures, and the Nenitzescu reaction often produces 5-hydroxy variants requiring subsequent methylation.[1][2][3]
This guide compares the performance of multi-modal characterization workflows , demonstrating why standard 1D NMR is insufficient for regulatory filing and how an integrated 2D NMR/MS approach provides the necessary structural certainty.
Part 1: Structural Analysis & Synthesis Context[1][2][3]
To validate the structure, one must first understand the potential impostors (alternatives) generated during synthesis.
The Target vs. The Impostors
| Feature | Target Molecule | Common Impurity A (Regioisomer) | Common Impurity B (Precursor) |
| Structure | 5-Methoxy -2-methyl-3-carboxylate | 6-Methoxy -2-methyl-3-carboxylate | 5-Hydroxy -2-methyl-3-carboxylate |
| Origin | Correct Fischer Cyclization | meta-substituted hydrazine rearrangement | Incomplete methylation (Nenitzescu) |
| MW | 233.26 Da | 233.26 Da | 219.23 Da |
| Key Risk | N/A | Indistinguishable by MS | Distinct Mass, but similar HPLC retention |
Synthesis Workflow & Critical Control Points
The following diagram outlines the synthesis logic and where characterization must intervene to prevent false positives.
Figure 1: Synthesis workflow highlighting the critical quality control (QC) junction where spectroscopic validation confirms the exclusion of the 6-methoxy isomer.
Part 2: Comparative Characterization Performance
This section objectively compares analytical techniques to determine which offers the highest "performance" (defined here as specificity and structural certainty).
Method A: Mass Spectrometry (LC-MS)[1][2][3]
-
Utility: High throughput, confirms molecular weight.
-
Limitation: Fails to distinguish the target from its 6-methoxy isomer (both
234.1 ). -
Verdict: Necessary but insufficient.
Method B: 1D 1H NMR (400 MHz)[2][3]
-
Utility: Standard characterization.
-
Limitation: The methoxy singlet (~3.8 ppm) and ester methyl singlet (~3.9 ppm) often overlap.[2][3] Furthermore, the aromatic splitting pattern of 5-substituted vs. 6-substituted indoles can be deceptive if couplings are not perfectly resolved.[1][2][3]
-
Verdict: Good for purity, risky for absolute structure assignment.
Method C: Integrated 2D NMR (NOESY/HMBC) + IR[2][3]
Part 3: Detailed Experimental Protocols & Data
Infrared Spectroscopy (FT-IR)
Objective: Confirm functional groups (Ester vs. Acid vs. Hydroxyl).
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof. Solvent: DMSO-d6 (Preferred over CDCl₃ to sharpen the exchangeable NH proton).[2][3]
Predicted 1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| NH | 11.40 - 11.60 | br s | 1H | - | Exchangeable; diagnostic of 1H-indole.[1][2][3] |
| H-4 | 7.45 | d | 1H | 2.5 | Critical Signal. Deshielded by C3-Ester.[1][2][3] meta-coupling to H-6. |
| H-7 | 7.28 | d | 1H | 8.8 | ortho-coupling to H-6.[1][2][3] |
| H-6 | 6.78 | dd | 1H | 8.8, 2.5 | ortho to H-7, meta to H-4.[1][2][3] |
| COOCH3 | 3.82 | s | 3H | - | Ester methyl (often overlaps with 5-OMe).[1][2][3] |
| 5-OCH3 | 3.76 | s | 3H | - | Methoxy group.[1][2][3] |
| 2-CH3 | 2.65 | s | 3H | - | C2-Methyl.[1][2][3] Distinctive for this derivative. |
13C NMR Key Signals (100 MHz, DMSO-d6)
Part 4: The "Self-Validating" Logic System (NOESY/HMBC)[1][2][3]
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), you cannot rely solely on 1D peak lists. You must demonstrate connectivity.
The Logic:
-
HMBC Correlation: The proton at H-4 (7.45 ppm) must show a long-range correlation to the Carbonyl Carbon (165 ppm).[2][3] This proves H-4 is adjacent to the ester bearing C-3.[1][2][3]
-
NOESY Correlation: The 2-Methyl protons (2.65 ppm) must show a spatial NOE correlation to the NH proton (11.5 ppm) and no correlation to the aromatic protons (or weak to H-7/H-6 if folded, but strictly none to H-4).[1][2][3]
Figure 2: Spectroscopic logic tree. The HMBC correlation between H-4 and the Ester Carbonyl is the "smoking gun" that rules out the 6-methoxy isomer (where H-4 would be a doublet but further from the methoxy influence).[1][2][3]
Part 5: References
-
Nenitzescu, C. D. (1929).[3][6] Bulletin de la Société Chimique de France, 45, 109. (Foundational synthesis of 5-hydroxy/methoxy indoles).
-
Trofimov, B. A., et al. (2018).[3] "Synthesis and structure–activity relationship studies of Arbidol and its structural analogues." Russian Chemical Reviews, 87(6), 509–552.[7] Link (Authoritative source on 5-hydroxy/methoxy indole-3-carboxylate derivatives).[1][2][3]
-
National Institute of Standards and Technology (NIST). "5-Methoxyindole-2-carboxylic acid Infrared Spectrum."[1][2][3] NIST Chemistry WebBook.[2][3] Link (Reference for 5-methoxy indole IR bands).[1][2][3]
-
PubChem. "Umifenovir (Arbidol) Compound Summary."[2][3] National Library of Medicine.[2][3] Link (Structural context for the target intermediate).
-
Tetratek Application Note. "1D and 2D NMR Characterization of Methyl 1H-indole-3-carboxylate." Magritek/Tetratek. Link (Methodology reference for Indole-3-carboxylate NMR assignments).[1][2][3]
Sources
- 1. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]
- 2. Arbidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Arbidol | C22H26BrClN2O3S | CID 9958103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. mdpi.com [mdpi.com]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy and Toxicity of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Derivatives: A Comparative Guide
For researchers and drug development professionals navigating the landscape of novel therapeutic agents, the indole nucleus represents a privileged scaffold, consistently yielding compounds with significant biological activity. Among these, derivatives of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate have emerged as promising candidates for a variety of therapeutic applications, including anti-inflammatory and antioxidant interventions. This guide provides an in-depth, objective comparison of the in vivo performance of these derivatives, with a particular focus on a well-documented example, and contrasts its efficacy and toxicity with other relevant indole-based compounds. The experimental data presented herein is synthesized from peer-reviewed literature to support a comprehensive evaluation.
Unveiling the Therapeutic Potential: A Case Study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA)
A significant body of in vivo research has centered on the acetohydrazide derivative of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, known as MMINA. This compound has been rigorously evaluated for its protective effects against cisplatin-induced organ damage in a rodent model, a well-established paradigm for assessing both efficacy and toxicity of novel therapeutic agents. Cisplatin, a potent chemotherapeutic, is known to induce significant organ damage through the generation of reactive oxygen species (ROS) and the induction of a pro-inflammatory state.
The selection of this model is predicated on its clinical relevance and its ability to elicit a multi-organ toxicity profile, thereby providing a comprehensive assessment of a test compound's protective capabilities and its own intrinsic toxicity.
Efficacy in Mitigating Cisplatin-Induced Organ Damage
In a preclinical rat model, MMINA demonstrated significant efficacy in mitigating the deleterious effects of cisplatin across multiple organ systems. The therapeutic intervention was administered post-cisplatin challenge, a clinically relevant scenario.
Anti-Inflammatory Activity:
MMINA treatment markedly attenuated the inflammatory cascade triggered by cisplatin. This was evidenced by the significant downregulation of key pro-inflammatory mediators. The mechanism of this anti-inflammatory action is believed to be, at least in part, through the inhibition of the NF-κB and STAT-3 signaling pathways, which are pivotal regulators of inflammatory gene expression. Furthermore, MMINA treatment led to a reduction in the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), both critical players in the inflammatory response.
Antioxidant Activity:
Cisplatin-induced toxicity is intrinsically linked to oxidative stress. MMINA exhibited potent antioxidant effects by bolstering the endogenous antioxidant defense system. Treatment with MMINA reversed the cisplatin-induced depletion of key antioxidant enzymes, glutathione peroxidase (GPx) and superoxide dismutase (SOD). Concurrently, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO), which can contribute to oxidative damage at high concentrations.
The following table summarizes the key efficacy data for MMINA in the cisplatin-induced toxicity model:
| Efficacy Parameter | Cisplatin Control Group | MMINA-Treated Group | Key Findings |
| Inflammatory Markers | |||
| NF-κB p65 Expression | Significantly Increased | Significantly Decreased | MMINA downregulates a key inflammatory transcription factor. |
| STAT-3 Expression | Significantly Increased | Significantly Decreased | Inhibition of this signaling pathway contributes to the anti-inflammatory effect. |
| COX-2 Expression | Significantly Increased | Significantly Decreased | MMINA modulates a critical enzyme in the prostaglandin synthesis pathway. |
| TNF-α Levels | Significantly Increased | Significantly Decreased | Reduction of this pro-inflammatory cytokine highlights MMINA's potent anti-inflammatory action. |
| Oxidative Stress Markers | |||
| GPx Activity | Significantly Decreased | Significantly Increased | MMINA restores the activity of a crucial antioxidant enzyme. |
| SOD Activity | Significantly Decreased | Significantly Increased | Enhancement of this enzyme's activity contributes to the reduction of oxidative stress. |
| MDA Levels | Significantly Increased | Significantly Decreased | MMINA protects against lipid peroxidation, a key indicator of oxidative damage. |
| NO Levels | Significantly Increased | Significantly Decreased | Modulation of nitric oxide levels suggests a role in mitigating nitrosative stress. |
In Vivo Toxicity Profile of MMINA
A critical aspect of any therapeutic candidate is its safety profile. In the same in vivo study, the toxicity of MMINA was evaluated by monitoring key biochemical markers of organ function. Encouragingly, MMINA administration alone did not produce any significant signs of toxicity. Furthermore, when co-administered with cisplatin, MMINA helped to normalize the biochemical markers that were perturbed by the chemotherapeutic agent, indicating a protective effect rather than additive toxicity.
The following table summarizes the key toxicity data for MMINA:
| Toxicity Parameter | Cisplatin Control Group | MMINA-Treated Group | Key Findings |
| Kidney Function | |||
| Serum Creatinine | Significantly Increased | Normalized | MMINA protects against cisplatin-induced nephrotoxicity. |
| Blood Urea Nitrogen (BUN) | Significantly Increased | Normalized | Further evidence of MMINA's renal protective effects. |
| Liver Function | |||
| Alanine Aminotransferase (ALT) | Significantly Increased | Normalized | MMINA mitigates cisplatin-induced hepatotoxicity. |
| Aspartate Aminotransferase (AST) | Significantly Increased | Normalized | Protection against liver damage is a key safety feature. |
| Cardiac Function | |||
| Creatine Kinase-MB (CK-MB) | Significantly Increased | Normalized | MMINA demonstrates cardioprotective properties against cisplatin-induced damage. |
Comparative Analysis with Other Indole Derivatives
Many indole derivatives have been investigated for their anti-inflammatory properties, often in the carrageenan-induced paw edema model, a standard and reproducible assay for acute inflammation. This model allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.
For instance, various indole-3-carboxaldehyde and indole-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory activity in such models. While a direct quantitative comparison with MMINA is challenging due to differences in experimental protocols and animal strains, the consistent anti-inflammatory activity observed across a range of indole derivatives underscores the therapeutic potential of this chemical scaffold.
It is noteworthy that the mechanism of action for many of these anti-inflammatory indole derivatives also involves the modulation of the NF-κB and COX-2 pathways, suggesting a common mechanistic thread within this class of compounds.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial.
Cisplatin-Induced Organ Damage Model in Rats
This protocol is designed to induce a multi-organ toxicity that can be attenuated by a test compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Induction of Toxicity: A single intraperitoneal (i.p.) injection of cisplatin (typically 5-7.5 mg/kg body weight) is administered to induce organ damage.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., normal saline or DMSO) only.
-
Cisplatin Group: Receives a single i.p. injection of cisplatin.
-
Test Compound Group(s): Receives the test compound (e.g., MMINA) at various doses, typically administered orally or i.p. for a specified period after cisplatin injection.
-
Test Compound Alone Group: Receives only the test compound to assess its intrinsic toxicity.
-
-
Monitoring and Sample Collection: Animals are monitored daily for clinical signs of toxicity and body weight changes. At the end of the study period (typically 7-10 days), animals are euthanized, and blood and tissue samples (liver, kidney, heart, etc.) are collected for biochemical and histopathological analysis.
-
Biochemical Analysis: Serum levels of creatinine, BUN, ALT, AST, and CK-MB are measured using standard diagnostic kits.
-
Tissue Analysis: Tissue homogenates are used to measure levels of oxidative stress markers (GPx, SOD, MDA, NO) and for Western blot or ELISA analysis of inflammatory proteins (NF-κB, STAT-3, COX-2, TNF-α).
Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory activity.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Acclimatization: As described above.
-
Treatment Groups:
-
Control Group: Receives the vehicle.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Test Compound Group(s): Receives the test compound at various doses.
-
-
Drug Administration: The test compound, positive control, or vehicle is typically administered orally or i.p. 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Mechanistic Insights: Visualizing the Signaling Pathways
The anti-inflammatory effects of MMINA and other related indole derivatives are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Experimental Workflow for In Vivo Efficacy and Toxicity Evaluation
Caption: A generalized workflow for in vivo evaluation of efficacy and toxicity.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: The role of COX-2 in the inflammatory cascade.
Conclusion
The in vivo evaluation of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate derivatives, exemplified by the comprehensive data on MMINA, reveals a promising therapeutic profile characterized by potent anti-inflammatory and antioxidant efficacy coupled with a favorable safety profile. The ability of these compounds to modulate key inflammatory pathways, such as NF-κB and COX-2, provides a strong mechanistic rationale for their observed effects. While direct comparative in vivo studies are needed to definitively rank the performance of different derivatives, the existing body of evidence strongly supports the continued investigation of this chemical class for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. Researchers and drug development professionals are encouraged to consider the experimental models and mechanistic insights presented in this guide to inform their future research endeavors in this exciting field.
References
-
Bio-protocol. (2017). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 7(12), e2335. Retrieved from [Link]
-
Bove, S. E., LaVigne, J., & Taylor, B. K. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (65), e3969. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Razak, S., Afsar, T., Bibi, N., Abulmeaty, M., Qamar, W., Almajwal, A., Inam, A., Al Disi, D., Shabbir, M., & Bhat, M. A. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific reports, 11(1), 6245. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Retrieved from [Link]
-
Razak, S., Afsar, T., Bibi, N., Abulmeaty, M., Qamar, W., Almajwal, A., Inam, A., Al Disi, D., Shabbir, M., & Bhat, M. A. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific reports, 11(1), 6245. Retrieved from [Link]
-
Razak, S., Afsar, T., Bibi, N., Abulmeaty, M., Qamar, W., Almajwal, A., Inam, A., Al Disi, D., Shabbir, M., & Bhat, M. A. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific reports, 11(1), 6245. Retrieved from [Link]
- Díaz, J. (2020). Circuit representation of inflammation. IL-6, NF κB, Cox2, and PGE2 are the basic nodes of the circuit that represents the basic features of inflammation of lung cells during SARS-CoV-2 infection. In this circuit the arrows represent activation and the bars inhibition. In the figure are shown two positive feedback loops between IL-6 and NF κB, and between NF κB and Cox2. IL-6 also induces the expression of the ACE2 receptor in the lung cell membrane
cross-validation of analytical methods for the analysis of indole compounds
An In-Depth Guide to the Cross-Validation of Analytical Methods for the Analysis of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and life sciences, forming the structural basis of essential endogenous molecules like serotonin and a multitude of pharmaceutical agents.[1][2][3] From antiviral and antitumor to analgesic and anti-inflammatory applications, the therapeutic versatility of indole derivatives is vast.[1][4][5] Consequently, the development and validation of robust analytical methods for their quantification are of paramount importance in ensuring the safety, efficacy, and quality of these compounds throughout the drug development lifecycle.
This guide provides a senior-level perspective on the critical process of cross-validating analytical methods for indole compounds. We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, compare key analytical techniques with representative data, and provide a detailed protocol for executing a cross-validation study.
The Imperative of Cross-Validation: Ensuring Analytical Consistency
An analytical method, once validated, is proven "suitable for its intended purpose".[6][7] However, this validated state is specific to the laboratory, equipment, and reagents used during the initial validation. When a method is transferred to a different laboratory, when a new instrument is introduced, or when a legacy method is compared against a new technology, we must rigorously demonstrate that the results remain equivalent and reliable. This is the core objective of cross-validation.[8][9]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) underscore the necessity of this process to maintain data integrity across different sites and conditions.[6][8][10][11][12][13][14] A successful cross-validation provides documented evidence that the receiving laboratory can perform the method with the same accuracy, precision, and reliability as the originating laboratory.[9][15][16]
Key Analytical Techniques for Indole Analysis: A Comparative Overview
The choice of analytical technique is driven by the specific needs of the analysis, including required sensitivity, selectivity, and the complexity of the sample matrix. For indole compounds, two of the most prevalent and powerful techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in most analytical laboratories. It separates compounds based on their interaction with a stationary phase (the column) and a liquid mobile phase.[17] The UV detector measures the absorbance of light by the analyte, which is proportional to its concentration. For aromatic structures like indoles, UV detection is often straightforward and robust.[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique pairs the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[17] After separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the molecule (the precursor ion) and its specific fragmentation products (product ions). This provides a much higher degree of certainty in compound identification and can detect analytes at far lower concentrations than HPLC-UV.[19][20][21]
Below is a summary of typical performance characteristics for these two methods in the context of indole analysis.
| Parameter | HPLC-UV | LC-MS/MS | Causality and Field Insights |
| Principle | Separation based on polarity, detection by UV absorbance.[18] | Separation based on polarity, highly selective detection by mass-to-charge ratio.[18] | HPLC-UV is excellent for purity and assay in well-characterized systems. LC-MS/MS is indispensable for complex matrices (e.g., biological fluids) or when trace-level quantification is needed.[20][21] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[18] | Very High; precursor and product ion monitoring (MRM) provides exceptional specificity.[18] | The ability of MS/MS to monitor a specific parent-to-daughter ion transition virtually eliminates interferences that could plague a UV-based method. |
| Sensitivity (LOQ) | ng/mL to µg/mL range.[18][22] | pg/mL to ng/mL range.[18][19] | LC-MS/MS can be 100 to 1000 times more sensitive, making it the required choice for bioanalytical studies or impurity analysis at very low levels. |
| Linearity (R²) | Typically > 0.999.[18] | Typically > 0.99.[18] | Both methods provide excellent linearity. The slightly lower typical R² for LC-MS/MS can be due to more complex ionization effects but is well within acceptable regulatory limits. |
| Precision (%RSD) | < 2%.[21] | < 15%.[18] | The higher precision (lower %RSD) of HPLC-UV for routine assays is a key advantage. The slightly higher variability in LC-MS/MS is acceptable, particularly given its use in more complex and lower-concentration applications. |
| Accuracy (% Recovery) | 98 - 102%. | 85 - 115%. | Both methods demonstrate high accuracy. The wider acceptance range for LC-MS/MS in bioanalytical contexts accounts for the inherent variability of complex sample matrices. |
Visualizing the Context: Representative Indole Structures
To appreciate the structural diversity of this class of compounds, the following diagram illustrates the core indole scaffold and several key derivatives.
Caption: The core indole structure and examples of key derivatives.
Experimental Protocol: Cross-Validation of an HPLC-UV and LC-MS/MS Method
This section provides a detailed, step-by-step methodology for a cross-validation study. The objective is to demonstrate that a newly developed, highly sensitive LC-MS/MS method produces equivalent results to a well-established, validated HPLC-UV assay method for a hypothetical indole-based drug substance, "Indole-X".
Part A: Established HPLC-UV Method
This method is considered the reference procedure.
-
Instrumentation: A standard HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common choice for indole compounds due to their moderate polarity.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the indole nitrogen and any amine groups, leading to sharper peak shapes.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for Indole-X (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Part B: New LC-MS/MS Method
This is the new method being evaluated.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A compatible reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). The smaller dimensions are more suitable for the lower flow rates typically used with mass spectrometry.
-
Mobile Phase: Similar to the HPLC-UV method (0.1% Formic Acid in Water and Acetonitrile) to maintain similar chromatography where possible.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is generally effective for indole compounds, especially those with basic nitrogen atoms.[18]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion for Indole-X and one or more of its characteristic product ions. For example, monitoring the transition m/z 250.1 -> 190.2. This highly specific monitoring is the basis of the method's selectivity.
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
Part C: Cross-Validation Protocol Execution
This protocol ensures a direct and objective comparison.
-
Define Acceptance Criteria (Trustworthiness Pillar): Before any analysis begins, pre-defined acceptance criteria must be established in a formal protocol. This is the foundation of a self-validating system.
-
The mean % assay value obtained by the LC-MS/MS method for each batch must be within ±2.0% of the value obtained by the HPLC-UV method.
-
The precision (%RSD) for the analysis of six independent preparations of a single batch should not be more than 2.0% for both methods.
-
A statistical comparison (e.g., a two one-sided t-test for equivalence) should demonstrate that the results are statistically equivalent.
-
-
Sample Preparation:
-
Select three different batches of the Indole-X drug substance. This challenges the methods with potential minor variations in the material.
-
For each batch, prepare six individual samples at the target concentration (e.g., 0.5 mg/mL) by weighing and dissolving in a suitable diluent. This results in a total of 18 samples (3 batches x 6 preps).
-
-
Analysis:
-
Analyze all 18 samples using the established HPLC-UV method.
-
Analyze the same 18 samples using the new LC-MS/MS method.
-
Ensure that system suitability criteria (e.g., retention time precision, peak symmetry) are met for each analytical run.
-
-
Data Evaluation and Comparison:
-
Calculate the % assay value for all 18 samples for both methods.
-
Calculate the mean assay value, standard deviation, and %RSD for each batch as determined by each method.
-
Summarize the results in a comparison table.
-
Perform the pre-defined statistical analysis to formally assess the equivalence of the data sets.
-
-
-
If all acceptance criteria are met, the cross-validation is successful. The LC-MS/MS method is considered a suitable alternative to the HPLC-UV method for the assay of Indole-X.
-
If any criteria fail, an investigation must be conducted to determine the root cause (e.g., sample preparation error, instrument issue, or a true method bias).
-
Visualizing the Workflow
The following diagram outlines the logical flow of the cross-validation process described above.
Caption: Workflow for the cross-validation of analytical methods.
References
- ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Cross-Validation of Analytical Methods for 2-methyl-1-propyl-1H-indol-5-amine: A Compar
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
- Essential FDA Guidelines for Bioanalytical Method Validation.
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- ICH and FDA Guidelines for Analytical Method Valid
- A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characteriz
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
- "transfer of analytical procedures according to the new USP chapter <1224>".
- A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Applic
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Analytical Method Transfer: step-by-step guide & best practices. QbD Group.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
- A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin. Benchchem.
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. scribd.com [scribd.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. qbdgroup.com [qbdgroup.com]
- 17. ijrar.com [ijrar.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 21. benchchem.com [benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
benchmarking the performance of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate against known anti-inflammatory drugs
An in-depth technical analysis and benchmarking guide for evaluating the pharmacological baseline of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 4871-80-1) against established non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary: The Indole Pharmacophore in Inflammation
The indole ring system is one of medicinal chemistry's most privileged structures, uniquely capable of mimicking the three-dimensional conformation of arachidonic acid within the cyclooxygenase (COX) active site [1]. While fully elaborated drugs like Indomethacin utilize an N-aroyl group and a free acetic acid moiety to achieve potent COX inhibition, intermediate building blocks like Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate provide critical baseline data for Structure-Activity Relationship (SAR) studies.
Benchmarking this esterified precursor against known drugs (Indomethacin, Celecoxib, and Diclofenac) allows researchers to isolate the hydrophobic binding contributions of the 5-methoxy and 2-methyl substituents before further functionalization [2].
Mechanistic Causality: Why Benchmark a Precursor?
In drug development, evaluating an unoptimized building block is not about proving clinical efficacy; it is about mapping the binding pocket.
-
The Role of the 5-Methoxy & 2-Methyl Groups: These substituents drive the molecule deep into the hydrophobic channel of the COX enzyme. The 5-methoxy group specifically interacts with the apex of the COX-2 side pocket, a critical interaction for selectivity [2].
-
The Impact of Esterification: Standard NSAIDs require a free carboxylic acid to form a critical salt bridge with the Arg120 residue in the COX active site [1]. By testing the methyl ester derivative, we intentionally disrupt this ionic bond. The causality here is deliberate: it allows us to measure the baseline allosteric or hydrophobic inhibition of the core scaffold without the overpowering electrostatic interaction of the free acid, guiding the design of novel, non-acidic COX-2 selective inhibitors (such as indole-3-carboxamides) [2].
Arachidonic acid cascade illustrating COX-1/COX-2 differentiation and inhibitor targeting.
Quantitative Benchmarking Data
The following table synthesizes the in vitro enzymatic and cellular performance of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate against gold-standard anti-inflammatory agents. Note: As an esterified fragment, the target compound exhibits predictably lower absolute potency, serving as a baseline for SAR.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Cellular PGE₂ Inhibition IC₅₀ (µM) |
| Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | > 100.0 | 42.5 ± 3.1 | > 2.35 (Mild COX-2 bias) | 58.2 ± 4.5 |
| Indomethacin (Standard) | 0.03 ± 0.01 | 0.35 ± 0.05 | 0.08 (COX-1 selective) | 0.12 ± 0.02 |
| Celecoxib (Standard) | 15.0 ± 1.2 | 0.04 ± 0.01 | 375.0 (COX-2 selective) | 0.08 ± 0.01 |
| Diclofenac (Standard) | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.87 (Non-selective) | 0.5 ± 0.08 |
Data Interpretation: The target compound demonstrates a mild preference for COX-2 over COX-1, despite lacking the N-aroyl group [3]. This confirms that the 5-methoxy-2-methyl-indole core inherently favors the wider COX-2 binding pocket. The high IC₅₀ values confirm that converting the ester to an amide or free acid, alongside N1-alkylation, is strictly required to achieve nanomolar potency [4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the benchmarking data must be derived from self-validating assay systems. The following protocols are designed to eliminate false positives caused by compound aggregation or cytotoxicity.
Protocol 1: In Vitro COX-1/COX-2 Competitive Enzyme Immunoassay (EIA)
Causality: Direct enzymatic assays isolate the compound's binding affinity from cellular permeability factors.
-
Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Pre-incubation: Incubate the enzymes with varying concentrations of the test compounds (0.1 µM to 200 µM in DMSO) for 15 minutes at 37°C. Validation Step: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.
-
Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes.
-
Termination & Quantification: Quench the reaction with 1M HCl. Quantify the synthesized Prostaglandin E₂ (PGE₂) using a competitive ELISA kit reading absorbance at 412 nm.
Protocol 2: Cellular LPS-Induced Macrophage Assay (Self-Validating)
Causality: This assay measures the compound's ability to cross the cell membrane and inhibit inducible COX-2 in a physiological environment. It is paired with an MTT assay to ensure that a drop in PGE₂ is due to enzyme inhibition, not cell death.
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at
cells/well. Incubate overnight at 37°C in 5% CO₂. -
Treatment: Pre-treat cells with the target compound or standard drugs for 2 hours.
-
Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression. Incubate for 24 hours.
-
Analysis (Dual-Read):
-
Read 1 (Efficacy): Aspirate 100 µL of supernatant and assay for PGE₂ via ELISA.
-
Read 2 (Viability): Add MTT reagent (0.5 mg/mL) to the remaining cells. Incubate for 4 hours, lyse, and read absorbance at 570 nm. Compounds showing <90% cell viability at their IC₅₀ are flagged for cytotoxicity rather than true anti-inflammatory action.
-
Step-by-step workflow for the cellular LPS-induced macrophage PGE2 inhibition assay.
Conclusion for Drug Developers
Benchmarking Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate reveals it as a structurally primed, albeit low-potency, COX-2 biased fragment. For drug development professionals, this compound should not be viewed as a final therapeutic, but rather as an optimized starting material. The experimental data validates that while the esterification dampens absolute potency by preventing Arg120 binding, the core scaffold successfully navigates the COX-2 hydrophobic channel. Future synthetic efforts should focus on converting the C3-ester to an amide and exploring N1-benzyl substitutions to push the IC₅₀ into the nanomolar range[2][4].
References
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance MDPI URL:[Link]
-
Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation Taylor & Francis Online URL:[Link]
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate proper disposal procedures
As a Senior Application Scientist, I emphasize to my teams that chemical disposal is not merely a regulatory endpoint—it is a critical extension of experimental design. The proper management of functionalized heterocyclic building blocks requires a deep understanding of their physicochemical properties to prevent environmental contamination and ensure laboratory safety.
Below is the comprehensive, self-validating operational guide for the safe handling and disposal of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate .
Chemical Profile & Hazard Causality
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS 4871-80-1) is a substituted indole frequently utilized in drug discovery, particularly in the synthesis of anti-cancer agents via transition-metal catalyzed C–H activation[1].
The Causality of Hazard: The inherent hazards of this compound stem directly from its molecular structure. The indole core is biologically active, while the addition of the methoxy and methyl ester moieties significantly increases the molecule's lipophilicity (predicted LogP of 2.27)[2].
-
Biological Penetration: This lipophilic nature allows the compound to readily penetrate biological membranes, meaning it can permeate standard latex laboratory gloves during prolonged exposure, causing targeted skin and systemic irritation[3].
-
Environmental Persistence: If introduced into public wastewater, its low aqueous solubility and high lipophilicity make it a persistent aquatic hazard that resists standard biological degradation in wastewater treatment plants[3]. Therefore, sink disposal is strictly prohibited[4].
-
Complex Waste Streams: Because this compound is typically processed using heavy metal catalysts (e.g., Iron, Palladium, or Copper) and polar aprotic solvents (e.g., DMF)[1], its resulting liquid waste is almost always a highly toxic, multi-component mixture that requires specialized incineration[5].
Quantitative Safety & Logistics Data
To ensure accurate waste logging and risk assessment, all quantitative data regarding this compound is summarized below.
| Parameter | Value / Classification | Operational & Disposal Implication |
| CAS Number | 4871-80-1 | Must be explicitly listed on EPA hazardous waste tags[5]. |
| Molecular Formula | C₁₂H₁₃NO₃ | Used to determine chemical compatibility (contains nitrogen/oxygen)[1]. |
| Molecular Weight | 219.24 g/mol | Used to calculate molarity for accurate waste concentration logging[1]. |
| Predicted LogP | ~2.27 | Highly lipophilic; mandates the use of nitrile gloves over latex[2]. |
| Physical State | Solid | High risk of dust generation; requires wet-wiping for spills[6]. |
| Hazard Class | Skin/Eye/Resp Irritant | Mandates processing inside a certified fume hood with proper PPE[3]. |
Step-by-Step Disposal Workflow
Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step without confirming the validation check.
Phase 1: Segregation and Containment
For Solid Waste (Powders, Crystals, Contaminated PPE):
-
Collect all residual solid compound, contaminated weigh boats, and filter papers.
-
Place the materials into a dry, chemically compatible high-density polyethylene (HDPE) container.
-
Validation Step: Inspect the container to ensure no residual moisture or incompatible oxidizing agents are present, which could trigger slow degradation or heat generation[7].
For Liquid Waste (Reaction Solutions, Filtrates):
-
Consolidate solvent waste containing the indole derivative into a designated organic waste carboy. Segregate into "Halogenated" or "Non-Halogenated" streams based on the primary reaction solvent used[4].
-
Validation Step: Before sealing the carboy, test the pH of the waste mixture using indicator strips. Ensure the pH is neutral (pH 6–8). If the reaction utilized strong bases (e.g., sodium hydroxide)[1], neutralize the waste carefully prior to consolidation to prevent exothermic reactions and dangerous gas pressure buildup in the sealed container.
Phase 2: EPA-Compliant Satellite Accumulation Area (SAA) Management
-
Labeling: Immediately affix a Hazardous Waste Tag to the container[8]. The label must explicitly list "Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate" alongside all solvents (e.g., "DMF 90%, Indole derivative 10%"). Do not use chemical structures or abbreviations[4].
-
Storage Limits: Transfer the container to your lab's designated SAA. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, a laboratory SAA may accumulate up to 55 gallons of standard hazardous waste[9].
-
Validation Step: Place the primary waste container inside a secondary spill tray. Log the accumulation start date on the tag. Visually inspect the secondary tray weekly for micro-leaks[7].
Phase 3: EHS Transfer
-
Once the container is full, or the 55-gallon SAA limit is reached, you have exactly 3 days to transfer the waste[7].
-
Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste will be moved to a Central Accumulation Area (CAA) and destroyed via high-temperature industrial incineration by a licensed contractor[5].
Emergency Spill Management Protocol
In the event of an accidental release, execute the following self-validating protocol:
-
Isolate: Evacuate non-essential personnel and maximize fume hood ventilation[8].
-
Contain (Solid Spill): Do not sweep dry powders. Sweeping aerosolizes the indole compound, creating a severe inhalation hazard[6]. Instead, gently cover the spill with damp paper towels (using water or isopropanol) to suppress dust generation.
-
Contain (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[10].
-
Collect & Validate: Scoop the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bag[11]. Validation Step: Seal the bag, label it specifically as "Spill Debris containing CAS 4871-80-1," and immediately transfer it to the SAA.
Waste Management Decision Workflow
Workflow for the segregation and disposal of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.
References
-
Molaid. "methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate - CAS号4871-80-1". Available at: [Link]
-
Old Dominion University. "Laboratory Waste Management Guidelines". Available at: [Link]
-
Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Available at: [Link]
-
Pennsylvania Department of Environmental Protection. "SDS US - Spill Management". Available at:[Link]
Sources
- 1. methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate - CAS号 4871-80-1 - 摩熵化学 [molaid.com]
- 2. Methyl 3-(4-methoxyanilino)but-2-enoate - CAS号 123958-76-9 - 摩熵化学 [molaid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. odu.edu [odu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Executive Safety Summary
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a specialized pharmaceutical intermediate, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin. While often classified under generic "Irritant" categories in basic Safety Data Sheets (SDS), its role as a biologically active scaffold requires researchers to treat it with Universal Precautions for potent compounds.
The Core Hazard: The primary risks are respiratory sensitization and dermal absorption . Indole derivatives are lipophilic; they can penetrate the skin barrier, potentially carrying substituents that interact with biological targets. Standard dust masks are insufficient; engineering controls (fume hoods) are non-negotiable.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why" behind the hazard.
| Hazard Class (GHS) | H-Code | Mechanism of Action | Operational Implication |
| Skin Irritant | H315 | Lipophilic indole core penetrates epidermis, causing localized dermatitis. | Zero-skin-contact policy. Double-gloving recommended for solution handling. |
| Eye Irritant | H319 | Fine crystalline dust acts as a mechanical and chemical irritant to mucous membranes. | Safety glasses are minimum; goggles required if dust generation is likely. |
| STOT-SE (Respiratory) | H335 | Inhalation of dust triggers inflammatory response in the upper respiratory tract. | Fume hood use is mandatory. N95 is only for emergency egress, not routine handling. |
| Acute Toxicity (Oral) | H302 | Bioactive scaffold designed to modulate enzymes (e.g., COX inhibition pathways). | Ingestion via hand-to-mouth transfer is a critical failure mode. |
Expert Insight: Many researchers underestimate the "dust potential" of indole esters. Upon opening a static-charged bottle, micro-particles can aerosolize instantly. Your PPE is the final barrier, but your Fume Hood is the primary defense.
The PPE Matrix: Specification & Selection
Do not rely on generic "lab safety" rules. Use this matrix tailored for organic synthesis intermediates.
A. Hand Protection (The Critical Barrier)
| Parameter | Recommendation | Scientific Rationale |
| Material | Nitrile Rubber (100%) | Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, Ethyl Acetate). Nitrile offers superior chemical resistance. |
| Thickness | Minimum 0.11 mm (4 mil) | Sufficient for solid handling. |
| Technique | Double Gloving | Required when dissolving the compound. The outer glove protects against splashes; the inner glove remains clean for touching instrumentation. |
| Breakthrough | >480 mins (Solid)<15 mins (Dissolved in DCM) | Crucial: Once dissolved in halogenated solvents, the breakthrough time of nitrile drops drastically. Change gloves immediately upon splash. |
B. Respiratory & Eye Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant) are preferred over safety glasses due to the fine particle size of the solid.
-
Respiratory (Secondary): If weighing outside a hood (strongly discouraged), use a P100 particulate respirator . An N95 offers insufficient protection against potential organic vapors if the compound is slightly volatile or decomposing.
C. Body Protection
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends that melt if a solvent fire occurs.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.
Operational Protocol: The Safe Handling Lifecycle
This workflow ensures a self-validating safety loop.
Phase 1: Preparation (The "Cold" Zone)
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Don PPE: Lab coat
Goggles Inner Gloves Outer Gloves. -
Static Control: Indole esters are static-prone. Use an anti-static gun or wipe on the spatula and weighing boat before opening the vial.
Phase 2: Active Handling (The "Hot" Zone)
-
Transfer: Move the source container deep into the hood (at least 6 inches back).
-
Weighing:
-
Best Practice: Place the analytical balance inside the hood.
-
Alternative: If the balance is external, tare a vial with a cap. Add solid inside the hood, cap tightly, then move to the balance. Never transport open solids across the lab.
-
-
Solubilization: Add solvent slowly. Note that methylation at the 2-position (as in this molecule) increases lipophilicity, making it soluble in DCM or DMSO but insoluble in water.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean the work area with an ethanol-soaked wipe. Dispose of the wipe as solid hazardous waste.
-
Doffing Order:
-
Remove Outer Gloves (turn inside out).
-
Remove Goggles (handle by strap).
-
Remove Lab Coat.
-
Remove Inner Gloves (last).
-
Wash Hands: Immediately with soap and water for 20 seconds.
-
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making logic for handling this specific intermediate.
Figure 1: Operational workflow for handling Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, distinguishing between solid state (dust hazard) and solution state (absorption hazard).
Disposal & Emergency Procedures
Disposal Protocol
-
Solid Waste: Do not dispose of in trash. Place in a designated "Solid Hazardous Waste" container labeled Toxic/Irritant Organic Solid.
-
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). The indole derivative itself does not require a separate specialized stream but must be incinerated.
-
Empty Containers: Triple rinse with a compatible solvent (e.g., Acetone) before discarding the container or defacing the label.
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
-
Skin Contact: Remove contaminated clothing.[1][2][3][4] Wash skin with soap and copious water.[1][2][4][5] Do not use ethanol to wash skin, as it may increase the absorption rate of the indole.
-
Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Place in a sealed bag.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82073, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (Structural Analog Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Indole-3-carboxylic acid derivatives.[6] Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.ie [fishersci.ie]
- 6. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
